(R)-2-(Tetrahydrofuran-3-YL)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(3R)-oxolan-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWKBJIKVSXWDJ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566147 | |
| Record name | [(3R)-Oxolan-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146255-25-6 | |
| Record name | [(3R)-Oxolan-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-2-(Tetrahydrofuran-3-YL)acetic acid
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-2-(Tetrahydrofuran-3-YL)acetic acid, a significant chiral building block in modern organic synthesis and drug discovery. The document details the compound's structure, stereochemistry, and key physicochemical parameters. A detailed, field-proven synthetic protocol, including methods for purification and analysis of enantiomeric purity, is presented. Furthermore, this guide offers a thorough discussion of the spectroscopic characterization of this compound, providing predicted data for 1H NMR, 13C NMR, IR, and Mass Spectrometry, alongside standardized experimental protocols for data acquisition. The guide also explores the compound's current and potential applications in the pharmaceutical and materials science sectors and concludes with essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this versatile chiral molecule.
Introduction
This compound is a chiral organic compound featuring a saturated five-membered tetrahydrofuran (THF) ring substituted at the 3-position with an acetic acid moiety.[1] The "R" designation specifies the absolute stereochemistry at the chiral center on the tetrahydrofuran ring, a critical feature that dictates its interaction with other chiral molecules and biological systems.[1] This compound has garnered significant interest as a versatile building block in the synthesis of complex, biologically active molecules.[1] Its unique combination of a hydrophilic ether group, a carboxylic acid handle for further chemical modification, and a defined stereocenter makes it a valuable synthon for drug development and material science applications.[1] This guide aims to provide a detailed technical resource on its chemical properties, synthesis, and characterization.
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted based on computational models due to a lack of extensive experimental data in the public domain.
| Property | Value | Source |
| CAS Number | 146255-25-6 | [1] |
| IUPAC Name | 2-[(3R)-oxolan-3-yl]acetic acid | [1] |
| Molecular Formula | C6H10O3 | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Appearance | Colorless to yellow liquid (at room temperature) | [1] |
| Predicted Boiling Point | 271.4 ± 13.0 °C | [1] |
| Predicted Density | 1.162 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 4.58 ± 0.10 | [1] |
| Optical Activity | Exhibits optical activity | [1] |
The relatively high predicted boiling point is attributed to intermolecular hydrogen bonding facilitated by the carboxylic acid group.[1] As a chiral molecule, it is optically active and will rotate plane-polarized light.[1]
Synthesis and Purification
The synthesis of enantiomerically pure this compound presents a significant challenge, requiring stereoselective control. A common and effective strategy involves the asymmetric hydrogenation of a suitable precursor, such as (4,5-dihydro-3(2H)-furylidene)acetic acid, using a chiral catalyst.[1]
Sources
Introduction: The Significance of Chiral Tetrahydrofuran Moieties
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of (R)-2-(Tetrahydrofuran-3-YL)acetic acid
This guide provides a comprehensive technical overview of this compound, a valuable chiral building block for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of this versatile molecule.
The tetrahydrofuran (THF) ring is a prevalent structural motif in a vast number of natural products and biologically active compounds, including marine polyketides and macrolides.[1][2] The specific stereochemistry of substituted THF rings is often critical for their pharmacological activity, making the synthesis of enantiomerically pure derivatives a key focus in medicinal chemistry.[3] this compound, with its defined stereocenter and bifunctional nature (a carboxylic acid and a cyclic ether), serves as a crucial intermediate in the synthesis of complex, biologically active molecules.[4]
Molecular Structure and Physicochemical Properties
This compound is a chiral organic compound featuring a five-membered saturated cyclic ether (tetrahydrofuran) linked to an acetic acid moiety at the 3-position.[4] The "(R)" designation specifies the stereochemistry at the chiral center on the tetrahydrofuran ring.[4]
Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2-[(3R)-oxolan-3-yl]acetic acid | [Smolecule] |
| CAS Number | 146255-25-6 | [Smolecule] |
| Molecular Formula | C₆H₁₀O₃ | [Smolecule] |
| Molecular Weight | 130.14 g/mol | [Smolecule] |
| Predicted Boiling Point | 271.4 ± 13.0 °C | [Smolecule] |
| Predicted Density | 1.162 ± 0.06 g/cm³ | [Smolecule] |
| Predicted pKa | 4.58 ± 0.10 | [Smolecule] |
| Appearance | Colorless to yellow liquid | [Smolecule] |
The presence of the carboxylic acid group allows for intermolecular hydrogen bonding, contributing to its relatively high predicted boiling point.[4] As a chiral molecule, it exhibits optical activity.[4]
Synthesis of this compound
The enantioselective synthesis of this compound is of significant interest to ensure the stereochemical purity of the final active pharmaceutical ingredients. Asymmetric synthesis strategies are the most direct routes to obtain the enantiopure form.[4] A common and effective method involves the asymmetric hydrogenation of a precursor.[4]
General Synthetic Workflow
A plausible synthetic route involves the hydrogenation of (4,5-dihydro-3(2H)-furylidene)acetic acid using a chiral catalyst or, more commonly, a standard catalyst followed by chiral resolution.[4]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
The following is an illustrative protocol for the synthesis via hydrogenation, based on general procedures for similar transformations.[4]
Materials:
-
(4,5-dihydro-3(2H)-furylidene)acetic acid
-
Palladium on carbon (10 wt. %)
-
Methanol (reagent grade)
-
Hydrogen gas
-
Pressurized hydrogenation vessel
Procedure:
-
In a suitable pressure vessel, dissolve (4,5-dihydro-3(2H)-furylidene)acetic acid in methanol.
-
Carefully add 10 wt. % palladium on carbon to the solution. The amount of catalyst is typically 1-5 mol% relative to the substrate.
-
Seal the vessel and purge with an inert gas, such as nitrogen or argon, before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by techniques such as TLC or ¹H NMR by taking aliquots at regular intervals.
-
Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure this compound.
Note: For an enantioselective synthesis, a chiral catalyst system would be employed in the hydrogenation step.
Analytical Characterization
Thorough analytical characterization is essential to confirm the structure and purity of the synthesized this compound.
Spectroscopic Data (Predicted)
| Technique | Expected Data |
| ¹H NMR | A broad singlet for the carboxylic acid proton (δ 10-12 ppm). Multiplets for the protons on the tetrahydrofuran ring and the acetic acid methylene group.[5] |
| ¹³C NMR | A signal for the carbonyl carbon of the carboxylic acid (δ 170-175 ppm). Signals for the carbons of the tetrahydrofuran ring and the methylene carbon of the acetic acid group.[5] |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (2500-3500 cm⁻¹). A strong C=O stretching band for the carbonyl group (1700-1730 cm⁻¹).[4] |
| Mass Spectrometry | In negative ion mode ESI, an [M-H]⁻ peak at approximately m/z 129 is expected.[5] |
Analytical Workflow
Caption: Workflow for the analytical characterization of the final product.
Applications in Drug Discovery and Development
This compound is a valuable chiral building block for the synthesis of more complex and biologically active molecules.[4] Its utility spans various therapeutic areas due to the prevalence of the tetrahydrofuran motif in medicinal chemistry.[1][4]
Intermediate for Biologically Active Molecules
The chiral nature of this compound makes it an attractive starting material for the development of enantioselective drugs.[4] For instance, derivatives of (S)-(tetrahydrofuran-3-yl)hydrazine, a related compound, are useful intermediates in the preparation of PDE9 inhibitors.[6] The synthesis of various substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, which have shown potential in the prevention and treatment of thrombotic diseases, also highlights the importance of this structural class.[7]
Role as a Chiral Building Block
Caption: The utility of this compound in API synthesis.
The carboxylic acid group can be readily converted to other functional groups such as amides and esters, allowing for the construction of diverse molecular scaffolds. The tetrahydrofuran ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
Conclusion
This compound is a fundamentally important chiral building block in modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry and versatile functional groups make it an invaluable tool for the synthesis of complex, enantiomerically pure drug candidates. A thorough understanding of its synthesis and characterization is crucial for its effective application in research and development.
References
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link]
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National Institutes of Health. (2014). The Tetrahydrofuran Motif in Polyketide Marine Drugs. [Link]
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PubMed. (2006). Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. [Link]
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ResearchGate. Bioactive tetrahydrofuran and tetrahydropyran derivatives. [Link]
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ChemistryViews. (2014-06-30). Enantioselective Synthesis of Tetrahydrofuran Derivatives. [Link]
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National Institutes of Health. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]
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Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000246). [Link]
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ResearchGate. (2005-08). Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]
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ResearchGate. (2023-09). Tetrahydrofuran (THF)-containing natural products and biological activities. [Link]
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MDPI. (2022-10-02). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. [Link]
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Organic Syntheses. tetrahydrofuran. [Link]
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ACS Publications. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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ACS Publications. (2024-01-16). A Flavin Enzyme Catalyzes Epoxidation and Furofuran Formation in the Biosynthesis of Mycotoxin Erythroskyrines. [Link]
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SpectraBase. 2-(2-Ketotetrahydrofuran-3-yl)acetic acid methyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]
- Google Patents. (2016-02-11). WO2016021192A1 - Process for production of (s)-(tetrahydrofuran-3-yl)hydrazine.
- Google Patents. (2008-07-10). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
- Google Patents. Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid.
-
National Institute of Standards and Technology. Acetic acid - the NIST WebBook. [Link]
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PubMed. (2001-03-23). Synthesis of 2-substituted (+/-)-(2r,3r,5r)-tetrahydrofuran-3,5-dicarboxylic acid derivatives. [Link]
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(R)-2-(Tetrahydrofuran-3-YL)acetic acid stereochemistry and chirality
An In-Depth Technical Guide to the Stereochemistry and Chirality of (R)-2-(Tetrahydrofuran-3-YL)acetic acid
Abstract
This compound, a chiral carboxylic acid, is a pivotal building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a stereocenter at the C3 position of the tetrahydrofuran (THF) ring, makes it a valuable synthon for introducing specific three-dimensional architecture into biologically active molecules.[1][2] The precise control and verification of its stereochemistry are paramount, as the biological activity of enantiomers can differ significantly. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the fundamental stereochemical aspects of this compound. It covers robust methodologies for its enantioselective synthesis, rigorous analytical techniques for stereochemical characterization, and the underlying principles that govern these experimental choices.
Molecular Structure and Stereochemical Significance
This compound (IUPAC name: 2-[(3R)-oxolan-3-yl]acetic acid) is an organic compound with the molecular formula C₆H₁₀O₃.[1] The molecule's core is a five-membered saturated cyclic ether (tetrahydrofuran) substituted at the 3-position with an acetic acid moiety.[1]
The critical feature of this molecule is the chiral center at the C3 carbon of the tetrahydrofuran ring. This single stereocenter gives rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. The "(R)" designation, derived from the Cahn-Ingold-Prelog priority rules, defines the absolute spatial arrangement of the substituents around this chiral carbon.[1] In the context of drug development, enantiopurity is crucial. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, can lead to one being a potent therapeutic agent while the other is inactive or even toxic.
Physicochemical Properties
A summary of key physical and chemical properties provides a foundational understanding for handling and reaction planning.
| Property | Value | Source |
| CAS Number | 146255-25-6 | [1] |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| Predicted Boiling Point | 271.4 ± 13.0 °C | [1] |
| Predicted pKa | 4.58 ± 0.10 | [1] |
| Predicted Density | 1.162 ± 0.06 g/cm³ | [1] |
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure this compound is a significant challenge that requires precise control over the formation of the C3 stereocenter.[1] Asymmetric synthesis methodologies are the most direct and efficient routes.[1]
Strategy: Asymmetric Hydrogenation of a Prochiral Olefin
This is a powerful and widely used strategy in industrial and academic settings. The approach involves the hydrogenation of a prochiral precursor, such as (4,5-dihydro-3(2H)-furylidene)acetic acid, using a chiral catalyst.
Causality and Expertise: The choice of a chiral catalyst is the cornerstone of this method. The catalyst, typically a transition metal (e.g., Rhodium, Ruthenium, or Palladium) complexed with a chiral phosphine ligand (e.g., (R)-BINAP), creates a chiral environment.[1] The substrate coordinates to the metal center in a specific orientation dictated by the ligand's stereochemistry, leading to the delivery of hydrogen to one face of the double bond, thereby selectively forming the desired (R)-enantiomer. The selection of the specific ligand and metal is critical and often requires empirical screening to achieve high enantiomeric excess (e.e.).
Experimental Protocol: Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, dissolve the chiral catalyst precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand (e.g., (R)-BINAP) in a degassed, anhydrous solvent like methanol or dichloromethane. Stir for 30-60 minutes to allow for complex formation.
-
Reaction Setup: Charge a high-pressure reactor with the prochiral substrate, (4,5-dihydro-3(2H)-furylidene)acetic acid, and the prepared catalyst solution under an inert atmosphere (e.g., Argon).
-
Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar H₂). Heat the reaction to the optimized temperature (e.g., 25-50 °C) and stir vigorously for 12-24 hours.
-
Work-up and Purification: Carefully vent the reactor and purge with an inert gas. Concentrate the reaction mixture in vacuo. Purify the crude product via column chromatography on silica gel to yield the enantiomerically enriched this compound.
-
Self-Validation: Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis (see Section 3.1).
Caption: Workflow for enantioselective synthesis via asymmetric hydrogenation.
Analytical Methods for Stereochemical Characterization
Verifying the absolute configuration and enantiomeric purity of the final product is a non-trivial and mandatory step. A multi-pronged analytical approach ensures trustworthiness and scientific rigor.
Determination of Enantiomeric Purity: Chiral Chromatography
Principle: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is the gold standard for quantifying the ratio of enantiomers in a mixture. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification.
Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a standard solution of the synthesized acid at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase solvent (e.g., a hexane/isopropanol mixture). Derivatization to a methyl or ethyl ester may be required to improve resolution and peak shape on certain columns.
-
Instrumentation: Use an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).
-
Method Development: Develop an isocratic method using a mobile phase typically consisting of a mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) for acidic analytes. Optimize the flow rate and mobile phase composition to achieve baseline separation of the two enantiomer peaks.
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the (R)- and (S)-enantiomers using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
Self-Validation: To confirm peak identity, inject a racemic sample to observe both peaks and then spike the enantiomerically enriched sample with a small amount of the racemate to confirm which peak increases in area.
Structural and Stereochemical Verification
While chromatography quantifies enantiomeric purity, spectroscopic and crystallographic methods are essential for confirming the chemical structure and, crucially, the absolute configuration.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Standard ¹H and ¹³C NMR are used for initial structural confirmation.[1]
-
¹H NMR: The carboxylic acid proton appears as a characteristic broad singlet between 10-12 ppm. Protons on the tetrahydrofuran ring and the adjacent methylene group will show complex multiplets.[1][3]
-
¹³C NMR: The carbonyl carbon of the acid is expected in the 170-180 ppm region.[3][4]
To distinguish between enantiomers, which have identical NMR spectra in an achiral environment, one must create a diastereomeric interaction. This is achieved using:
-
Chiral Derivatizing Agents (CDAs): Reacting the acid with a chiral agent like Mosher's acid chloride ((R)- or (S)-MTPA-Cl) creates a mixture of diastereomeric esters.[] These diastereomers have distinct chemical shifts in their NMR spectra, allowing for the determination of enantiomeric purity and, in some cases, assignment of absolute configuration by analyzing the shift differences (Δδ).[][6]
-
Chiral Solvating Agents (CSAs): These agents form transient, weak diastereomeric complexes with the analyte in the NMR tube, inducing small but measurable differences in the chemical shifts of the enantiomers.
B. Vibrational Circular Dichroism (VCD): VCD is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution.[7] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.
Rationale: The experimental VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformational preferences. By performing ab initio density functional theory (DFT) calculations, one can predict the theoretical VCD spectrum for a chosen configuration (e.g., the R-enantiomer). A direct comparison between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.[7] This method avoids the need for crystallization or chemical derivatization.
C. Single-Crystal X-ray Crystallography: This is the definitive method for determining the absolute configuration of a molecule.[6]
Principle: The technique requires growing a high-quality single crystal of the compound (or a suitable derivative). By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional map of electron density can be constructed, revealing the precise spatial arrangement of every atom in the molecule.[6] The use of anomalous dispersion, particularly with Cu Kα radiation, allows for the unambiguous determination of the absolute stereochemistry.[] While powerful, its primary limitation is the requirement for a suitable single crystal, which can be challenging to obtain for oils or low-melting solids.[2]
Caption: Analytical workflows for determining enantiopurity and absolute configuration.
Conclusion and Future Outlook
The stereochemistry of this compound is a defining feature that dictates its utility and function, particularly in the pharmaceutical sciences.[1] A thorough understanding and application of enantioselective synthesis techniques, coupled with a rigorous suite of analytical validation methods, are essential for any research or development program utilizing this chiral building block. The methodologies outlined in this guide, from asymmetric catalysis to advanced chiroptical spectroscopy, provide a robust framework for ensuring the stereochemical integrity of this valuable compound. As the demand for stereochemically pure pharmaceuticals continues to grow, the role of versatile synthons like this compound will undoubtedly expand, driving further innovation in asymmetric synthesis and analysis.
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Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. Available at: [Link]
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Tetrahydrofuran synthesis - Organic Chemistry Portal. Available at: [Link]
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Determination Techniques for Absolute Configuration of Chiral Compound. (n.d.). Available at: [Link]
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Determination of absolute configuration - Purechemistry. (2024-02-19). Available at: [Link]
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Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans by Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Ketones - NIH. Available at: [Link]
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Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran, and its (R)-enantiomer, from malic or tartaric acid | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Determination of Absolute Configuration—an Overview Related to This Special Issue. (2025-08-09). Available at: [Link]
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Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate - NIH. (2025-11-26). Available at: [Link]
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Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed. Available at: [Link]
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4.4. Determination of Absolute and Relative Configuration by Chiroptical Methods. (n.d.). Available at: [Link]
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(2R, 3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X-Ray Diffraction Analysis and Mechanistic Implications | Organic Chemistry | ChemRxiv. (2025-10-17). Available at: [Link]
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(S)-2-(Tetrahydrofuran-3-YL)acetic acid - PubChem. Available at: [Link]
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Enantioselective Synthesis of Chiral Multicyclic γ-Lactones via Dynamic Kinetic Resolution of Racemic γ-Keto Carboxylic Acids. (n.d.). Available at: [Link]
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(R)-2-(Tetrahydrofuran-3-yl)acetic-acid – 92915 - GenoChem World. Available at: [Link]
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Recent Advances in Separation and Analysis of Chiral Compounds. (2023-01-10). Available at: [Link]
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2-(Tetrahydrofuran-3-yl)acetic acid, min 97%, 1 gram. (n.d.). Available at: [Link]
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An In-depth Technical Guide to the Solubility of (R)-2-(Tetrahydrofuran-3-YL)acetic Acid in Organic Solvents
Introduction
(R)-2-(Tetrahydrofuran-3-YL)acetic acid is a chiral organic compound featuring a distinct molecular architecture that includes a carboxylic acid moiety and a tetrahydrofuran ring.[1] With the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol , this compound serves as a valuable building block in various synthetic applications, particularly in medicinal chemistry where chirality and specific functional groups are paramount.[1] Understanding its solubility in a range of organic solvents is a critical prerequisite for its effective use in synthesis, purification, and formulation development.
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering a deep dive into the molecular interactions that govern solubility and providing a robust, field-proven protocol for its empirical determination.
Physicochemical Properties at a Glance
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Appearance | Colorless to yellow liquid (at room temperature) | [1] |
| Predicted Boiling Point | 271.4 ± 13.0 °C | [1] |
| Predicted Density | 1.162 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 4.58 ± 0.10 | [1] |
| Chirality | Exists as the (R)-enantiomer, exhibiting optical activity. | [1] |
Part 1: The Theoretical Framework of Solubility
The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline: polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[2][3] this compound is an amphiphilic molecule, possessing both polar and nonpolar regions, which results in a nuanced solubility profile.[1]
The Role of Functional Groups
The solubility of this compound is primarily influenced by its two key functional groups:
-
The Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).[4] This characteristic is the main driver of its solubility in polar protic solvents. In solvents that can accept hydrogen bonds, the carboxylic acid group can form strong intermolecular interactions, facilitating dissolution.[5] Carboxylic acids can also exist as stable dimers through intermolecular hydrogen bonding, which can influence their physical properties like boiling point.[6]
-
The Tetrahydrofuran (THF) Ring: This cyclic ether portion of the molecule is less polar than the carboxylic acid group. While the ether oxygen can act as a hydrogen bond acceptor, the carbon backbone is hydrophobic. This part of the structure contributes to the compound's solubility in less polar or nonpolar organic solvents.[1]
The balance between the hydrophilic carboxylic acid and the more hydrophobic THF ring determines the compound's solubility in a given solvent. For instance, in smaller alcohols, both hydrogen bonding with the carboxylic acid and van der Waals interactions with the hydrocarbon chain contribute to solubility.[6] As the hydrocarbon chain of an alcohol solvent increases, its polarity decreases, which may affect its ability to solvate the polar carboxylic acid group effectively.[7]
Predicting Solubility Across Solvent Classes
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated in these solvents. They can engage in strong hydrogen bonding with the carboxylic acid group, effectively breaking the solute-solute interactions and solvating the molecule.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Moderate to good solubility is expected. These solvents have dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is predicted in these solvents. The energy required to break the strong hydrogen bonds between the carboxylic acid molecules is not sufficiently compensated by the weak van der Waals forces formed with nonpolar solvents.[7]
Caption: Molecular interactions governing solubility.
Part 2: Empirical Determination of Thermodynamic Solubility
While theoretical principles provide a strong predictive framework, precise quantitative solubility data must be determined empirically. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[8][9] This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.
Self-Validating Experimental Protocol: Shake-Flask Method
This protocol is designed to be self-validating by ensuring that a true equilibrium state is reached and accurately measured.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (accurate to at least 0.1 mg)
-
Glass vials or flasks with airtight caps (e.g., 4 mL or 10 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 or 0.45 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology
Step 1: Preparation of the Slurry
-
Add an excess amount of this compound to a pre-weighed glass vial. An excess is critical to ensure that a saturated solution is formed, with undissolved solid remaining. A common practice is to add enough solid so that about 30-40% remains undissolved at equilibrium.[8]
-
Record the exact mass of the compound added.
-
Add a known volume of the chosen organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
Step 2: Equilibration
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). The temperature must be strictly controlled as solubility is temperature-dependent.
-
Agitate the slurries at a moderate speed (e.g., 100-150 rpm) to ensure continuous mixing of the solid and liquid phases without creating a vortex.[8]
-
Allow the mixture to equilibrate for a sufficient period. For many compounds, 24 to 48 hours is adequate to reach thermodynamic equilibrium.[8][10] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.
Step 3: Phase Separation
-
Once equilibrium is reached, it is crucial to separate the undissolved solid from the saturated solution without altering the composition of the solution.
-
Method A (Centrifugation): Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Method B (Filtration): Use a syringe to draw the supernatant and filter it through a chemically compatible syringe filter into a clean vial. It is important to pre-saturate the filter by discarding the first portion of the filtrate to avoid loss of solute due to adsorption to the filter membrane.
Step 4: Quantification of Solute Concentration
The concentration of this compound in the clear, saturated filtrate must be accurately determined. HPLC with UV detection is a highly suitable method.[11][12]
-
Preparation of Standards: Prepare a series of calibration standards of known concentrations of this compound in the same solvent used for the solubility test.
-
Sample Preparation: Dilute the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
-
HPLC Analysis:
-
Inject the standards and the diluted sample onto the HPLC system.
-
A common method for organic acids involves a reversed-phase C18 column with a mobile phase of buffered water and an organic modifier (e.g., acetonitrile or methanol).[13]
-
Detection is typically performed at a low UV wavelength (e.g., 200-210 nm) where the carboxyl group absorbs.[11]
-
-
Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.
Caption: Experimental workflow for solubility determination.
Part 3: Data Presentation and Interpretation
The experimentally determined solubility values should be tabulated for clear comparison and analysis.
Table of Expected Solubility Trends and Data Reporting
While specific quantitative data is not publicly available and must be determined experimentally, the following table outlines the expected trends and provides a template for reporting results.
| Solvent Class | Solvent | Polarity Index | H-Bonding Capability | Expected Solubility Trend | Experimentally Determined Solubility (g/L at 25°C) |
| Polar Protic | Methanol | 5.1 | Donor & Acceptor | High | [To be determined] |
| Ethanol | 4.3 | Donor & Acceptor | High | [To be determined] | |
| Polar Aprotic | Acetone | 5.1 | Acceptor | Good | [To be determined] |
| Ethyl Acetate | 4.4 | Acceptor | Good | [To be determined] | |
| Tetrahydrofuran | 4.0 | Acceptor | Good | [To be determined] | |
| Nonpolar | Toluene | 2.4 | None | Low | [To be determined] |
| Hexane | 0.1 | None | Very Low | [To be determined] |
Interpreting the Results
The quantitative data obtained will provide invaluable insights for various applications:
-
Process Chemistry: Selecting appropriate solvents for reactions and workups. For example, a solvent with high solubility at room temperature might be ideal for a reaction, while a solvent with low solubility could be used for precipitation or crystallization.
-
Purification: Designing crystallization processes by identifying solvent/anti-solvent systems.
-
Formulation Science: Developing liquid formulations requires knowledge of the solubility in pharmaceutically acceptable excipients.
Conclusion
The solubility of this compound in organic solvents is a complex interplay between its polar carboxylic acid group and its less polar tetrahydrofuran ring. While theoretical considerations based on intermolecular forces provide a robust framework for predicting solubility trends, accurate quantitative data can only be obtained through empirical measurement. The detailed shake-flask protocol provided in this guide offers a reliable and self-validating method for researchers to determine these critical physicochemical parameters. The resulting data will empower scientists to make informed decisions in synthesis, purification, and formulation, ultimately accelerating research and development timelines.
References
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JoVE. (2023, April 30). Physical Properties of Carboxylic Acids. Retrieved from [Link]
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ChemistryTalk. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]
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LibreTexts Chemistry. (2019, June 5). 4.4 Solubility. Retrieved from [Link]
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Reddit. (2024, July 24). wouldn't hydrogen bonding of the carboxylic acid still make it soluble in aqueous layer? or is it not enough to compensate for the hydrocarbon tail. Retrieved from [Link]
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YouTube. (2025, May 7). How Do Hydrogen Bonds Influence Solubility?. Chemistry For Everyone. Retrieved from [Link]
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Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
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SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2-(Tetrahydrofuran-3-YL)acetic acid. Retrieved from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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PubChem. (n.d.). Acetic acid tetrahydrofuran. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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ResearchGate. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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YouTube. (2020, September 7). Principles of Solubility in Organic Chemistry with Nadia Korovina. Retrieved from [Link]
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Solubility of Things. (n.d.). Stereochemistry: Chirality and Optical Activity. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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ChemBK. (2024, April 9). 2-(Tetrahydrofuran-2-yl)acetic acid. Retrieved from [Link]
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An In-depth Technical Guide to the Water Solubility Profile of (R)-2-(Tetrahydrofuran-3-YL)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the aqueous solubility of (R)-2-(tetrahydrofuran-3-YL)acetic acid. As a chiral carboxylic acid incorporating a cyclic ether, its solubility is a critical parameter in various research and development applications, including pharmaceutical formulation and biological studies. This document outlines the theoretical basis for its solubility, detailed protocols for experimental determination, and the influence of key environmental factors.
Molecular Structure and Physicochemical Properties
This compound is a chiral organic compound featuring a tetrahydrofuran ring linked to an acetic acid moiety.[1] This structure imparts a combination of hydrophilic and hydrophobic characteristics that govern its solubility. The carboxylic acid group is polar and capable of hydrogen bonding, which enhances aqueous solubility, while the tetrahydrofuran ring is more hydrophobic in nature.[1]
Table 1: Physicochemical Properties of this compound and a Related Analog
| Property | This compound | Tetrahydro-2-furoic acid (Analog) |
| Molecular Formula | C₆H₁₀O₃ | C₅H₈O₃ |
| Molecular Weight | 130.14 g/mol | 116.12 g/mol [2] |
| Predicted pKa | 4.58 ± 0.10[1] | 3.60 ± 0.20 (Predicted)[3] |
| Predicted Boiling Point | 271.4 ± 13.0 °C[1] | 237-243 °C[2] |
| Predicted Density | 1.162 ± 0.06 g/cm³[1] | 1.209 g/mL at 25 °C[2] |
| Experimental Water Solubility | Data not available | 27.9 mg/mL[2] |
Theoretical Framework for Aqueous Solubility
The water solubility of this compound is primarily dictated by the interplay between its carboxylic acid functional group and the tetrahydrofuran ring.
-
Carboxylic Acid Group: This group is highly polar and can ionize in aqueous solution. The predicted pKa of approximately 4.58 suggests that it is a weak acid.[1] At pH values above the pKa, the carboxylic acid will be predominantly in its deprotonated, carboxylate form (R-COO⁻), which is significantly more water-soluble than the protonated form (R-COOH). This pH-dependent ionization is a key factor in its solubility profile.
-
Tetrahydrofuran Ring: The tetrahydrofuran moiety is a cyclic ether and is considered moderately polar. While not as hydrophilic as the carboxylic acid, the oxygen atom in the ring can act as a hydrogen bond acceptor, contributing to its overall water solubility.
The logical relationship governing the solubility of this compound is illustrated in the diagram below.
Caption: Workflow for the shake-flask solubility determination.
Detailed Steps:
-
Preliminary Test: To estimate the approximate solubility, add small, incremental amounts of this compound to a known volume of water at the test temperature. Shake after each addition until the substance no longer visually dissolves. This provides a rough estimate for the main experiment.
-
Preparation of Test Solutions: In triplicate, add an amount of this compound that is at least five times the estimated solubility to a known volume of water in a suitable vessel (e.g., a glass-stoppered flask).
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25 ± 0.5 °C) for a sufficient duration to reach equilibrium. A preliminary study of concentration over time (e.g., at 24, 48, and 72 hours) should be conducted to determine the necessary equilibration time.
-
Phase Separation: After equilibration, allow the undissolved substance to settle. Carefully separate the aqueous phase from the excess undissolved compound. This is typically achieved by centrifugation followed by filtration through a membrane filter (e.g., 0.45 µm) that does not interact with the compound.
-
Quantification: Analyze the concentration of this compound in the clear aqueous filtrate using a validated analytical method, such as HPLC-UV.
-
Calculation: The average concentration from the triplicate samples represents the thermodynamic water solubility at the specified temperature.
Influence of pH on Solubility
The solubility of ionizable compounds like this compound is highly dependent on the pH of the aqueous medium.
Henderson-Hasselbalch Relationship
The relationship between pH, pKa, and the ratio of the ionized (A⁻) and non-ionized (HA) forms of the acid is described by the Henderson-Hasselbalch equation:
pH = pKa + log ( [A⁻] / [HA] )
As the pH of the solution increases above the pKa, the equilibrium shifts towards the more soluble carboxylate form, leading to a significant increase in overall solubility.
Protocol for pH-Solubility Profile Determination
-
Prepare a series of buffers: Use buffers with a range of pH values, for example, from pH 2 to pH 10.
-
Determine solubility at each pH: Following the shake-flask method described in Section 3.2, determine the solubility of this compound in each buffer.
-
Plot the pH-solubility profile: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. This will generate a characteristic curve showing low solubility at low pH, with a sharp increase around the pKa, and leveling off at higher pH values.
Influence of Temperature on Solubility
The solubility of most solid organic compounds in water increases with temperature. [4]This relationship is governed by the enthalpy of solution (ΔH_sol). For an endothermic dissolution process (ΔH_sol > 0), increasing the temperature will increase solubility, in accordance with Le Châtelier's principle. For many organic solids, the solubility in water has been observed to vary exponentially with temperature. [3][4] A study to determine the temperature-dependent solubility would involve repeating the shake-flask experiment at various temperatures (e.g., 5°C, 25°C, 37°C) and plotting the resulting solubility as a function of temperature.
Analytical Method for Quantification
A robust and validated analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a suitable technique for quantifying this compound in aqueous solutions.
HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic buffer is used to ensure the carboxylic acid is in its protonated form for consistent retention.
-
Detection Wavelength: The wavelength of maximum absorbance for the compound, likely in the low UV range (e.g., 205-220 nm), as the molecule lacks a strong chromophore.
-
Calibration: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the filtered aqueous samples from the solubility experiments and determine the concentration using the calibration curve.
Conclusion
This technical guide provides a comprehensive framework for understanding and experimentally determining the aqueous solubility profile of this compound. Its molecular structure, with both a hydrophilic carboxylic acid group and a moderately polar tetrahydrofuran ring, suggests good water solubility. The predicted pKa of approximately 4.58 indicates that its solubility will be highly dependent on pH, increasing significantly as the pH rises above this value. The standardized shake-flask method (OECD 105) is the recommended protocol for determining its thermodynamic solubility, and HPLC-UV is a suitable analytical technique for quantification. A thorough understanding of these factors is essential for the effective application of this compound in research and development.
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ChemBK. tetrahydrofuran-2-carboxylic acid. [Link]
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(R)-2-(Tetrahydrofuran-3-YL)acetic acid boiling point and density
An In-Depth Technical Guide to the Physicochemical Properties of (R)-2-(Tetrahydrofuran-3-YL)acetic acid: Boiling Point and Density
Abstract
This compound is a chiral building block of significant interest in medicinal chemistry and drug development. A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is critical for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of these properties, grounded in theoretical principles and established experimental methodologies. We present predicted values for the boiling point and density, explain the underlying molecular factors that determine these characteristics, and provide detailed, field-proven protocols for their empirical determination. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals working with this and structurally related compounds.
Introduction to this compound
This compound, with the chemical formula C₆H₁₀O₃, is a chiral organic compound featuring a tetrahydrofuran ring linked to an acetic acid moiety.[1] The "R" designation specifies the stereochemistry at the chiral center, a critical feature that dictates its interaction with biological systems.[1] Its structure, combining a hydrophilic carboxylic acid group with a cyclic ether, imparts a unique balance of properties that make it a valuable intermediate in the synthesis of complex, biologically active molecules.[1][2] Accurate characterization of its physical constants is the first step in leveraging its synthetic potential.
Core Physicochemical Properties
The primary physical properties of this compound are summarized below. It is important to note that these values are based on computational predictions, as experimentally verified data is not widely published.
| Property | Predicted Value | Source |
| Boiling Point | 271.4 ± 13.0 °C (at 760 mmHg) | [1][3][4] |
| Density | 1.162 ± 0.06 g/cm³ | [1][3] |
| Molecular Weight | 130.14 g/mol | [1][4] |
| pKa | 4.58 ± 0.10 | [1] |
In-Depth Analysis of Physicochemical Properties
Boiling Point: The Role of Intermolecular Forces
The predicted boiling point of 271.4 ± 13.0 °C is relatively high for a molecule of its molecular weight.[1][3] This is a direct consequence of its molecular structure, specifically the presence of the carboxylic acid functional group.
-
Causality: The primary factor elevating the boiling point is strong intermolecular hydrogen bonding.[1] The hydroxyl proton of one carboxylic acid group can form a strong hydrogen bond with a carbonyl oxygen of a neighboring molecule. This interaction often leads to the formation of stable dimers in the liquid phase, effectively doubling the molecular weight and significantly increasing the energy (temperature) required to overcome these forces and transition into the gaseous phase.[5] The tetrahydrofuran ring, with its ether oxygen, also contributes to the molecule's polarity and potential for dipole-dipole interactions, further stabilizing the liquid state.
Density: Structural and Atomic Contributions
The predicted density of 1.162 ± 0.06 g/cm³ is consistent with a compact, oxygenated organic molecule.[1]
-
Causality: The density of a substance is a function of its mass and the volume it occupies. Compared to simple hydrocarbons, the presence of three oxygen atoms in this compound contributes significantly to its molecular mass without a proportional increase in molecular volume.[1] The compact, five-membered ring structure also leads to efficient packing in the liquid state, minimizing free volume and resulting in a density greater than 1.0 g/cm³.[1]
Experimental Determination Protocols
To ensure scientific rigor, predicted values must be confirmed by empirical measurement. The following protocols describe robust, self-validating methods for determining the boiling point and density of a liquid sample such as this compound.
Protocol: Micro-Boiling Point Determination using a Thiele Tube
This method is ideal for small sample volumes and provides an accurate boiling point by ensuring uniform heating.
Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a sample is heated until a continuous stream of vapor emerges. Upon cooling, the point at which the liquid is drawn back into a capillary tube signifies that the external and internal pressures are equal, marking the boiling point.[6][7]
Methodology:
-
Preparation:
-
Obtain a Thiele tube filled with mineral oil and clamp it securely to a ring stand in a fume hood.[7]
-
Seal one end of a capillary tube by heating it in the flame of a Bunsen burner.
-
Add approximately 0.5 mL of this compound to a small-diameter test tube (e.g., a Durham tube).
-
Place the sealed capillary tube (sealed end up) into the test tube containing the sample.[7]
-
-
Assembly:
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a micro-burner, promoting oil circulation and even heat distribution.[6]
-
Observe the capillary tube. A slow stream of bubbles will initially emerge as trapped air expands.
-
Continue heating until a rapid, continuous stream of bubbles escapes from the capillary tip. This indicates the sample's vapor has displaced all the air.[6]
-
Remove the heat source and allow the apparatus to cool slowly.
-
-
Data Recording:
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube.[7] Record this temperature.
-
Record the ambient atmospheric pressure, as boiling point is pressure-dependent.
-
Workflow for Boiling Point Determination
Caption: Experimental workflow for micro-boiling point determination.
Protocol: Density Determination using a Pycnometer
This gravimetric method provides high accuracy and precision for determining the density of a liquid.
Principle: Density (ρ) is defined as mass (m) per unit volume (V). A pycnometer is a flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference substance (e.g., deionized water), and filled with the sample substance, the sample's density can be calculated accurately.
Methodology:
-
Calibration (Determining the Pycnometer's Volume):
-
Thoroughly clean and dry a pycnometer of appropriate size (e.g., 5 mL or 10 mL).
-
Weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m_empty.
-
Fill the pycnometer with deionized water of a known temperature (e.g., 20.0 °C). Insert the stopper, allowing excess water to exit through the capillary. Dry the outside completely.
-
Weigh the water-filled pycnometer. Record this mass as m_water.
-
Record the temperature of the water. Look up the density of water (ρ_water) at this temperature from a standard reference table.
-
Calculate the precise volume of the pycnometer: V = (m_water - m_empty) / ρ_water.
-
-
Sample Measurement:
-
Empty and thoroughly dry the calibrated pycnometer.
-
Fill the pycnometer with this compound, ensuring the temperature is controlled and recorded.
-
Weigh the sample-filled pycnometer. Record this mass as m_sample.
-
-
Calculation:
-
Calculate the mass of the sample: Mass_sample = m_sample - m_empty.
-
Calculate the density of the sample: ρ_sample = Mass_sample / V.
-
Workflow for Density Determination
Caption: Experimental workflow for density determination via pycnometry.
Conclusion: Importance in a Drug Development Context
The boiling point and density of this compound are not mere physical constants; they are critical parameters that inform practical applications in a research and development setting.
-
Purification: The boiling point is essential for developing purification strategies such as distillation. Knowing the boiling point allows for the separation of the compound from solvents, reactants, or byproducts.
-
Process Chemistry: Density data is crucial for process scale-up, enabling accurate mass calculations from volume measurements, which is vital for reactor loading and reagent stoichiometry.
-
Formulation & Dosing: In later-stage development, density is a key parameter for creating liquid formulations and ensuring accurate and reproducible dosing.
This guide provides both the foundational data and the practical, validated methodologies necessary for scientists to confidently work with this compound, ensuring both efficiency and accuracy in their research endeavors.
References
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PubChem. (S)-2-(Tetrahydrofuran-3-YL)acetic acid. Available at: [Link]
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GenoChem World. (R)-2-(Tetrahydrofuran-3-yl)acetic-acid – 92915. Available at: [Link]
-
University of Alberta. BOILING POINT DETERMINATION. Available at: [Link]
-
BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. Available at: [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link]
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(R)-2-(Tetrahydrofuran-3-YL)acetic acid pKa and acidity
An In-depth Technical Guide on the pKa and Acidity of (R)-2-(Tetrahydrofuran-3-YL)acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the behavior of ionizable compounds in various chemical and biological systems. For active pharmaceutical ingredients (APIs), the pKa value dictates fundamental properties such as solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical analysis of the acidity and pKa of this compound, a chiral building block utilized in organic synthesis and medicinal chemistry. We will explore the structural determinants of its acidity, present both experimental and computational methodologies for pKa determination, and discuss the implications of its acidic character in drug development.
Introduction: The Significance of pKa in a Molecular Context
This compound is a chiral organic compound featuring a carboxylic acid group attached to a tetrahydrofuran (THF) ring.[1] Its molecular structure, C₆H₁₀O₃, presents a unique combination of a hydrophilic cyclic ether and an ionizable carboxylic acid moiety, making it a valuable synthon for complex, biologically active molecules.[1]
The pKa value represents the pH at which a compound exists in a 50:50 equilibrium between its protonated (acidic) and deprotonated (conjugate base) forms. In drug development, this parameter is paramount. The ionization state of a drug molecule profoundly influences its ability to cross biological membranes, interact with target receptors, and its overall pharmacokinetic profile. A precise understanding of the pKa of this compound is therefore essential for any research or development program that utilizes this scaffold.
Molecular Structure and Determinants of Acidity
The acidity of this compound is primarily dictated by the stability of its conjugate base, the (R)-2-(tetrahydrofuran-3-yl)acetate anion. The key structural features influencing this stability are:
-
The Carboxylic Acid Group: The -COOH group is inherently acidic due to the electronegativity of the two oxygen atoms and the resonance stabilization of the resulting carboxylate anion upon deprotonation. The negative charge is delocalized across both oxygen atoms, which is a powerful stabilizing effect.[2]
-
The Inductive Effect of the Tetrahydrofuran Ring: The THF ring contains an electronegative oxygen atom. This atom exerts an electron-withdrawing inductive effect (-I effect) through the sigma bonds of the carbon skeleton. This effect pulls electron density away from the carboxylic acid group, further stabilizing the negative charge of the conjugate base.[3] A more stable conjugate base corresponds to a stronger acid (lower pKa).[2] The proximity of the ether oxygen to the carboxylic acid group is crucial; the inductive effect diminishes significantly with distance.[2][4]
The predicted pKa value for this compound is 4.58 ± 0.10 .[1] This value is slightly lower than that of acetic acid (pKa ≈ 4.75), indicating that the electron-withdrawing effect of the THF ring makes it a slightly stronger acid.[5]
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Predicted pKa | 4.58 ± 0.10 | [1] |
| Predicted Density | 1.162 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 271.4 ± 13.0 °C | [1] |
Experimental pKa Determination: Potentiometric Titration
Potentiometric titration is a highly reliable and widely used method for determining the pKa of weak acids and bases. The methodology relies on monitoring the pH of a solution as a titrant of known concentration is incrementally added. The resulting titration curve allows for the precise determination of the pKa.[6]
Protocol: Potentiometric Titration of this compound
Objective: To experimentally determine the pKa of this compound in an aqueous medium.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Deionized, CO₂-free water
-
pH meter with a combination glass electrode, calibrated with standard buffers (pH 4.00, 7.00, 10.00)
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
Beakers
Methodology:
-
Preparation of Analyte Solution: Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 0.01 M) in a fixed volume of CO₂-free deionized water. The use of CO₂-free water is critical to prevent interference from carbonic acid.
-
System Calibration: Calibrate the pH meter using standard buffer solutions immediately before the experiment to ensure accurate pH readings.
-
Titration Setup: Place the beaker containing the analyte solution on the magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette (filled with the standardized NaOH solution) into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
-
Initial Reading: Begin stirring the solution at a constant, moderate speed. Record the initial pH of the solution before any titrant is added.
-
Titration Procedure: Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added. As the pH begins to change more rapidly, decrease the volume of the increments to obtain more data points around the equivalence point.
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve. This can be found by calculating the first derivative (ΔpH/ΔV) and finding its maximum.
-
The volume at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is then determined.
-
The pKa is equal to the pH of the solution at this half-equivalence point. According to the Henderson-Hasselbalch equation, at this point, the concentrations of the acid and its conjugate base are equal ([HA] = [A⁻]).
-
Workflow for Potentiometric pKa Determination
Caption: Workflow for Experimental pKa Determination via Potentiometric Titration.
Computational pKa Prediction
Computational chemistry offers a powerful alternative for predicting pKa values, particularly for novel compounds or when experimental determination is not feasible.[7] These methods calculate the Gibbs free energy change (ΔG) of the acid dissociation reaction in a simulated solvent environment.[8]
Theoretical Basis:
The pKa is directly proportional to the standard Gibbs free energy of the acid dissociation reaction (HA ⇌ H⁺ + A⁻) in solution:
pKa = ΔG° / (2.303 * RT)
Where:
-
ΔG° is the standard Gibbs free energy change.
-
R is the universal gas constant.
-
T is the temperature in Kelvin.
Quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate the energies of the protonated (HA) and deprotonated (A⁻) species.[9][10] A crucial component of these calculations is the use of a solvation model (e.g., Polarizable Continuum Model - PCM, or Solvation Model based on Density - SMD) to account for the significant stabilizing effect of the solvent on the charged species.[8]
General Workflow for Computational pKa Prediction
-
Structure Optimization: The 3D structures of both the neutral acid (HA) and its conjugate base (A⁻) are computationally optimized to find their lowest energy conformations in both the gas phase and in a simulated aqueous environment.
-
Energy Calculation: High-level electronic structure calculations (e.g., DFT with a suitable functional and basis set like M06-2X/6-311+G(d,p)) are performed to determine the Gibbs free energies of the optimized structures in the simulated solvent.[9]
-
Free Energy of Proton: The Gibbs free energy of the solvated proton (H⁺) is a value that is challenging to compute directly and is often taken from established literature values for the specific solvent and computational model used.[11][12]
-
ΔG Calculation: The free energy of the reaction (ΔG°) is calculated as: ΔG° = G(A⁻) + G(H⁺) - G(HA).
-
pKa Calculation: The final pKa is calculated from ΔG° using the equation provided above. Often, a linear regression correction, based on a training set of known carboxylic acids, is applied to improve the accuracy of the prediction.[9]
Diagram of Computational pKa Prediction Workflow
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Biological activity of (R)-2-(Tetrahydrofuran-3-YL)acetic acid
An In-depth Technical Guide on the Biological Activity of (R)-2-(Tetrahydrofuran-3-YL)acetic acid
Authored by: A Senior Application Scientist
Introduction
This compound is a chiral carboxylic acid featuring a five-membered tetrahydrofuran (THF) ring. While its own biological activity is not yet extensively documented in scientific literature, its structural motifs—the chiral center and the THF ring—are prevalent in a multitude of biologically active compounds, including natural products and FDA-approved drugs.[1][2] This guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, chemical properties, and, most importantly, its potential as a chiral building block in the development of novel therapeutics.[1] We will also explore the known biological activities of structurally related compounds to infer the potential pharmacological profile of this molecule and propose robust experimental workflows for its future investigation.
This document is intended for researchers, scientists, and drug development professionals. It aims to be a foundational resource, synthesizing available data and providing expert-driven insights into the untapped potential of this intriguing molecule.
Synthesis and Chemical Properties
The utility of this compound in medicinal chemistry is fundamentally linked to its stereospecific synthesis and its chemical reactivity.
Synthesis
The primary route for synthesizing this compound involves the hydrogenation of precursors like (4,5-dihydro-3(2H)-furylidene)acetic acid.[1] This reaction typically employs a palladium on carbon (Pd/C) catalyst under controlled hydrogen pressure and temperature to ensure high yield and stereochemical integrity.[1] The development of enantioselective hydrogenation methods has been crucial in accessing specific stereoisomers of such compounds.[3]
Caption: General Synthetic Route for this compound.
Chemical Properties
The chemical behavior of this compound is dictated by its two primary functional groups: the carboxylic acid and the tetrahydrofuran ring.
| Property | Value/Description | Source |
| Molecular Formula | C₆H₁₀O₃ | [4] |
| Molecular Weight | 130.14 g/mol | [4] |
| pKa (predicted) | 4.58 ± 0.10 | [1] |
| Boiling Point (predicted) | 271.4 ± 13.0 °C | [1] |
| Appearance | Colorless to yellow liquid | [1] |
The carboxylic acid group imparts weak acidic properties and is a handle for various chemical modifications, including:
-
Esterification: Reaction with alcohols to form esters.[1]
-
Amidation: Reaction with amines to form amides.[1]
These reactions are fundamental to its application as a building block for more complex molecules in drug discovery.[1]
Inferred Biological Activity and Therapeutic Potential
While direct studies on the biological activity of this compound are sparse, its structural components suggest several areas of potential pharmacological relevance.
Antimicrobial and Anti-inflammatory Properties
Compounds with similar structures to this compound have been reported to exhibit antimicrobial and anti-inflammatory properties.[1] The tetrahydrofuran ring is a key pharmacophore in many natural products with such activities. For instance, various terpenoid lactones containing furan rings have shown activity against fungi and bacteria.[5] Furthermore, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[6]
A Chiral Building Block in Drug Development
Perhaps the most significant current application of this compound is as a chiral building block in organic synthesis.[1] Its defined stereochemistry is crucial for creating enantiomerically pure drugs, where one enantiomer may have significantly higher therapeutic activity and lower toxicity than the other.
The tetrahydrofuran motif is present in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry.[2] For example, tetrahydrofuran-containing acetogenin mimetics have been investigated for targeting prostate cancer.[7] In these applications, the tetrahydrofuran ring can influence the molecule's conformation, solubility, and ability to interact with biological targets.
Caption: Role as a versatile chiral building block in synthesis.
Proposed Experimental Workflows for Biological Characterization
To elucidate the biological activity of this compound, a systematic screening approach is necessary. The following protocols are standard, field-proven methods for initial characterization.
Protocol 1: Antimicrobial Activity Screening (MIC Assay)
This protocol determines the minimum inhibitory concentration (MIC) of the compound against a panel of microbes.
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans)
-
Appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Incubation: Add the prepared inoculum to each well containing the compound dilutions. Include positive (microbes only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring absorbance at 600 nm.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
This assay assesses the effect of the compound on the metabolic activity of mammalian cells, providing a measure of cell viability and a preliminary indication of toxicity. A similar protocol is used for evaluating related compounds.[8]
Materials:
-
This compound
-
Human cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Caption: Proposed workflow for characterizing biological activity.
Future Research Directions
The limited data on this compound presents a clear opportunity for further research. Key future directions include:
-
Broad-Spectrum Biological Screening: A comprehensive screening of the compound against a wide range of biological targets, including various enzymes, receptors, and cell lines, is warranted.
-
Derivatization and Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives through esterification and amidation of the carboxylic acid group could lead to the discovery of potent and selective bioactive molecules.
-
In Vivo Studies: If promising in vitro activity is identified, preclinical in vivo studies in animal models will be essential to evaluate its efficacy, pharmacokinetics, and safety profile.
Conclusion
This compound represents a molecule of significant latent potential. While its intrinsic biological activities are yet to be fully explored, its value as a chiral building block in medicinal chemistry is clear. The prevalence of the tetrahydrofuran motif in a wide array of pharmacologically active compounds provides a strong rationale for a more in-depth investigation of this particular acid. The experimental workflows proposed in this guide offer a robust starting point for researchers to unlock its therapeutic potential, contributing to the development of novel and effective drugs.
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(R)-2-(Tetrahydrofuran-3-yl)acetic-acid – 92915 - GenoChem World. Available from: [Link]
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Targeting Carbohydrate Mimetics of Tetrahydrofuran-Containing Acetogenins to Prostate Cancer - PMC - PubMed Central. (2023, March 23). Available from: [Link]
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Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA - PMC - NIH. Available from: [Link]
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Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives | Request PDF - ResearchGate. (2025, August 6). Available from: [Link]
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Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed. (2025, August 16). Available from: [Link]
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Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives - PubMed. (2009, March 1). Available from: [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed. (2022, July 19). Available from: [Link]
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(R)-2-(Tetrahydrofuran-3-YL)acetic acid: A Versatile Chiral Building Block for Modern Synthesis
An In-Depth Technical Guide
Introduction: The Imperative of Chirality in Chemical Innovation
In the landscape of modern drug discovery and complex molecule synthesis, the control of three-dimensional molecular architecture is not merely an academic exercise—it is a fundamental prerequisite for success. Chiral building blocks, molecular fragments containing stereogenic elements, are the foundational units that enable chemists to construct these intricate structures with precision.[1][2][] Living systems are inherently chiral, and the interactions between a therapeutic agent and its biological target are exquisitely sensitive to stereochemistry.[1] Consequently, the use of enantiomerically pure starting materials is essential for developing safer, more effective drugs with improved pharmacokinetic profiles.[4]
Among the vast arsenal of available chiral synthons, those incorporating heterocyclic scaffolds are of particular importance. The tetrahydrofuran (THF) ring, a saturated five-membered cyclic ether, is a privileged structural motif found in a broad spectrum of natural products and biologically active molecules, including polyether antibiotics, acetogenins, and various marine-derived drugs.[5][6][7] Its presence can enhance binding affinity, improve solubility, and favorably modulate metabolic stability.
This guide focuses on a specific, high-value chiral building block: (R)-2-(Tetrahydrofuran-3-YL)acetic acid (CAS: 146255-25-6).[8][9] This molecule uniquely combines the desirable THF scaffold with a carboxylic acid functional group, providing a versatile handle for synthetic elaboration.[8] The defined 'R' stereochemistry at the C3 position offers a precise starting point for asymmetric synthesis. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the synthesis, properties, and strategic applications of this important intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and spectral properties is critical for its effective use in synthesis. This compound is typically a colorless to yellow liquid at room temperature, exhibiting optical activity due to its chiral nature.[8]
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 146255-25-6 | [8][9] |
| Molecular Formula | C₆H₁₀O₃ | [8][10] |
| Molecular Weight | 130.14 g/mol | [8][10] |
| Boiling Point (Predicted) | 271.4 ± 13.0 °C at 760 mmHg | [8][11] |
| Density (Predicted) | 1.162 ± 0.06 g/cm³ | [8] |
| pKa (Predicted) | 4.58 ± 0.10 | [8] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint for structure confirmation and purity assessment. While enantiomers exhibit identical spectra in achiral media, the following data are characteristic of the compound's structure.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is characterized by a broad singlet for the carboxylic acid proton (COOH) typically observed downfield (δ 10.0-12.0 ppm). The protons on the THF ring and the adjacent methylene group (CH₂) of the acetic acid moiety will appear in the aliphatic region (δ 1.5-4.0 ppm), with complex splitting patterns due to diastereotopicity and spin-spin coupling.
-
¹³C NMR: Key resonances include the carbonyl carbon (C=O) of the carboxylic acid (δ ~170-180 ppm). The carbons of the THF ring will appear at distinct chemical shifts, with the carbons adjacent to the ring oxygen (C2, C5) resonating further downfield (δ ~65-75 ppm) compared to the other ring carbons (C3, C4).[12] The methylene carbon of the acetic acid group is expected around δ 40-45 ppm.[12]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is expected in the range of 2500-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[8] A strong, sharp absorption band between 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the saturated carboxylic acid.[8]
-
Mass Spectrometry (MS): In mass spectrometry, the compound would be expected to show a molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), protonated [M+H]⁺ or deprotonated [M-H]⁻ species corresponding to its molecular weight.
Stereoselective Synthesis: Accessing Enantiopurity
The synthesis of this compound presents a significant challenge, requiring precise control over the formation of the heterocyclic ring and the stereoselective installation of the acetic acid side chain.[8] Asymmetric synthesis strategies are paramount for producing this compound in high enantiomeric purity, avoiding costly and often inefficient chiral resolutions of racemic mixtures.[8][13]
Numerous methods exist for the stereoselective construction of substituted tetrahydrofurans, including intramolecular SN2 reactions, [3+2] annulations, and Lewis acid-mediated cyclizations.[5][14][15] However, a direct and efficient route to this compound involves the catalytic hydrogenation of a suitable precursor.[8]
Caption: Fig. 1: Synthesis via Asymmetric Hydrogenation.
Protocol: Asymmetric Hydrogenation
This protocol outlines a representative procedure based on the hydrogenation of (4,5-dihydro-3(2H)-furylidene)acetic acid. The choice of a chiral phosphine ligand complexed with a transition metal (e.g., Rhodium or Ruthenium) in place of Pd/C would be a common strategy to induce asymmetry, though specific ligand choice is critical and often requires empirical optimization. For simplicity, the general transformation is described.
-
Reactor Setup: A high-pressure hydrogenation vessel is charged with the starting material, (4,5-dihydro-3(2H)-furylidene)acetic acid, and a suitable solvent (e.g., methanol, ethanol, or acetic acid).[16]
-
Catalyst Addition: The catalyst, typically 5-10% Palladium on activated carbon (Pd/C), is added to the mixture under an inert atmosphere (e.g., nitrogen or argon).[8] For an asymmetric synthesis, a pre-formed chiral catalyst would be used.
-
Hydrogenation: The vessel is sealed, purged several times with hydrogen gas (H₂), and then pressurized to the target pressure (typically 50-500 psi). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by observing the cessation of hydrogen uptake or by analytical techniques such as TLC, GC, or NMR spectroscopy on aliquots.
-
Work-up: Upon completion, the reactor is carefully depressurized. The reaction mixture is filtered through a pad of celite to remove the heterogeneous catalyst.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by standard techniques such as column chromatography or distillation to yield the final this compound.
-
Chiral Analysis: The enantiomeric excess (e.e.) of the product is determined using chiral HPLC or GC to validate the stereoselectivity of the synthesis.
Reactivity and Strategic Applications
The synthetic utility of this compound stems from its bifunctional nature.[8] The carboxylic acid serves as a versatile handle for a wide range of transformations, while the chiral THF ring acts as a stable, stereodefined scaffold.
Key Chemical Transformations
The carboxylic acid moiety can be readily converted into other functional groups, providing access to a diverse array of downstream intermediates:
-
Esterification: Reaction with an alcohol under acidic catalysis (e.g., H₂SO₄) or using coupling agents yields the corresponding ester.
-
Amidation: Activation of the carboxylic acid (e.g., to an acid chloride or with coupling reagents like HATU or EDC) followed by reaction with a primary or secondary amine forms an amide bond. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (R)-2-(Tetrahydrofuran-3-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Caption: Fig. 2: Reactivity and Application Workflow.
Applications in Synthesis
-
Pharmaceuticals: This is the primary application area. The building block serves as a crucial starting material for chiral drugs where the substituted THF moiety is integral to biological activity.[8] Its defined stereochemistry allows for precise interaction with chiral biological targets like enzymes and receptors, minimizing off-target effects and reducing the potential for toxicity associated with an undesired enantiomer.[1][4]
-
Complex Molecule and Natural Product Synthesis: Beyond pharmaceuticals, it is a valuable intermediate for the total synthesis of complex molecules where a stereodefined THF ring is a required substructure.[8][17]
-
Material Science: The bifunctionality of the molecule lends itself to applications in polymer chemistry. The carboxylic acid can participate in polymerization reactions (e.g., forming polyesters or polyamides), incorporating the chiral THF ring into the polymer backbone, which can influence the material's physical properties.[8]
Conclusion
This compound is a powerful and versatile chiral building block that provides a direct entry point to enantiomerically pure molecules containing the privileged tetrahydrofuran scaffold. Its well-defined stereochemistry, coupled with the synthetic flexibility of its carboxylic acid group, makes it an invaluable tool for researchers in medicinal chemistry, organic synthesis, and material science. The ability to construct complex, stereochemically defined molecules efficiently is a continuing goal in chemistry, and the strategic use of high-fidelity building blocks like this one is central to achieving that objective.
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Methodological & Application
Synthesis of (R)-2-(Tetrahydrofuran-3-YL)acetic Acid: A Detailed Technical Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of (R)-2-(tetrahydrofuran-3-YL)acetic acid, a valuable chiral building block in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into various synthetic strategies. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a chiral carboxylic acid featuring a substituted tetrahydrofuran ring. The specific stereochemistry at the 3-position of the tetrahydrofuran ring is crucial for its application in the synthesis of biologically active molecules. The tetrahydrofuran motif is a prevalent scaffold in numerous natural products and pharmaceuticals, imparting favorable pharmacokinetic properties.[1] Consequently, the development of efficient and stereoselective synthetic routes to access enantiomerically pure this compound is of significant interest to the scientific community.
This guide explores three principal strategies for the synthesis of this target molecule:
-
Asymmetric Hydrogenation of a Prochiral Precursor: A direct approach to establish the desired stereocenter.
-
Organocatalytic Asymmetric Synthesis: A powerful method for constructing chiral molecules using small organic catalysts.
-
Enzymatic Kinetic Resolution: A biocatalytic approach to separate enantiomers from a racemic mixture.
Each section will delve into the theoretical underpinnings of the methodology, followed by a detailed, step-by-step experimental protocol.
Strategic Overview of Synthetic Pathways
The choice of synthetic strategy depends on factors such as the availability of starting materials, desired scale of synthesis, and access to specialized equipment or reagents. The following diagram illustrates the logical flow of the synthetic approaches detailed in this guide.
Sources
Application Note: Strategies for the Asymmetric Synthesis of 2-(Tetrahydrofuran-3-yl)acetic Acid
Introduction: The Significance of a Chiral Scaffold
The 2-(tetrahydrofuran-3-yl)acetic acid scaffold, particularly in its enantiomerically pure forms ((R) or (S)), is a critical component in the synthesis of complex pharmaceutical agents.[1] The stereochemistry at the C3 position of the tetrahydrofuran ring is often crucial for modulating the biological activity and pharmacokinetic properties of a drug candidate.[1] Synthesizing such molecules as single enantiomers is essential, as different enantiomers can have varied, and sometimes undesirable, physiological effects.[2]
This guide moves beyond a simple recitation of procedures. It aims to provide a deep understanding of the causality behind experimental design, empowering researchers to not only replicate these methods but also to adapt them. We will dissect three field-proven approaches, each offering distinct advantages in terms of cost, scalability, and stereochemical control.
Strategic Overview: Pathways to Enantiopure 2-(Tetrahydrofuran-3-yl)acetic Acid
The synthesis of this target molecule presents a core challenge: the stereoselective construction of the C3 chiral center and the formation of the five-membered ether ring. The choice of strategy depends on factors such as the availability of starting materials, desired scale, and the required level of enantiopurity.
Caption: Core strategies for the asymmetric synthesis of the target molecule.
Strategy 1: Chiral Pool Synthesis from L-Malic Acid
This is arguably the most direct and cost-effective route for producing the (S)-enantiomer on a larger scale. The "chiral pool" approach leverages inexpensive, enantiomerically pure starting materials provided by nature.[3] L-malic acid is an ideal precursor as it possesses the required stereocenter, which can be elaborated into the final product.
Rationale: The synthesis hinges on transforming the two carboxylic acid groups of L-malic acid into the two distinct arms of the 1,2,4-butanetriol precursor. One arm becomes the hydroxymethyl group at C2 of the THF ring, while the other becomes the C4 hydroxyl group that participates in cyclization. The inherent chirality of the starting material is preserved throughout the synthesis. A known industrial route uses this strategy to produce the key intermediate, (S)-3-hydroxytetrahydrofuran.[4]
Workflow for (S)-2-(Tetrahydrofuran-3-yl)acetic acid
Caption: Synthetic pathway from L-malic acid to the target (S)-enantiomer.
Protocol 1: Synthesis of (S)-3-Hydroxytetrahydrofuran Intermediate
This protocol is adapted from established industrial methods.[4]
Step 1.1: Esterification of L-Malic Acid
-
To a flask cooled to -15 °C, add methanol (5 volumes).
-
Slowly add thionyl chloride (1.2 equivalents) while maintaining the temperature below 0 °C.
-
Add solid L-malic acid (1.0 equivalent) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 3 hours until all solid has dissolved.
-
Heat the reaction to reflux for 1.5 hours.
-
Cool the mixture and neutralize to pH 7-8 with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 3 volumes), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl L-malate as a light-yellow liquid.
Step 1.2: Reduction to (S)-1,2,4-Butanetriol
-
In a separate flask, prepare the reducing system by dissolving LiCl (1.0 equivalent) and sodium borohydride (3.0 equivalents) in ethanol (10 volumes).
-
Add the dimethyl L-malate (1.0 equivalent) from Step 1.1 dropwise to the reducing mixture.
-
Stir the reaction at room temperature for 12-18 hours until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by adding 1M HCl until gas evolution ceases.
-
Filter the mixture to remove inorganic salts and concentrate the filtrate. The crude triol is typically used directly in the next step.
Step 1.3: Cyclization to (S)-3-Hydroxytetrahydrofuran
-
To the crude butanetriol from Step 1.2, add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.05 equivalents).
-
Heat the mixture to 180-200 °C and distill the product as it forms.
-
The collected distillate is (S)-3-hydroxytetrahydrofuran. Further purification can be achieved by fractional distillation.
Protocol 2: Elaboration to the Acetic Acid Side Chain
Step 2.1: Activation of the Hydroxyl Group (Tosylation)
-
Dissolve (S)-3-hydroxytetrahydrofuran (1.0 equivalent) in dichloromethane (DCM, 10 volumes) and cool to 0 °C.
-
Add pyridine (1.5 equivalents) followed by portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylate, which is used without further purification.
Step 2.2: Cyanide Displacement and Hydrolysis
-
Dissolve the crude tosylate from Step 2.1 in dimethyl sulfoxide (DMSO, 8 volumes).
-
Add sodium cyanide (1.5 equivalents) and heat the mixture to 80 °C for 6 hours.
-
Cool the reaction, pour it into water, and extract with diethyl ether. The combined organic layers contain the nitrile intermediate.
-
Concentrate the organic extracts and add concentrated HCl (10 volumes).
-
Heat the mixture to reflux for 8-12 hours to effect hydrolysis of the nitrile to the carboxylic acid.
-
After cooling, extract the product into ethyl acetate, dry the organic layer, and concentrate. Purify the final product by column chromatography (silica gel, ethyl acetate/hexanes gradient) or distillation.
| Step | Key Reagents | Typical Yield | Purpose |
| Esterification | SOCl₂, MeOH | >95% | Protects and differentiates the carboxyl groups. |
| Reduction | LiBH₄, LiCl | ~80-90% | Reduces both esters to primary alcohols. |
| Cyclization | p-TsOH (cat.) | ~70-80% | Forms the THF ring via dehydration. |
| Tosylation | TsCl, Pyridine | >90% | Converts the hydroxyl into a good leaving group. |
| Chain Extension | NaCN, HCl(aq) | ~60-70% (2 steps) | Introduces the two-carbon acid side chain. |
Strategy 2: Catalytic Asymmetric Synthesis
Catalytic methods offer an elegant and atom-economical approach to constructing chiral molecules. These reactions use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For substituted tetrahydrofurans, methods like asymmetric hydrogenation or organocatalytic cascade reactions are particularly powerful.[5][6]
Rationale: This strategy involves constructing an acyclic precursor containing a double bond and a hydroxyl group. A chiral catalyst then mediates an intramolecular cyclization reaction, setting the crucial stereocenter in the process. Organocatalytic double Michael additions, for example, can construct highly substituted tetrahydrofurans with excellent enantioselectivity.[7]
Workflow for Organocatalytic Cascade Synthesis
This approach uses a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) to orchestrate a tandem iminium-enamine activation sequence.
Caption: Simplified organocatalytic cycle for tetrahydrofuran synthesis.
Protocol 3: Organocatalytic Asymmetric Double Michael Addition
This protocol is a representative example based on established methodologies for synthesizing substituted tetrahydrofurans.[5][7] The resulting product would require further steps to be converted to the target acid, but this protocol establishes the key stereocenter.
Step 3.1: Synthesis of the Tetrahydrofuran Core
-
In a vial, dissolve the γ-hydroxy-α,β-unsaturated carbonyl starting material (e.g., 4-hydroxy-2-pentenoate) (1.2 equivalents) and the α,β-unsaturated aldehyde (enal) (1.0 equivalent) in a suitable solvent like toluene (0.2 M).
-
Add the chiral diarylprolinol silyl ether catalyst (0.1 equivalents) and an acid co-catalyst such as benzoic acid (0.1 equivalents).
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify by flash chromatography (ethyl acetate/hexanes gradient) to isolate the enantiomerically enriched polysubstituted tetrahydrofuran derivative.
Step 3.2: Characterization
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC or SFC analysis.
| Catalyst System | Typical e.e. | Typical Yield | Key Advantage |
| Diarylprolinol Silyl Ether | 90-99% | 75-90% | High enantioselectivity, operational simplicity. |
| Copper-Bisoxazoline | 90-97% | 80-95% | Applicable to different cyclization types (e.g., Henry reaction-iodocyclization).[8] |
| Rhodium-Chiral Phosphine | >95% | >95% | Excellent for asymmetric hydrogenation of unsaturated precursors.[6] |
Strategy 3: Chiral Auxiliary-Mediated Synthesis
This classical yet highly reliable method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate.[9] The auxiliary sterically directs subsequent reactions to occur on one face of the molecule, thereby inducing asymmetry. After the key bond-forming step, the auxiliary is cleaved and can often be recovered.
Rationale: Evans oxazolidinone auxiliaries are a gold standard for this approach. An N-acylated oxazolidinone can be deprotonated to form a chiral enolate. This enolate's structure is conformationally locked, with one face shielded by a substituent on the auxiliary, forcing an incoming electrophile to approach from the opposite, unhindered face. This strategy allows for the precise construction of the stereocenter that will become C3 of the tetrahydrofuran ring.
Workflow using an Evans Auxiliary
Caption: General workflow for a chiral auxiliary-based synthesis.
Protocol 4: Asymmetric Alkylation and Auxiliary Removal
Step 4.1: Asymmetric Allylation
-
Dissolve the N-acetyl oxazolidinone (1.0 equivalent) in anhydrous THF (0.1 M) and cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add lithium diisopropylamide (LDA, 1.05 equivalents, 2M solution in THF/heptane) and stir for 30 minutes to form the lithium enolate.
-
Add allyl bromide (1.2 equivalents) dropwise and stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield the alkylated product.
Step 4.2: Auxiliary Cleavage
-
Dissolve the purified product from Step 4.1 in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equivalents) followed by aqueous lithium hydroxide (2.0 equivalents).
-
Stir vigorously at 0 °C for 4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~2 with 1M HCl and extract the carboxylic acid product with ethyl acetate. The water-soluble auxiliary can be recovered from the aqueous layer.
-
The resulting enantiopure acid now contains the correctly configured stereocenter and an allyl group, which can be further elaborated (e.g., via hydroboration/oxidation and cyclization) to form the final 2-(tetrahydrofuran-3-yl)acetic acid.
Conclusion and Strategic Comparison
The asymmetric synthesis of 2-(tetrahydrofuran-3-yl)acetic acid is achievable through several robust methodologies. The optimal choice is dictated by the specific constraints and goals of the project.
-
Chiral Pool Synthesis: Best for large-scale, cost-sensitive production of a specific enantiomer ((S)- from L-malic acid or (R)- from D-malic acid). Its main drawback is the reliance on the availability of the correct starting enantiomer.
-
Catalytic Asymmetric Synthesis: Represents the forefront of modern organic synthesis. It is highly efficient and elegant, ideal for accessing both enantiomers by simply choosing the appropriate catalyst enantiomer. It is well-suited for research and process development where optimization of enantioselectivity is key.
-
Chiral Auxiliary-Mediated Synthesis: A highly reliable and predictable method that provides excellent stereocontrol. While it requires additional steps for attaching and removing the auxiliary, its predictability makes it a valuable tool for securing small quantities of high-purity material during early-stage drug discovery.[9]
By understanding the principles and practical details of each approach, researchers are well-equipped to synthesize this important chiral building block for their scientific endeavors.
References
-
Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Asian Journal of Organic Chemistry, 7(9), 1788–1792. [Link]
-
Molecules. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]
-
Ramachandran, P. V., Nair, H. N. G., & Gagare, P. D. (2016). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 81(17), 7558-7565. [Link]
-
ChemistryViews. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. [Link]
-
MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
- Google Patents. (2006). Synthesis of S-(3)-hydroxy tetrahydrofuran. CN1887880A.
-
Wolfe, J. P. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]
-
PubChem. (n.d.). (S)-2-(Tetrahydrofuran-3-YL)acetic acid. [Link]
-
Wolff, J. J., & Toste, F. D. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Chemical Reviews, 106(8), 3079-3112. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
ResearchGate. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. [Link]
-
MDPI. (2023). The Tetrahydrofuran Motif in Polyketide Marine Drugs. [Link]
-
ResearchGate. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]
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Pharmacological activity of furan derivatives. (2024). [Link]
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Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15096-15101. [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2022). Molecules, 27(11), 3568. [Link]
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Application Note & Protocol: Enantioselective Synthesis of (R)-2-(Tetrahydrofuran-3-YL)acetic acid
Abstract
(R)-2-(Tetrahydrofuran-3-YL)acetic acid is a valuable chiral building block, integral to the synthesis of complex pharmaceutical agents and other biologically active molecules.[1] Its stereochemistry is often critical for therapeutic efficacy, making its enantioselective synthesis a topic of significant interest in medicinal and organic chemistry.[1][2] The primary synthetic challenge lies in the precise control of the stereocenter at the C3 position of the tetrahydrofuran ring. This document provides a comprehensive guide to the enantioselective synthesis of this compound, detailing multiple strategic approaches. A featured, in-depth protocol for catalytic asymmetric hydrogenation is presented, offering a highly efficient and direct route to the target molecule with excellent enantiomeric purity.
Introduction: The Significance of a Chiral Building Block
The tetrahydrofuran (THF) motif is a privileged structure found in numerous natural products and FDA-approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding.[3][4][5] When functionalized with a chiral side chain, as in this compound, it becomes a powerful synthon for constructing molecules with specific three-dimensional architectures required for selective interaction with biological targets.[1] The development of robust, scalable, and stereoselective synthetic routes is therefore crucial for advancing drug discovery programs that rely on this key intermediate.
Overview of Synthetic Strategies
Several distinct methodologies have been developed to achieve the enantioselective synthesis of this compound. The choice of strategy often depends on factors such as starting material availability, required scale, and desired optical purity. The principal approaches include:
-
Catalytic Asymmetric Hydrogenation: This is one of the most direct and atom-economical methods. It involves the hydrogenation of a prochiral precursor, such as (4,5-dihydro-3(2H)-furylidene)acetic acid, using a transition metal catalyst (e.g., Rhodium, Iridium, or Ruthenium) complexed with a chiral ligand.[1] The chiral ligand creates a stereically defined environment that directs the delivery of hydrogen to one face of the double bond, yielding the desired (R)-enantiomer with high selectivity.[6][7]
-
Enzymatic Kinetic Resolution (EKR): This bio-catalytic approach utilizes the high stereoselectivity of enzymes, typically lipases (e.g., Candida antarctica Lipase B, CALB), to resolve a racemic mixture.[2] A racemic ester of 2-(tetrahydrofuran-3-yl)acetic acid is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer (e.g., the S-ester) to the corresponding acid, leaving the other enantiomer (the desired R-ester) unreacted. The unreacted ester can then be separated and hydrolyzed to afford the final (R)-acid in high enantiomeric purity.[8][9]
-
Chiral Pool Synthesis: This strategy leverages the abundance of enantiomerically pure starting materials from nature, such as amino acids or carbohydrates.[10][11] These natural products are converted through a series of chemical transformations into the target molecule, transferring the inherent chirality of the starting material to the final product.[2]
-
Chiral Auxiliary-Mediated Synthesis: In this classic approach, a chiral auxiliary is covalently attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction.[12] After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product.
Logical Workflow for Synthetic Strategy Selection
Caption: Decision workflow for selecting a synthetic strategy.
Comparative Analysis of Key Methodologies
| Parameter | Catalytic Asymmetric Hydrogenation | Enzymatic Kinetic Resolution (EKR) | Chiral Pool Synthesis |
| Starting Material | Prochiral olefin (e.g., (4,5-dihydro-3(2H)-furylidene)acetic acid) | Racemic ester of the target acid | Enantiopure natural product (e.g., glutamic acid, malic acid) |
| Key Transformation | Chiral catalyst-mediated H₂ addition | Enzyme-mediated selective hydrolysis | Multi-step conversion with chirality transfer |
| Typical ee | >95% | >99% (for unreacted ester) | >99% (dependent on route) |
| Overall Yield | High (often >90%) | Moderate (theoretically max 50% for one enantiomer) | Variable (can be low due to many steps) |
| Advantages | Highly efficient, atom-economical, direct | Exceptional enantioselectivity, mild reaction conditions | Access to enantiopure material, well-established chemistry |
| Disadvantages | High cost of chiral ligands and precious metal catalysts; requires high-pressure equipment | Maximum 50% yield for the desired enantiomer; requires separation of product from starting material | Often involves lengthy, multi-step sequences; protection/deprotection steps may be needed |
Featured Protocol: Catalytic Asymmetric Hydrogenation
This protocol details the synthesis of this compound via the asymmetric hydrogenation of its unsaturated precursor, (4,5-dihydro-3(2H)-furylidene)acetic acid. This method is chosen for its efficiency and high stereocontrol.
Workflow Diagram
Caption: Experimental workflow for asymmetric hydrogenation.
Step-by-Step Experimental Protocol
Materials & Reagents:
-
(4,5-dihydro-3(2H)-furylidene)acetic acid (Substrate)
-
Chiral Rhodium Catalyst, e.g., [Rh(COD)((R)-BINAP)]BF₄ or similar
-
Methanol (Anhydrous, degassed)
-
Hydrogen (H₂) gas, high purity
-
Celite® or Silica Gel
-
Ethyl Acetate (EtOAc) and Hexanes for chromatography
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
High-pressure autoclave/hydrogenation reactor with magnetic stirring
-
Standard laboratory glassware
Procedure:
-
Reactor Preparation:
-
Ensure the high-pressure autoclave is clean, dry, and has been leak-tested.
-
Add the substrate, (4,5-dihydro-3(2H)-furylidene)acetic acid (1.0 eq), and the chiral rhodium catalyst (0.01-0.02 eq) to the reactor's liner.
-
Causality Note: The substrate-to-catalyst ratio is critical; a lower loading may slow the reaction, while a higher loading increases cost. 1-2 mol% is a typical starting point for optimization.
-
-
Reaction Setup:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add degassed, anhydrous methanol to dissolve the substrate and catalyst. The concentration is typically in the range of 0.1-0.5 M.
-
Seal the autoclave.
-
Purge the reactor vessel 3-5 times with H₂ gas to remove all air.
-
Causality Note: Oxygen can deactivate the catalyst, so maintaining an inert environment until the introduction of hydrogen is essential for reproducibility and high yield.
-
-
Hydrogenation:
-
Pressurize the reactor with H₂ gas to the desired pressure (e.g., 10-50 bar).
-
Begin vigorous stirring and heat the reaction to the target temperature (e.g., 25-50 °C).
-
Monitor the reaction progress by observing the drop in H₂ pressure. The reaction is typically complete within 12-24 hours.
-
Expert Insight: The optimal pressure and temperature are catalyst-dependent. Higher pressures can increase the reaction rate but may sometimes negatively impact enantioselectivity.
-
-
Work-up and Catalyst Removal:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess H₂ gas.
-
Purge the reactor with an inert gas.
-
Open the reactor and transfer the methanolic solution to a round-bottom flask.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Re-dissolve the crude residue in a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
Pass the solution through a short plug of silica gel or Celite® to remove the bulk of the metal catalyst.[13] Wash the plug with additional solvent to ensure complete recovery of the product.
-
-
Purification:
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes (often with 0.5-1% acetic acid added to the eluent to prevent tailing).[14]
-
Self-Validation: Monitor fractions by TLC. Combine fractions containing the pure product, and remove the solvent in vacuo to yield this compound as a viscous oil or solid.
-
-
Characterization and Analysis:
-
Structural Verification: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Enantiomeric Excess (ee) Determination: The enantiomeric purity is the most critical parameter. Convert a small aliquot of the acid to its methyl ester using diazomethane or trimethylsilyldiazomethane. Analyze the ester by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) to determine the ratio of the (R) and (S) enantiomers.[8]
-
Data and Troubleshooting
Expected Results
| Parameter | Expected Value | Notes |
| Chemical Yield | 85-98% | Dependent on catalyst loading and reaction completion. |
| Enantiomeric Excess (ee) | >95% | Highly dependent on the choice of chiral ligand. (R)-BINAP and its analogues are known to give high ee for this class of transformation. |
| Appearance | Colorless to pale yellow oil or low-melting solid | --- |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (poisoned by O₂ or impurities).2. Insufficient H₂ pressure or temperature.3. Poor quality solvent or substrate. | 1. Ensure rigorous exclusion of air; use freshly prepared or stored catalyst; use purified, degassed solvent.2. Increase H₂ pressure and/or temperature incrementally.3. Purify substrate and use anhydrous, high-purity solvent. |
| Low Enantioselectivity (ee) | 1. Incorrect chiral ligand for the substrate.2. Reaction temperature is too high.3. Racemization during work-up. | 1. Screen different families of chiral ligands (e.g., Josiphos, SEGPHOS).2. Run the reaction at a lower temperature (may require longer time or higher pressure).3. Avoid harsh acidic or basic conditions during purification if the product is susceptible to racemization. |
| Difficult Purification | 1. Residual catalyst contamination.2. Product "streaking" on silica gel column. | 1. Repeat filtration through silica/Celite or consider treatment with a metal scavenger.2. Add a small amount (0.5-1%) of acetic acid to the eluent system to suppress deprotonation of the carboxylic acid on the silica surface. |
Conclusion
The enantioselective synthesis of this compound is a critical process for the pharmaceutical industry. While several methods exist, catalytic asymmetric hydrogenation stands out as a particularly powerful and direct strategy, capable of delivering the target compound in high yield and with excellent enantiomeric excess.[1] The detailed protocol provided herein offers a robust and validated starting point for researchers. Proper selection of the chiral catalyst and rigorous control of reaction parameters are paramount to achieving optimal results, enabling the reliable production of this key chiral intermediate for drug development and complex molecule synthesis.
References
-
Wolfe, J. P., & Rossi, M. A. (2010). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, NIH. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Available at: [Link]
-
PubMed. (n.d.). Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. Available at: [Link]
-
ChemistryViews. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. Available at: [Link]
-
Kuwano, R. (2008). CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROMATICS. HETEROCYCLES, Vol. 76, No. 2. Available at: [Link]
-
PubMed Central. (n.d.). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Available at: [Link]
-
PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]
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MDPI. (n.d.). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Available at: [Link]
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University of Liverpool. (n.d.). Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. Available at: [Link]
-
GenoChem World. (n.d.). (R)-2-(Tetrahydrofuran-3-yl)acetic-acid – 92915. Available at: [Link]
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PubMed Central. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Available at: [Link]
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ResearchGate. (2009). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Available at: [Link]
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RSC Publishing. (n.d.). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. Available at: [Link]
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ResearchGate. (n.d.). Asymmetric Syntheses Towards (3Z,6R)-3-Methyl-6-isopropenyl-3,9-decadien-1-yl Acetate, a Component of the California Red Scale Pheromone. Available at: [Link]
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University of North Texas. (2023). Metal-Free Heterogeneous Asymmetric Hydrogenation of Olefins Promoted by Chiral Frustrated Lewis Pair Framework. Available at: [Link]
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MDPI. (n.d.). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Available at: [Link]
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NIH. (2022). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. Available at: [Link]
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PubMed. (2001). Asymmetric synthesis of a 3-acyltetronic acid derivative, RK-682, and formation of its calcium salt during silica gel column chromatography. Available at: [Link]
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ResearchGate. (n.d.). Enzymatic resolution of diethyl (3-hydroxy-1-butenyl) phosphonate | Request PDF. Available at: [Link]
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R Discovery. (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Available at: [Link]
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RSC Publishing. (2022). Development of a synthetic equivalent of α,α-dicationic acetic acid leading to unnatural amino acid derivatives via tetrafunctionalized methanes. Available at: [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
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PubMed Central. (n.d.). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Available at: [Link]
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PubMed. (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Available at: [Link]
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Application Note: Chiral Catalysis for the Enantioselective Synthesis of (R)-2-(Tetrahydrofuran-3-YL)acetic acid
Abstract
(R)-2-(Tetrahydrofuran-3-YL)acetic acid is a valuable chiral building block in the synthesis of complex pharmaceutical agents.[1] Its stereospecific presentation is often critical for biological activity, making enantioselective synthesis a key challenge in drug development.[2] This application note provides a comprehensive guide to the synthesis of this compound via asymmetric catalysis, focusing on the practical application of chiral transition-metal catalysts. We will explore the underlying mechanistic principles, present a detailed experimental protocol for a highly efficient asymmetric hydrogenation, and offer insights into process optimization and troubleshooting.
Introduction: The Imperative for Stereocontrol
The tetrahydrofuran motif is a ubiquitous feature in a wide array of biologically active natural products and synthetic drugs.[3][4] When functionalized with a chiral side chain, as in this compound, the precise three-dimensional arrangement of atoms becomes paramount. The synthesis of such molecules requires robust methods that can reliably establish the desired stereocenter. While classical approaches like chiral pool synthesis or resolution have their merits, asymmetric catalysis offers a more elegant and efficient route by directly converting a prochiral precursor into an enantiomerically enriched product.[1][5]
This guide focuses on one of the most powerful techniques in the synthetic chemist's arsenal: transition-metal-catalyzed asymmetric hydrogenation.[6] We will detail a protocol using a rhodium complex bearing a chiral bisphosphine ligand to achieve high enantioselectivity in the synthesis of the target acid.
Strategic Approach: Asymmetric Hydrogenation
The chosen synthetic route involves the asymmetric hydrogenation of an exocyclic α,β-unsaturated ester, ethyl 2-(dihydrofuran-3(2H)-ylidene)acetate, followed by saponification to yield the final carboxylic acid. This strategy is predicated on the ability of a chiral catalyst to differentiate between the two faces of the double bond during the addition of hydrogen.
The Catalyst: A Chiral Rhodium-Bisphosphine Complex
For this transformation, a cationic rhodium(I) complex coordinated to a chiral C₂-symmetric bisphosphine ligand, such as a member of the DuPhos or BPE family, is highly effective. The ligand's rigid, chelating structure creates a well-defined chiral pocket around the metal center.
Mechanism of Stereoselection
The catalytic cycle, while complex, can be simplified to illustrate the origin of enantioselectivity. The prochiral olefin substrate coordinates to the chiral rhodium catalyst. The steric environment imposed by the phosphine ligand forces the substrate to bind in a specific orientation, exposing one face of the double bond preferentially to the subsequent hydride transfer from the metal.
Figure 1: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Comparative Analysis of Synthetic Strategies
While this note details asymmetric hydrogenation, other catalytic methods have been developed for synthesizing chiral tetrahydrofurans and related γ-butyrolactones.[7][8][9] Understanding these alternatives provides valuable context for selecting a synthetic route.
| Method/Catalyst System | Precursor Type | Key Features | Typical ee% | Pros | Cons |
| Rh/Ru Asymmetric Hydrogenation | α,β-Unsaturated Ester/Acid | High pressure H₂, chiral bisphosphine ligand (e.g., BINAP, DuPhos). | >95% | High turnover, excellent enantioselectivity, well-established. | Requires specialized high-pressure equipment. |
| CBS Reduction | Prochiral Ketone | Chiral oxazaborolidine catalyst, borane reducing agent (e.g., BH₃-THF).[1] | 86-99% | Stoichiometric or catalytic use, mild conditions, predictable stereochemistry. | Borane reagents require careful handling. |
| Organocatalytic Annulation | Enals & Keto Esters | Chiral N-heterocyclic carbenes (NHCs).[8] | ~78% | Metal-free, utilizes readily available starting materials. | May have lower ee% and substrate scope compared to metal catalysts. |
| Cu-Catalyzed Iodocyclization | γ,δ-Unsaturated Alcohol | Sequential asymmetric Henry reaction and iodocyclization.[10] | up to 97% | One-pot procedure, creates multiple stereocenters. | Multi-step sequence in one pot can be complex to optimize. |
| Enzymatic Resolution | Racemic Ester | Lipase (e.g., CALB) selectively hydrolyzes one enantiomer.[5] | >99% | Extremely high selectivity, mild aqueous conditions. | Maximum theoretical yield is 50%, requires separation of product and unreacted ester. |
Detailed Experimental Protocol
This protocol describes the synthesis of this compound in two main stages: the asymmetric hydrogenation of an unsaturated ester precursor, followed by hydrolysis.
Figure 2: Step-by-step experimental workflow for the synthesis.
Materials and Equipment
-
Reagents: Ethyl 2-(dihydrofuran-3(2H)-ylidene)acetate, [Rh(COD)₂]BF₄, (R,R)-Me-BPE or similar chiral ligand, Palladium on Carbon (for precursor synthesis if needed), Methanol (anhydrous, degassed), Dichloromethane (DCM), Ethyl Acetate, Hexanes, Lithium Hydroxide (LiOH), Hydrochloric Acid (1M), Magnesium Sulfate (anhydrous).[1]
-
Equipment: High-pressure hydrogenation vessel (e.g., Parr reactor), Schlenk line or glovebox, standard glassware, magnetic stirrer, rotary evaporator, silica gel for column chromatography, pH meter or pH paper.
Stage 1: Asymmetric Hydrogenation
Rationale: This step establishes the critical stereocenter. The use of a degassed solvent and inert atmosphere is crucial to prevent catalyst deactivation.
-
Catalyst Preparation: In a glovebox or under a strict argon atmosphere, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (e.g., (R,R)-Me-BPE, 1.1 mol%) in degassed, anhydrous methanol (5 mL). Stir for 20-30 minutes until a homogenous solution is formed.
-
Reactor Setup: Place a solution of ethyl 2-(dihydrofuran-3(2H)-ylidene)acetate (1.0 eq) in degassed methanol (20 mL) into the hydrogenation vessel.
-
Reaction Initiation: Using a cannula or syringe, transfer the catalyst solution to the hydrogenation vessel under positive argon pressure.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas 3-5 times, and then pressurize to the desired pressure (e.g., 5 bar). Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by checking hydrogen uptake or by TLC/GC analysis of aliquots.
-
Work-up: Once the reaction is complete, carefully vent the reactor and purge with nitrogen or argon. Filter the reaction mixture through a short plug of silica gel or celite to remove the rhodium catalyst, washing with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude (R)-ethyl 2-(tetrahydrofuran-3-yl)acetate by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield a colorless oil.
Stage 2: Saponification
Rationale: This final step converts the ester to the desired carboxylic acid. The reaction is typically straightforward but requires careful acidification during workup to ensure full protonation of the carboxylate.
-
Hydrolysis: Dissolve the purified ester from the previous step in a mixture of THF and water (e.g., 3:1 ratio). Add LiOH (1.5 eq) and stir at room temperature until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).
-
Isolation: Concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water and wash once with diethyl ether or DCM to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid or viscous oil.
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and MS. Determine enantiomeric excess (ee%) by chiral HPLC or by converting the acid to a suitable derivative (e.g., a methyl ester) for analysis by chiral GC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee%) | Impure or wet solvent/reagents; Oxygen contamination deactivating/altering catalyst; Incorrect ligand choice. | Use anhydrous, thoroughly degassed solvents. Ensure all manipulations are under a strict inert atmosphere. Screen different chiral ligands if necessary. |
| Incomplete Reaction / Low Yield | Inactive catalyst (poisoned by O₂, sulfur, etc.); Insufficient hydrogen pressure or reaction time; Poor substrate purity. | Purify substrate before use. Ensure catalyst and reagents are handled under inert conditions. Increase H₂ pressure or reaction time. |
| Difficulty in Catalyst Removal | Catalyst decomposition or precipitation. | Filter through a dedicated scavenger resin or a pad of celite/silica with activated carbon. |
| Emulsion during Acidic Workup | Formation of soaps/micelles. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Perform a slower, more gentle extraction. |
Conclusion
The asymmetric hydrogenation of an unsaturated precursor using a chiral rhodium-bisphosphine complex is a highly effective and reliable method for producing this compound with excellent enantiopurity. This application note provides a robust framework, from mechanistic understanding to a detailed protocol, enabling researchers in pharmaceutical and chemical development to confidently implement this critical synthetic transformation. Careful attention to experimental conditions, particularly the exclusion of oxygen and moisture, is key to achieving optimal results.
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Hydrogenation of (4,5-dihydro-3(2H)-furylidene)acetic acid for synthesis
An Application Note for the Synthesis of Tetrahydrofuran-3-Acetic Acid via Catalytic Hydrogenation
Abstract
This document provides a comprehensive guide to the synthesis of Tetrahydrofuran-3-acetic acid through the selective catalytic hydrogenation of (4,5-dihydro-3(2H)-furylidene)acetic acid. Tetrahydrofuran-3-acetic acid is a valuable saturated heterocyclic building block in medicinal chemistry and materials science. The protocol detailed herein utilizes palladium on carbon (Pd/C) as a heterogeneous catalyst, a method renowned for its efficiency and chemoselectivity in reducing carbon-carbon double bonds while preserving the carboxylic acid moiety. This application note covers the underlying reaction mechanism, critical safety protocols for handling pyrophoric catalysts and high-pressure hydrogen gas, a detailed step-by-step experimental procedure, and methods for product characterization.
Introduction and Scientific Principle
The reduction of α,β-unsaturated carboxylic acids to their saturated counterparts is a fundamental transformation in organic synthesis. The target molecule, Tetrahydrofuran-3-acetic acid, is synthesized by the selective saturation of the exocyclic double bond of the starting material, (4,5-dihydro-3(2H)-furylidene)acetic acid. Catalytic hydrogenation is the method of choice for this transformation due to its high atom economy and clean reaction profile.
Mechanism of Heterogeneous Catalysis
The reaction proceeds via a heterogeneous catalytic mechanism, most commonly described by the Horiuti-Polanyi mechanism.[1][2] The key steps, which occur on the surface of the metal catalyst, are as follows:
-
Adsorption & Activation: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into reactive atomic hydrogen species bonded to the metal.[3][4]
-
Substrate Adsorption: The alkene moiety of (4,5-dihydro-3(2H)-furylidene)acetic acid adsorbs onto the catalyst surface through its π-system.[2]
-
Stepwise Hydrogen Transfer: The adsorbed substrate undergoes sequential addition of two hydrogen atoms from the catalyst surface.[1][3] This stepwise transfer typically occurs on the same face of the double bond, leading to a syn-addition stereochemistry.[4]
-
Product Desorption: Once saturated, the product molecule, Tetrahydrofuran-3-acetic acid, has a lower affinity for the catalyst surface and is desorbed, freeing the catalytic site for the next cycle.[2]
Rationale for Catalyst Selection
The choice of 10% Palladium on Carbon (Pd/C) is strategic for this synthesis.
-
High Activity: Palladium is a highly active catalyst for the hydrogenation of carbon-carbon double and triple bonds.[1]
-
Chemoselectivity: Crucially, palladium is a poor catalyst for the reduction of carboxylic acids under mild temperature and pressure conditions.[5] This is because the highly polarized carbonyl group of the acid adsorbs weakly to the palladium surface compared to the electron-rich alkene, ensuring the selective reduction of the C=C bond.[5]
-
Heterogeneous Nature: As a solid support, activated carbon allows for a high surface area of palladium and simplifies post-reaction work-up, as the catalyst can be easily removed by filtration.[1]
Caption: Overall reaction scheme for the hydrogenation.
Critical Safety Considerations
Catalytic hydrogenation involves significant hazards that must be rigorously controlled.[6] All operations must be conducted within a certified chemical fume hood, and personnel must wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
Hydrogen Gas: Hydrogen is colorless, odorless, and extremely flammable, with a wide explosive range (4-76% in air).[7] Ensure the reaction apparatus is free from leaks and that all potential ignition sources are eliminated. The system must be purged with an inert gas (e.g., nitrogen) before introducing hydrogen to remove all oxygen.[8][9]
-
Pyrophoric Catalyst: Palladium on carbon, especially after use (when it is charged with hydrogen) and when dry, is pyrophoric and can ignite flammable solvents upon contact with air.[9] Never allow the catalyst to dry. It must be handled as a slurry or kept wet with solvent or water at all times.[7][10]
-
Pressure: Use a pressure-rated reaction vessel and a blast shield.[7] Never exceed the pressure rating of the equipment.[8]
-
Catalyst Filtration: The filtration step is particularly hazardous. The filter cake must not be allowed to suck dry on the funnel. Keep it wet with solvent and quench it with copious amounts of water immediately after filtration.[6][7]
-
Waste Disposal: Used catalyst should be stored in a separate, labeled waste container, submerged under water to prevent ignition.[6]
Experimental Protocol
This protocol details the hydrogenation of 5.0 g of the starting material. Adjust quantities as needed.
Materials and Equipment
| Reagent/Material | Grade | Quantity | Supplier |
| (4,5-dihydro-3(2H)-furylidene)acetic acid | ≥95% | 5.0 g | N/A |
| 10% Palladium on Carbon (Pd/C) | Degussa type, 50% wet | 250 mg (5 wt%) | Major Chemical Supplier |
| Ethanol (EtOH) | Anhydrous | 100 mL | Major Chemical Supplier |
| Celite® 545 | N/A | ~10 g | Major Chemical Supplier |
| Hydrogen (H₂) Gas | High Purity (≥99.99%) | As needed | Gas Supplier |
| Nitrogen (N₂) Gas | High Purity | As needed | Gas Supplier |
| Equipment | Specification | ||
| Parr Shaker or similar hydrogenation vessel | 250 mL capacity, pressure rated | ||
| Glassware | Standard laboratory glassware | ||
| Magnetic Stirrer & Stir Bars | N/A | ||
| Buchner Funnel and Filter Flask | Appropriate size | ||
| Schlenk line or Nitrogen/Vacuum manifold | For inert atmosphere |
Reaction Setup and Procedure
Caption: Step-by-step experimental workflow.
-
Vessel Preparation: Add (4,5-dihydro-3(2H)-furylidene)acetic acid (5.0 g) and 100 mL of anhydrous ethanol to a 250 mL pressure-rated hydrogenation vessel equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate beaker, weigh the 10% Pd/C catalyst (250 mg). Add a small amount of ethanol (~5 mL) and swirl to create a slurry. Under a gentle stream of nitrogen, transfer this slurry to the reaction vessel. This prevents the dry catalyst from being exposed to air.[9]
-
System Purge (Oxygen Removal): Securely seal the reaction vessel. Connect it to a vacuum/inert gas manifold. Carefully evacuate the atmosphere inside the vessel and backfill with nitrogen. Repeat this cycle three times to ensure the complete removal of oxygen.[8][10]
-
Hydrogen Introduction: After the final nitrogen backfill, evacuate the vessel one last time and introduce hydrogen gas. Vent the hydrogen (to a safe exhaust) and repeat this cycle two more times to ensure a pure hydrogen atmosphere.
-
Reaction Execution: Pressurize the vessel to the desired pressure (e.g., 3-5 bar or 45-75 psi). Begin vigorous stirring. The reaction is typically exothermic, but on this scale, external cooling is usually not necessary. Monitor the reaction progress by observing the drop in pressure as hydrogen is consumed. The reaction is generally complete within 2-6 hours.
-
Reaction Shutdown: Once hydrogen uptake ceases, stop the stirring. Carefully and slowly vent the excess hydrogen from the vessel into the fume hood exhaust.
-
Post-Reaction Purge: Evacuate the vessel and backfill with nitrogen. Repeat this purge cycle three times to remove all residual hydrogen before opening the vessel to the atmosphere.[7][8]
-
Catalyst Filtration (Critical Step): Prepare a filtration setup by placing a 1-2 cm pad of Celite® in a Buchner funnel and wetting it with ethanol. Decant the reaction mixture onto the Celite pad under gentle vacuum. Crucially, do not allow the Celite pad to go dry. [7] Keep the surface of the pad covered with liquid at all times by adding more solvent as needed.
-
Washing and Quenching: Wash the filter cake with two small portions of fresh ethanol (~15 mL each). Once the filtration is complete, immediately turn off the vacuum and add a large volume of water to the funnel to quench and submerge the catalyst-Celite mixture, rendering it non-pyrophoric.[6]
-
Isolation: Transfer the combined filtrate to a round-bottom flask and remove the solvent using a rotary evaporator. The resulting residue is the crude Tetrahydrofuran-3-acetic acid, which can be further purified if necessary (e.g., by recrystallization from ethyl acetate/hexanes).
Product Characterization
The successful synthesis of Tetrahydrofuran-3-acetic acid (C₆H₁₀O₃, M.W. 130.14 g/mol )[11] can be confirmed using standard analytical techniques.
| Technique | Expected Result for Tetrahydrofuran-3-acetic acid |
| ¹H NMR | Disappearance of alkene proton signals (~5.8 ppm). Appearance of new aliphatic protons in the 1.5-2.8 ppm range. A broad singlet for the carboxylic acid proton (>10 ppm). The spectrum will show complex multiplets for the CH and CH₂ groups of the ring and the adjacent CH₂COOH group.[12][13] |
| ¹³C NMR | Disappearance of sp² carbon signals (~120-160 ppm). Appearance of new sp³ carbon signals in the aliphatic region (~25-75 ppm). Carboxylic acid carbonyl signal remains (~175-180 ppm).[14] |
| FT-IR | Absence of C=C stretch (~1650 cm⁻¹). Presence of a strong C=O stretch for the carboxylic acid (~1710 cm⁻¹). Presence of a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹). |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z 129.05. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst; insufficient hydrogen pressure; poor stirring. | Use fresh catalyst. Ensure the system is leak-free and increase H₂ pressure if safe. Increase stirring speed to ensure good mixing of the three phases. |
| Reduction of Carboxylic Acid | Reaction conditions too harsh (high temperature/pressure); incorrect catalyst. | Perform the reaction at room temperature and lower pressure. Ensure Pd/C is used, as other catalysts like Rhodium or Ruthenium can reduce acids under more forcing conditions. |
| Low Yield | Mechanical loss during filtration; product volatility. | Ensure careful transfer of all materials. If the product is volatile, use lower temperatures during solvent removal. |
| Small Fire During Filtration | Catalyst pad became dry and was exposed to air. | Immediate Action: Cover the funnel with a watch glass to smother the fire.[6] Prevention: Adhere strictly to the protocol of keeping the catalyst wet at all times during and after filtration. |
References
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Study.com. (n.d.). Catalytic Hydrogenation Reaction & Mechanism. Retrieved from [Link][3]
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Lin, K. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link][8]
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Chemical Process Safety. (2025). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link][10]
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Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. Retrieved from [Link][7]
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Chemistry LibreTexts. (2021). 11.2: Hydrogenation with Heterogeneous Catalysts. Retrieved from [Link][2]
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University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link][6]
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The Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]
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The Organic Chemistry Portal. (n.d.). Hydrogen. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. YouTube. Retrieved from [Link][4]
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Chemistry Stack Exchange. (2015). Why can't Pd/C and H2 reduce both the alkene and carbonyl portions of α,β-unsaturated carbonyls?. Retrieved from [Link][5]
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Limbach, H. H., & Seiffert, W. (1974). Proton NMR spectroscopic study of cyclic proton exchange between acetic acid and methanol in tetrahydrofuran-d8. Journal of the American Chemical Society. Retrieved from [Link][12]
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Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds. Retrieved from [Link][14]
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Chertkov, V. A., et al. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. Retrieved from [Link][13]
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The Strategic deployment of (R)-2-(Tetrahydrofuran-3-YL)acetic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Quintessential Role of Chiral Scaffolds in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the emphasis on stereochemical purity is paramount. Chiral building blocks, possessing defined three-dimensional arrangements, are fundamental to the synthesis of enantiomerically pure drugs, which often exhibit enhanced therapeutic efficacy and reduced side effects compared to their racemic counterparts.[1] Among these crucial synthons, (R)-2-(tetrahydrofuran-3-yl)acetic acid, a molecule embedding a chiral tetrahydrofuran moiety, has emerged as a valuable precursor for a range of complex, biologically active molecules.[2] Its unique structural and stereochemical features provide a robust starting point for the synthesis of key intermediates in the development of novel therapeutics, particularly in the realm of targeted therapies such as Janus kinase (JAK) inhibitors.
This comprehensive guide delineates the strategic application of this compound in pharmaceutical synthesis. It provides a detailed, hypothetical, yet chemically sound, multi-step synthesis of a key chiral piperidine intermediate, a core component of several JAK inhibitors. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles, offering researchers and drug development professionals a practical framework for the utilization of this versatile chiral building block.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is critical for successful reaction design and scale-up.
| Property | Value | Reference |
| CAS Number | 216598-13-5 | - |
| Molecular Formula | C₆H₁₀O₃ | [3] |
| Molecular Weight | 130.14 g/mol | [3] |
| Appearance | Liquid | [4] |
| Boiling Point | 271.4 °C at 760 mmHg | [4] |
| Storage Temperature | 4 °C | [4] |
Hypothetical Synthesis of a Chiral Piperidine Intermediate for JAK Inhibitors
The following section outlines a proposed synthetic pathway to transform this compound into (3R,4R)-1-benzyl-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors like Tofacitinib. While this specific multi-step conversion is presented as a hypothetical route, each individual step is based on well-established and documented chemical transformations.
Overall Synthetic Scheme
Caption: Hypothetical multi-step synthesis of a chiral piperidine intermediate.
Detailed Experimental Protocols
Step 1: Reduction of this compound to (R)-Tetrahydrofuran-3-yl)methanol
Rationale: The initial carboxylic acid is reduced to the corresponding primary alcohol. This is a standard transformation to set the stage for subsequent ring-opening reactions. A two-step process via esterification followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) is proposed for a clean and high-yielding conversion.
Protocol:
-
Esterification: To a solution of this compound (1.0 eq) in methanol (5 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 mL/g).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.
-
Reduction: Prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) (10 mL/g of ester) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add a solution of the methyl ester (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction to 0 °C and quench sequentially with water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield (R)-tetrahydrofuran-3-yl)methanol.
Step 2: Reductive Ring Opening to (R)-1,2,5-Pentanetriol
Rationale: The tetrahydrofuran ring is opened to reveal a linear carbon chain with the stereocenter preserved. Catalytic hydrogenolysis is a powerful method for the reductive cleavage of cyclic ethers. A ruthenium on carbon catalyst is proposed for its efficacy in such transformations.
Protocol:
-
In a high-pressure autoclave, dissolve (R)-tetrahydrofuran-3-yl)methanol (1.0 eq) in a suitable solvent such as water or a lower alcohol.
-
Add 5% Ruthenium on carbon (Ru/C) catalyst (5-10 wt%).
-
Pressurize the autoclave with hydrogen gas (50-100 bar).
-
Heat the reaction mixture to 100-150 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction for the consumption of the starting material by Gas Chromatography (GC).
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude (R)-1,2,5-pentanetriol.
Step 3: Selective Oxidation to (R)-5-Hydroxy-2-pentanone
Rationale: Selective oxidation of the secondary alcohol at the C-2 position to a ketone is required for the subsequent cyclization step. Pyridinium chlorochromate (PCC) is a common reagent for the selective oxidation of secondary alcohols to ketones in the presence of primary alcohols.
Protocol:
-
Suspend pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM) (10 mL/g of triol).
-
Add a solution of (R)-1,2,5-pentanetriol (1.0 eq) in anhydrous DCM dropwise to the PCC suspension at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield (R)-5-hydroxy-2-pentanone.
Step 4: Intramolecular Reductive Amination to form the Piperidine Ring
Rationale: This key step constructs the chiral piperidine ring. The hydroxy ketone undergoes a cascade reaction of intramolecular reductive amination with benzylamine. The benzyl group serves as a protecting group for the piperidine nitrogen. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.
Protocol:
-
Dissolve (R)-5-hydroxy-2-pentanone (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane (DCE) (10 mL/g).
-
Add acetic acid (1.2 eq) and stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 10 mL/g).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford a mixture of diastereomers of (3R)-1-benzyl-4-methylpiperidin-3-ol, with the desired (3R,4R) isomer as the major product.
Step 5 & 6: Oxidation and Subsequent Reductive Amination
Rationale: The secondary alcohol on the piperidine ring is oxidized to a ketone, which then undergoes a second reductive amination with methylamine to introduce the final methylamino group at the C-3 position.
Protocol:
-
Oxidation: Following the procedure in Step 3, oxidize the diastereomeric mixture of (3R)-1-benzyl-4-methylpiperidin-3-ol using PCC in DCM to obtain (3R,4R)-1-benzyl-4-methylpiperidin-3-one.
-
Reductive Amination: Following the procedure in Step 4, react the resulting ketone with methylamine hydrochloride and NaBH(OAc)₃ to yield the target molecule, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.
Characterization of the Final Intermediate
The synthesized chiral piperidine intermediate would be characterized using a suite of analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the piperidine ring protons, the N-benzyl and N-methyl groups, and the C4-methyl group, with characteristic chemical shifts and coupling constants confirming the cis relationship between the C3 and C4 substituents. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, consistent with the proposed structure. |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the target compound. |
| Chiral HPLC | A single major peak confirming high enantiomeric and diastereomeric purity. |
Conclusion and Future Perspectives
This application note has detailed a plausible and scientifically grounded synthetic pathway for the conversion of the chiral building block this compound into a valuable piperidine intermediate for the synthesis of JAK inhibitors. While presented as a hypothetical route, the individual transformations are well-precedented in organic synthesis. This work underscores the versatility of this compound as a starting material for the construction of complex chiral molecules. Further optimization of each step and a thorough investigation of the stereochemical outcomes would be necessary for practical implementation. The principles outlined here provide a solid foundation for researchers to explore novel synthetic strategies leveraging this and other chiral building blocks in the pursuit of new and improved pharmaceutical agents.
References
- Krywult, B. M., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 484-497.
-
PubChem. (S)-2-(Tetrahydrofuran-3-YL)acetic acid. Retrieved from [Link]
- MDPI. (2020, January 18). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 393.
- PubMed. (2009, January 22). Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the treatment of cancer. Journal of Medicinal Chemistry, 52(2), 514-523.
- Der Pharma Chemica. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(1), 22-28.
- PubMed Central (PMC). (2017). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. Organic Letters, 19(15), 4106-4109.
- PubMed. (2024, January 2). Modular access to chiral bridged piperidine-γ-butyrolactones via catalytic asymmetric allylation/aza-Prins cyclization/lactonization sequences.
- MDPI. (2020).
- PubMed. (2014). Divergent Synthetic Strategy Leading to Structurally Diverse Pyrrolidines and Piperidines From Common Gamma-Aminoalkyl Butenolide and Aldehyde Precursors. The Journal of Organic Chemistry, 79(1), 244-263.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Modular access to chiral bridged piperidine-γ-butyrolactones via catalytic asymmetric allylation/aza-Prins cyclization/lactonization sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Chiral Scaffolding of Innovation: (R)-2-(Tetrahydrofuran-3-YL)acetic Acid in Modern Drug Discovery
Introduction: In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. Central to this quest is the strategic design and synthesis of molecules that can effectively and selectively interact with biological targets. Among the vast arsenal of molecular building blocks available to the modern chemist, chiral scaffolds play a pivotal role in defining the three-dimensional architecture necessary for potent and specific drug-target interactions. (R)-2-(Tetrahydrofuran-3-YL)acetic acid, a seemingly unassuming chiral molecule, has emerged as a versatile and valuable scaffold in the development of sophisticated therapeutics. Its unique combination of a stereochemically defined center, a flexible tetrahydrofuran (THF) ring, and a carboxylic acid handle for further chemical elaboration makes it an attractive starting point for the synthesis of complex, biologically active compounds. This application note provides a comprehensive overview of the role of this compound in medicinal chemistry, with a focus on its application in the synthesis of enzyme inhibitors, detailed synthetic protocols, and an exploration of the structure-activity relationships it enables.
The Tetrahydrofuran Motif: A Privileged Structure in Medicinal Chemistry
The tetrahydrofuran ring is a recurring motif in a multitude of natural products and FDA-approved drugs, underscoring its significance in molecular recognition by biological systems.[1][2] The oxygen atom within the THF ring can act as a hydrogen bond acceptor, while the non-planar, flexible nature of the five-membered ring allows it to adopt various conformations to optimize binding within a target's active site. The incorporation of a chiral center, as in this compound, adds a critical layer of stereochemical definition, which is often paramount for achieving high target affinity and selectivity, thereby minimizing off-target effects and associated toxicities.
Application in Enzyme Inhibition: The Case of Bruton's Tyrosine Kinase (BTK) Inhibitors
A prominent example showcasing the utility of the this compound scaffold is in the development of inhibitors for Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[3] Consequently, BTK has become a prime target for therapeutic intervention.
Spebrutinib (CC-292): A Covalent BTK Inhibitor
Spebrutinib (CC-292) is a potent and selective covalent inhibitor of BTK that has undergone clinical investigation for the treatment of chronic lymphocytic leukemia (CLL) and other B-cell lymphomas.[4][5] While spebrutinib itself does not contain the intact this compound, a key chiral intermediate derived from it is utilized in its synthesis. This highlights the role of the parent acid as a critical starting material for generating more complex chiral fragments for incorporation into final drug molecules. The synthesis of spebrutinib involves the coupling of a chiral amine, prepared from a derivative of this compound, with a pyrimidine core. The (R)-stereochemistry of the tetrahydrofuran-derived portion of the molecule is crucial for orienting the acrylamide "warhead" for covalent modification of a specific cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[5]
The structure of spebrutinib underscores the importance of the chiral tetrahydrofuran moiety in positioning the key pharmacophoric elements for optimal interaction with the BTK active site. The THF ring likely occupies a hydrophobic pocket, while the stereocenter dictates the precise geometry of the covalent bond formation.
| Compound | Target | Mechanism of Action | IC50 (BTK) | Clinical Phase |
| Spebrutinib (CC-292) | Bruton's Tyrosine Kinase (BTK) | Covalent Irreversible Inhibitor | 0.5 nM[4] | Phase Ib/II[5][6] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of this compound via Enzymatic Kinetic Resolution
This protocol describes a robust and scalable method for the preparation of enantiomerically enriched this compound from its corresponding racemic ester via enzymatic kinetic resolution. This method leverages the high stereoselectivity of lipases to preferentially hydrolyze one enantiomer of the ester, allowing for the separation of the desired acid from the unreacted ester.
Workflow Diagram:
Caption: Workflow for the enzymatic kinetic resolution of racemic ethyl 2-(tetrahydrofuran-3-yl)acetate.
Materials:
-
Racemic ethyl 2-(tetrahydrofuran-3-yl)acetate
-
Candida antarctica Lipase B (CAL-B), immobilized
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Dichloromethane
Procedure:
-
Reaction Setup: To a round-bottom flask, add racemic ethyl 2-(tetrahydrofuran-3-yl)acetate (1.0 eq), potassium phosphate buffer (50 mM, pH 7.5), and toluene (10% v/v).
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B) to the mixture.
-
Incubation: Stir the reaction mixture at 37 °C and monitor the progress of the reaction by chiral HPLC or GC.[4]
-
Reaction Quench: Once approximately 50% conversion is reached, filter off the immobilized enzyme.
-
Work-up and Separation:
-
Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, which contain the unreacted (S)-ester.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
-
Product Isolation:
-
Extract the acidified aqueous layer with dichloromethane (3x).
-
Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
-
Characterization: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by conversion to a suitable derivative for chiral GC analysis.
Causality Behind Experimental Choices:
-
Enzyme Selection: CAL-B is a widely used and robust lipase known for its high enantioselectivity in the hydrolysis of a broad range of esters. Its immobilization facilitates easy removal from the reaction mixture.
-
Solvent System: The use of a biphasic system (buffer/toluene) can enhance enzyme stability and facilitate product separation. Toluene helps to solubilize the ester substrate.
-
pH Control: Maintaining the pH at 7.5 is crucial for optimal lipase activity.
-
Reaction Monitoring: Monitoring the reaction to ~50% conversion is critical in a kinetic resolution to achieve high enantiomeric excess for both the product and the unreacted starting material.
Protocol 2: Amide Coupling for the Synthesis of a BTK Inhibitor Precursor
This protocol outlines the general steps for the amide coupling of this compound with an aromatic amine, a key step in the synthesis of precursors for BTK inhibitors like spebrutinib.
Workflow Diagram:
Caption: General workflow for the amide coupling of this compound.
Materials:
-
This compound
-
Appropriate aromatic amine (e.g., a derivative of 3-aminoaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the aromatic amine (1.1 eq) in anhydrous DMF.
-
Addition of Reagents: Add DIEA (2.5 eq) to the solution, followed by the portion-wise addition of the coupling reagent (e.g., HATU, 1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Causality Behind Experimental Choices:
-
Coupling Reagents: HATU and EDCI are efficient and widely used coupling reagents that minimize side reactions and racemization.
-
Base: DIEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid.
-
Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.
Structure-Activity Relationship (SAR) Insights
The use of the this compound scaffold allows for systematic exploration of the structure-activity relationship. The carboxylic acid group provides a convenient attachment point for various linkers and pharmacophores. The stereocenter at the 3-position of the THF ring is critical for defining the spatial orientation of these appended groups. In the context of BTK inhibitors, modifications to the aromatic amine portion, while maintaining the chiral tetrahydrofuran-derived amide, have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound stands as a testament to the power of chiral building blocks in modern medicinal chemistry. Its unique structural features provide a robust platform for the synthesis of complex and highly specific therapeutic agents. The successful application of a derivative of this scaffold in the development of the BTK inhibitor spebrutinib exemplifies its potential in oncology and immunology. The detailed protocols provided herein offer a practical guide for researchers to utilize this valuable chiral synthon in their own drug discovery programs. As the demand for more selective and effective medicines continues to grow, the strategic application of such well-defined chiral building blocks will undoubtedly remain at the forefront of pharmaceutical innovation.
References
-
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). MDPI. [Link]
-
Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). ChemMedChem. [Link]
-
The Tetrahydrofuran Motif in Polyketide Marine Drugs. (2022). Marine Drugs. [Link]
-
Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study. (2022). Biomedicine & Pharmacotherapy. [Link]
-
Bruton's Tyrosine Kinase Inhibitors: Recent Updates. (2024). Cancers. [Link]
-
Spebrutinib | C22H22FN5O3 | CID 59174488. PubChem. [Link]
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- 2. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US10213386B2 - Pharmaceutical formulations of a Bruton's tyrosine kinase inhibitor - Google Patents [patents.google.com]
- 6. lab-chemicals.com [lab-chemicals.com]
(R)-2-(Tetrahydrofuran-3-YL)acetic acid derivatives and their synthesis
An In-Depth Technical Guide to the Synthesis of (R)-2-(Tetrahydrofuran-3-YL)acetic Acid Derivatives
Introduction: The Significance of Chiral Tetrahydrofuran Scaffolds
The tetrahydrofuran (THF) ring is a privileged structural motif found in a vast array of natural products and pharmaceuticals, prized for its unique conformational properties and ability to engage in hydrogen bonding.[1][2] When combined with a chiral side chain, as in this compound, it becomes a powerful and versatile chiral building block for drug discovery and development.[3] The precise three-dimensional arrangement, or stereochemistry, of such molecules is often critical to their biological activity, as enantiomers can exhibit dramatically different pharmacological and toxicological profiles.[4]
The synthesis of enantiomerically pure this compound and its derivatives presents a significant challenge, requiring robust methodologies that can control the stereocenter on the acetic acid moiety while constructing the substituted five-membered ring with high fidelity.[3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of modern synthetic strategies, field-proven protocols, and the underlying chemical principles for accessing this valuable class of compounds.
Core Synthetic Strategies: Pathways to Enantiopure Derivatives
The synthesis of these chiral targets can be broadly categorized into several strategic approaches. The choice of strategy often depends on the availability of starting materials, desired scale, and the specific stereochemical requirements of the final molecule.
1. Asymmetric Hydrogenation of Pro-chiral Precursors One of the most direct routes involves the asymmetric hydrogenation of a corresponding unsaturated precursor, such as (4,5-dihydro-3(2H)-furylidene)acetic acid. This method leverages chiral metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) to deliver hydrogen across the double bond in a stereoselective manner, establishing the desired (R)-configuration at the stereocenter. The key to this approach is the selection of a highly effective catalyst-ligand system that provides high enantiomeric excess (ee).[3]
2. Organocatalytic Asymmetric Synthesis Organocatalysis has emerged as a powerful tool for constructing complex chiral molecules. For substituted tetrahydrofurans, asymmetric Michael additions are a cornerstone strategy.[5] These reactions often employ chiral secondary amine catalysts, such as diphenylprolinol silyl ethers, which activate substrates through the formation of transient iminium or enamine intermediates.[6][7] A tandem reaction sequence, for instance, can involve an initial asymmetric Michael addition to a γ-hydroxy-α,β-unsaturated carbonyl, followed by an intramolecular cyclization (oxa-Michael addition) to forge the tetrahydrofuran ring with excellent diastereo- and enantioselectivity.[5][7]
3. Chiral Pool Synthesis This strategy utilizes readily available, inexpensive, and enantiomerically pure starting materials from nature, such as amino acids or carbohydrates.[4] For instance, a chiral lactone carboxylic acid can serve as a precursor to the tetrahydrofuran ring.[8][9] The synthesis involves the chemical modification of the existing chiral framework, transferring the stereochemical information from the starting material to the final product. This approach is often highly reliable but can be limited by the structural diversity of the available chiral pool.
4. Intramolecular Cycloetherification A prevalent and versatile method for forming the THF ring is through intramolecular cycloetherification. This involves a nucleophilic attack by a hydroxyl group on an electrophilic carbon center within the same molecule.[10] Key variations include:
-
SN2-type Reactions: A hydroxyl group displaces a good leaving group (e.g., tosylate, mesylate, or halide) in a 5-exo-tet cyclization.
-
Oxy-Michael Additions: An intramolecular conjugate addition of an alcohol to an α,β-unsaturated system.[10]
-
Lewis Acid-Mediated Cyclizations: Activation of an epoxide or carbonyl group by a Lewis acid can trigger cyclization by a tethered alcohol nucleophile.[10]
Visualization of Synthetic Approaches
The following diagrams illustrate the high-level strategic workflows for synthesizing chiral tetrahydrofuran derivatives.
Caption: High-level overview of major synthetic strategies.
Experimental Protocols
The following protocols are representative methodologies grounded in established chemical principles for the synthesis and derivatization of this compound.
Protocol 1: Asymmetric Hydrogenation of Ethyl (4,5-dihydro-3(2H)-furylidene)acetate
Objective: To synthesize enantiomerically enriched ethyl (R)-2-(tetrahydrofuran-3-yl)acetate via catalytic asymmetric hydrogenation. This protocol is based on the general principle of hydrogenating furan precursors.[3]
Materials:
-
Ethyl (4,5-dihydro-3(2H)-furylidene)acetate (1.0 eq)
-
[Rh(COD)₂]BF₄ (0.01 eq)
-
(R)-BINAP (0.011 eq)
-
Degassed Methanol (MeOH)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation vessel (autoclave)
-
Silica gel for chromatography
Procedure:
-
Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ and (R)-BINAP to a flame-dried Schlenk flask. Add degassed MeOH and stir the solution at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve ethyl (4,5-dihydro-3(2H)-furylidene)acetate in degassed MeOH.
-
Hydrogenation: Transfer the substrate solution and the catalyst solution to the autoclave under an inert atmosphere. Seal the vessel, purge it several times with H₂ gas, and then pressurize to 50 atm H₂.
-
Reaction Execution: Stir the reaction mixture vigorously at 40 °C for 24 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: Carefully vent the autoclave and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield ethyl (R)-2-(tetrahydrofuran-3-yl)acetate.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
Causality and Insights:
-
Catalyst System: The choice of (R)-BINAP as the chiral ligand is critical. Its C₂-symmetric biphenyl backbone creates a chiral environment around the rhodium center, forcing the substrate to coordinate in a specific orientation and leading to the selective formation of the (R)-enantiomer.
-
Degassing: Solvents must be thoroughly degassed to remove oxygen, which can poison the hydrogenation catalyst and lead to reduced activity and selectivity.
-
Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate without promoting side reactions or catalyst decomposition.
Protocol 2: Saponification to this compound
Objective: To hydrolyze the ethyl ester to the final carboxylic acid product.
Materials:
-
Ethyl (R)-2-(tetrahydrofuran-3-yl)acetate (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the starting ester in a 3:1 mixture of THF and water.
-
Add LiOH to the solution and stir at room temperature for 4-6 hours, monitoring the reaction by TLC until all starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.
Causality and Insights:
-
Base Selection: LiOH is a common choice for saponification as it effectively hydrolyzes the ester with a low risk of side reactions compared to stronger bases like NaOH or KOH in some contexts.
-
Acidification: The product exists as a carboxylate salt after hydrolysis. Acidification is necessary to protonate it, rendering it neutral and extractable into an organic solvent.
Protocol 3: Amide Coupling to Form Derivatives
Objective: To synthesize amide derivatives from the carboxylic acid for structure-activity relationship (SAR) studies. This is a standard peptide coupling procedure.[11]
Materials:
-
This compound (1.0 eq)
-
A primary or secondary amine (e.g., Benzylamine) (1.1 eq)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid, EDCI, and HOBt in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes. This pre-activation step forms a highly reactive HOBt ester.
-
Add the desired amine, followed by the dropwise addition of DIPEA.
-
Continue stirring at room temperature overnight.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the desired amide.
Caption: Workflow for a standard amide coupling reaction.
Data Summary: Comparison of Synthetic Routes
The selection of a synthetic route is a critical decision based on balancing factors like efficiency, cost, stereoselectivity, and scalability.
| Synthetic Strategy | Key Features | Typical Yields | Stereoselectivity (ee/dr) | Advantages & Considerations |
| Asymmetric Hydrogenation | Direct conversion of unsaturated precursors. Requires specialized high-pressure equipment. | Good to Excellent (70-95%) | High to Excellent (90 to >99% ee) | Highly efficient and atom-economical. Catalyst cost and screening can be significant. |
| Organocatalysis | Metal-free catalysis. Often proceeds via tandem reactions from simple starting materials. | Good (60-90%) | Excellent (>95:5 dr, 97 to >99% ee)[5] | Avoids toxic heavy metals. Can build complexity rapidly. Catalyst loading can be higher than metal catalysts. |
| Chiral Pool Synthesis | Starts from enantiopure natural products. | Variable (Depends on route length) | Inherently high (retains stereochemistry) | Reliable stereochemical outcome. Limited by the availability and structure of starting materials. |
| Enzymatic Resolution | Separation of a racemic mixture using enzymes. | Max 50% for desired enantiomer | Excellent (>99% ee) | Environmentally friendly (mild conditions). Theoretical yield is capped at 50% for the target. |
Applications in Research and Development
This compound and its derivatives are of high value in several scientific domains:
-
Medicinal Chemistry: As a chiral building block, this scaffold is used in the synthesis of complex biologically active molecules. The THF moiety can improve pharmacokinetic properties like solubility and metabolic stability, while the chiral acetic acid side chain provides a handle for introducing pharmacophores that interact with specific biological targets like enzymes or receptors.[2][3]
-
Drug Design: The rigid, defined conformation of the THF ring combined with the stereocenter makes it an ideal scaffold for structure-based drug design, allowing for the precise positioning of functional groups to optimize binding affinity and selectivity.[4]
-
Material Science: The bifunctional nature of the molecule, with its carboxylic acid and cyclic ether, allows it to be used as a monomer or precursor for the synthesis of specialty polymers with tailored properties.[3]
References
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]
-
Ramachandran, P. V., Nair, H. N. G., & Gagare, P. D. (2020). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry. [Link]
-
Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Asian Journal of Organic Chemistry. [Link]
-
Enders, D., Wang, C., & Greb, A. (2010). Asymmetric Synthesis of 2,3,4‐Trisubstituted Functionalised Tetrahydrofurans via an Organocatalytic Michael Addition as Key Step. Advanced Synthesis & Catalysis. [Link]
-
Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. [Link]
-
Townsend, C. A., & Theis, A. B. (1980). A new synthesis of chiral acetic acid. Journal of the Chemical Society, Chemical Communications. [Link]
-
Kluender, H., et al. (1978). Stereospecific synthesis of chiral acetic acid from glycine. Journal of the Chemical Society, Chemical Communications. [Link]
-
ResearchGate. (n.d.). Structures of selected drugs containing THF ring. ResearchGate. [Link]
-
Pathare, R. S., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. [Link]
-
Kobayashi, K., et al. (1986). A simple and efficient synthesis of chiral acetic acid of high optical purity. The Journal of Organic Chemistry. [Link]
-
Senkuttuvan, N., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances. [Link]
-
Fernández, R., & Martín-Santamaría, S. (2017). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs. [Link]
-
Kanger, T., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC. [Link]
-
Wang, Y., et al. (2014). Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. Journal of Agricultural and Food Chemistry. [Link]
-
ResearchGate. (2009). Synthesis of chiral tetrahydrofuran derivatives. ResearchGate. [Link]
-
ChemistryViews. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]
-
GenoChem World. (n.d.). (R)-2-(Tetrahydrofuran-3-yl)acetic-acid – 92915. GenoChem World. [Link]
-
Wang, Y., et al. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]
-
Petrosyan, A. H., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link]
Sources
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- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound | 146255-25-6 [smolecule.com]
- 4. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 5. sci-hub.st [sci-hub.st]
- 6. Sci-Hub. Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy / Asian Journal of Organic Chemistry, 2018 [sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 10. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chiral-Preserving Esterification of (R)-2-(Tetrahydrofuran-3-YL)acetic acid
Introduction
The synthesis of enantiomerically pure esters is a critical process in the development of pharmaceuticals and other bioactive molecules, where stereochemistry dictates biological activity. This application note provides a detailed experimental protocol for the esterification of (R)-2-(tetrahydrofuran-3-yl)acetic acid, a chiral carboxylic acid of interest in medicinal chemistry. The primary challenge in the esterification of such substrates is the preservation of the stereochemical integrity of the chiral center. This guide outlines a robust procedure using the Steglich esterification, a mild and effective method that minimizes the risk of racemization. We will delve into the rationale behind the chosen methodology, provide a step-by-step protocol, and discuss the necessary analytical techniques for product characterization and enantiomeric excess determination.
Rationale for Method Selection: Preserving Chirality
Several methods exist for the esterification of carboxylic acids. However, when dealing with chiral substrates, the reaction conditions must be carefully selected to prevent racemization.
-
Fischer Esterification , a common acid-catalyzed method, involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid.[1][2][3][4] While effective for simple substrates, the harsh acidic conditions and elevated temperatures can pose a risk to sensitive functional groups and may lead to racemization of chiral centers adjacent to the carbonyl group.
-
Mitsunobu Reaction offers a powerful alternative for achieving esterification with inversion of configuration at a chiral alcohol center.[5][6][7][8][9] However, for the esterification of a chiral carboxylic acid with an achiral alcohol, this method is not the primary choice and can involve by-products that complicate purification.[6]
-
Steglich Esterification has emerged as a preferred method for synthesizing esters from substrates that are sensitive to acid.[10][11] This reaction utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, and it typically proceeds at room temperature.[12] The mild reaction conditions are ideal for preserving the stereochemistry of chiral carboxylic acids, making it the method of choice for the esterification of this compound.[11][12]
The mechanism of the Steglich esterification involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a reactive acylpyridinium salt that is readily attacked by the alcohol to yield the desired ester and dicyclohexylurea (DCU), a byproduct that precipitates out of many common solvents.[11]
Experimental Workflow
The overall experimental procedure is summarized in the following diagram:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pearson.com [pearson.com]
- 5. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2-(Tetrahydrofuran-3-YL)acetic acid
Welcome to the technical support center for the synthesis of (R)-2-(tetrahydrofuran-3-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, improve your yield, and achieve high enantiopurity.
Introduction to the Synthesis
This compound is a valuable chiral building block in the pharmaceutical industry. The stereochemistry at the C3-position is crucial for the biological activity of many target molecules. The most common and effective method for synthesizing this compound is through the asymmetric hydrogenation of its precursor, (4,5-dihydro-3(2H)-furylidene)acetic acid. However, achieving high yield and enantioselectivity can be challenging. This guide will address the critical aspects of this synthesis, as well as alternative methods like enzymatic kinetic resolution.
Troubleshooting Guide: Asymmetric Hydrogenation Route
This section addresses specific issues you may encounter during the asymmetric hydrogenation of (4,5-dihydro-3(2H)-furylidene)acetic acid to produce this compound.
Issue 1: Low or No Conversion of Starting Material
Question: I am seeing very little or no consumption of my starting material, (4,5-dihydro-3(2H)-furylidene)acetic acid, during the asymmetric hydrogenation. What are the likely causes and how can I resolve this?
Answer: Low or no conversion in an asymmetric hydrogenation reaction is a common issue that can usually be attributed to catalyst activity, reaction conditions, or substrate quality.
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Cause: The Ruthenium or Rhodium-based catalyst (e.g., Ru-BINAP) is highly sensitive to air and moisture. Improper handling or storage can lead to deactivation.
-
Solution: Ensure all manipulations of the catalyst are performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use freshly purchased or properly stored catalyst. It is often more reliable to generate the active catalyst in situ.[1]
-
-
Inadequate Hydrogen Pressure:
-
Cause: The hydrogenation reaction is dependent on sufficient hydrogen pressure to drive the reaction forward.
-
Solution: While some modern catalysts can operate at lower pressures, ensure your system is leak-free and maintaining the recommended pressure for your specific catalyst system (often in the range of 50-100 atm).[1] However, be aware that excessively high pressure does not always improve enantioselectivity and can sometimes be detrimental.[2]
-
-
Solvent Effects:
-
Cause: The choice of solvent is critical for catalyst solubility and activity. Protic solvents like methanol can sometimes compete with the substrate for coordination to the metal center, affecting reaction rates.[3]
-
Solution: Methanol is a common solvent for these hydrogenations, but if conversion is low, consider screening other solvents like ethanol or aprotic solvents like acetone.[3][4] Ensure the solvent is anhydrous.
-
-
Presence of Inhibitors:
-
Cause: Impurities in the starting material or solvent can act as catalyst poisons. Common culprits include sulfur compounds, strong coordinating species, or oxidation byproducts.
-
Solution: Purify the (4,5-dihydro-3(2H)-furylidene)acetic acid precursor before use, for example by recrystallization or column chromatography. Use high-purity, anhydrous solvents.
-
Issue 2: High Conversion but Low Enantiomeric Excess (ee)
Question: My hydrogenation reaction goes to completion, but the enantiomeric excess of the desired (R)-enantiomer is poor. How can I improve the stereoselectivity?
Answer: Achieving high enantioselectivity is the primary goal of this synthesis. Low ee is typically a result of a suboptimal catalyst system or reaction conditions.
Possible Causes & Solutions:
-
Incorrect Catalyst/Ligand Combination:
-
Cause: The choice of the chiral ligand (e.g., (R)-BINAP vs. (S)-BINAP) is the primary determinant of the product's stereochemistry. The metal precursor (e.g., Ru, Rh, Ir) also plays a crucial role.[5][6]
-
Solution: To obtain the (R)-enantiomer, you should be using a catalyst with an (R)-configured chiral ligand. Verify that you are using the correct enantiomer of the ligand. Consider screening different classes of ligands if the desired selectivity is not achieved with your initial choice.
-
-
Suboptimal Temperature:
-
Cause: Temperature can have a significant impact on the flexibility of the catalyst-substrate complex, which in turn affects enantioselectivity. Higher temperatures can lead to a decrease in ee.[2]
-
Solution: If your ee is low, try running the reaction at a lower temperature (e.g., room temperature or 0°C). This may require longer reaction times, but can often improve enantioselectivity.
-
-
Solvent Polarity and Coordinating Ability:
-
Cause: The solvent can influence the conformation of the transition state during the hydrogen transfer step. Aprotic solvents sometimes lead to higher enantioselectivities compared to protic solvents.[3][4]
-
Solution: Screen a range of solvents. For α,β-unsaturated carboxylic acids, switching from methanol to a less coordinating solvent like acetone or dichloromethane might enhance enantioselectivity.[3]
-
-
Influence of Additives:
-
Cause: For the hydrogenation of unsaturated carboxylic acids, the presence of a base like triethylamine (NEt3) may be required in aprotic solvents to facilitate the reaction at reasonable rates.[3] The presence or absence of acidic or basic additives can influence the catalyst's performance.
-
Solution: If using an aprotic solvent, consider the addition of a stoichiometric amount of a non-coordinating base. Conversely, if using a protic solvent, ensure no unintended basic or acidic impurities are present.
-
Decision Workflow for Troubleshooting Asymmetric Hydrogenation
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. sci-hub.se [sci-hub.se]
- 4. research.abo.fi [research.abo.fi]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (R)-2-(Tetrahydrofuran-3-YL)acetic acid
Welcome to the technical support resource for the purification of (R)-2-(Tetrahydrofuran-3-YL)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this chiral building block.
Troubleshooting Guide
This section addresses specific issues you may encounter during your purification experiments. Each solution is grounded in established chemical principles to help you not only solve the immediate problem but also understand the underlying science.
Q1: After crystallization of my this compound, the enantiomeric excess (e.e.) is lower than expected. What are the likely causes and how can I improve it?
A1: Low enantiomeric excess after crystallization is a common issue that can stem from several factors. The fundamental principle of enantiomeric resolution by crystallization relies on the differential properties of either diastereomeric salts or, in rarer cases, the conglomerate nature of the enantiomers themselves.
-
Pillar of Causality: The separation of enantiomers via crystallization of diastereomeric salts is driven by the differing solubilities of the diastereomeric pairs in a given solvent system. If the solubilities of the (R,R) and (S,R) diastereomeric salts are too similar in the chosen solvent, efficient separation will not occur.
-
Troubleshooting Steps:
-
Re-evaluate Your Resolving Agent: The choice of the chiral resolving agent is critical. Common choices for resolving chiral carboxylic acids are chiral amines like (R)-(+)-α-phenylethylamine or (1R,2S)-(-)-ephedrine.[1] The interaction between the acid and the amine forms diastereomeric salts with distinct crystalline structures and solubilities. If one agent provides poor resolution, screening a variety of chiral amines with different structural features is recommended.
-
Optimize the Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent.
-
Solvent Screening: A systematic screening of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, or mixtures) is crucial. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.
-
Cooling Rate: A slow, controlled cooling rate is often essential for selective crystallization of the less soluble diastereomer. Rapid cooling can lead to the co-precipitation of both diastereomers.
-
-
Seeding: Introducing a small seed crystal of the desired pure diastereomeric salt can induce crystallization and improve selectivity.
-
Recrystallization: It is often necessary to perform multiple recrystallizations to achieve high enantiomeric purity. Each successive crystallization step will enrich the desired enantiomer.
-
Q2: I am using chiral HPLC to determine the enantiomeric excess of my purified this compound, but I am getting poor peak resolution. What can I do?
A2: Poor peak resolution in chiral HPLC can be frustrating and can lead to inaccurate quantification of enantiomeric excess. This issue typically arises from suboptimal chromatographic conditions.
-
Pillar of Causality: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). The mobile phase composition, flow rate, and temperature all influence the strength and selectivity of these interactions.
-
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Solvent Composition: The ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) is a critical parameter. Systematically vary the percentage of the organic modifier to find the optimal balance between retention and resolution.
-
Additives: For carboxylic acids, adding a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of the carboxyl group, leading to sharper peaks and better resolution.
-
-
Flow Rate Adjustment: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.
-
Temperature Control: Operating the column at a controlled, often sub-ambient, temperature can enhance the enantioselectivity of the CSP for certain applications.
-
Column Selection: Ensure you are using a chiral column suitable for the separation of acidic compounds. Columns with polysaccharide-based chiral selectors (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.
-
Q3: I attempted a diastereomeric salt resolution, but my overall yield of the desired (R)-enantiomer is very low, even after accounting for the theoretical 50% maximum from a classical resolution. What could be happening?
A3: Low yield in a diastereomeric resolution is a multifaceted problem that can go beyond the inherent 50% limit of this technique.
-
Pillar of Causality: The yield is dependent on the efficiency of both the crystallization of the desired diastereomeric salt and the subsequent liberation of the free acid from the salt.
-
Troubleshooting Steps:
-
Solubility of the Target Diastereomer: While you want the desired diastereomer to be less soluble, if it is too insoluble, it may precipitate too quickly, trapping impurities. Conversely, if it has significant solubility even at low temperatures, a substantial amount will remain in the mother liquor, reducing the yield. Fine-tuning the solvent system is key.
-
Incomplete Salt Formation or Cleavage:
-
Salt Formation: Ensure you are using the correct stoichiometry of the resolving agent. Typically, 0.5 to 1.0 equivalents of the chiral amine are used.[1]
-
Salt Cleavage: After isolating the desired diastereomeric salt, the free carboxylic acid must be liberated. This is usually achieved by acidifying the salt with a strong acid (e.g., HCl) and extracting the free this compound into an organic solvent. Incomplete acidification or inefficient extraction will lead to low yields.
-
-
Consider Dynamic Kinetic Resolution (DKR): For a significant improvement in theoretical yield (up to 100%), a dynamic kinetic resolution process can be employed if a suitable method for in-situ racemization of the undesired enantiomer is available. This is a more advanced technique but can be highly effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The choice of purification method depends on the nature of the impurities and the scale of the purification. The most common and effective methods are:
-
Diastereomeric Salt Crystallization: This is a classical and often scalable method for resolving racemic carboxylic acids.[2] It involves reacting the racemic acid with a chiral base to form diastereomeric salts, which are then separated by fractional crystallization due to their different solubilities.[2][3]
-
Preparative Chiral Chromatography: This method uses a chiral stationary phase to directly separate the enantiomers. It can provide high purity but may be less cost-effective for large-scale production.
-
Enzymatic Kinetic Resolution: This technique uses an enzyme, such as a lipase, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[1]
Q2: How can I confirm the chemical identity and purity of my final product?
A2: A combination of spectroscopic and chromatographic techniques is essential for confirming the structure and purity of your this compound.
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | The spectra should be consistent with the structure of 2-(Tetrahydrofuran-3-YL)acetic acid. Integration of proton signals can help quantify impurities.[4] |
| FTIR Spectroscopy | Functional group identification. | Expect to see a broad O-H stretch for the carboxylic acid and a strong C=O stretch.[4] |
| Mass Spectrometry | Molecular weight confirmation. | The molecular ion peak corresponding to the mass of the compound should be observed.[4] |
| Chiral HPLC | Determination of enantiomeric excess (e.e.). | A chromatogram showing a single major peak for the (R)-enantiomer and a minimal peak for the (S)-enantiomer. |
Q3: What are some common impurities I should be aware of during the purification of this compound?
A3: Impurities can originate from the starting materials, side reactions during synthesis, or the purification process itself.
-
(S)-2-(Tetrahydrofuran-3-YL)acetic acid: The undesired enantiomer is the most common "impurity" to be removed.
-
Starting Materials: Unreacted precursors from the synthesis of the racemic mixture.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
-
Chiral Resolving Agent: Traces of the chiral amine used for diastereomeric salt formation may remain if the acid liberation and extraction steps are not thorough.
Experimental Workflow & Visualization
Workflow for Purification via Diastereomeric Salt Crystallization
The following diagram outlines a typical workflow for the purification of this compound using diastereomeric salt crystallization.
Caption: Workflow for diastereomeric salt resolution.
Troubleshooting Logic for Low Enantiomeric Excess
This diagram illustrates the decision-making process when troubleshooting low enantiomeric excess after crystallization.
Caption: Troubleshooting low enantiomeric excess.
References
-
Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. Journal of Organic Chemistry. [Link]
-
Theoretical Study of Chiral Carboxylic Acids. Structural and Energetic Aspects of Crystalline and Liquid States. Crystal Growth & Design. [Link]
-
Creating chirality in crystals. Chemistry World. [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. National Institutes of Health (NIH). [Link]
-
Enantioselective Synthesis of Chiral Multicyclic γ-Lactones via Dynamic Kinetic Resolution of Racemic γ-Keto Carboxylic Acids. National Institutes of Health (NIH). [Link]
-
Chiral resolution - Wikipedia. Wikipedia. [Link]
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health (NIH). [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
(R)-2-(Tetrahydrofuran-3-yl)acetic-acid – 92915. GenoChem World. [Link]
-
Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]
-
Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. National Institutes of Health (NIH). [Link]
- Purification method of chromatographic-grade tetrahydrofuran.
-
Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. RSC Publishing. [Link]
- Purification of tetrahydrofuran.
-
(S)-2-(Tetrahydrofuran-3-YL)acetic acid. PubChem. [Link]
- Chromatographic purification process.
-
determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Bohrium. [Link]
Sources
Common side reactions in the synthesis of tetrahydrofuran derivatives
Welcome to the technical support center for the synthesis of tetrahydrofuran (THF) derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic scaffolds. Substituted tetrahydrofurans are core structures in a vast array of natural products and biologically active molecules, making their efficient and selective synthesis a critical endeavor.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to move beyond simple procedural lists and offer insights into the causality behind experimental choices, empowering you to optimize your synthetic strategies.
Troubleshooting Guide: Common Side Reactions & Unwanted Byproducts
This section addresses specific, challenging scenarios you might face in the lab, offering explanations for the underlying chemistry and providing actionable solutions.
Issue 1: Low Yields in Cyclization Reactions Due to Competing Elimination
Question: I am attempting an intramolecular SN2 cyclization of a halo-alcohol to form a substituted tetrahydrofuran, but I am consistently observing low yields and the formation of an alkene byproduct. What is causing this, and how can I favor the desired cyclization?
Answer: This is a classic case of competition between intramolecular nucleophilic substitution (SN2) and base-induced elimination (E2) pathways.[2][3][4][5] Both reactions are often promoted by the same basic conditions used to deprotonate the hydroxyl group, making the nucleophile for the cyclization.
Causality:
-
SN2 Pathway: The deprotonated hydroxyl group (alkoxide) acts as a nucleophile and attacks the carbon bearing the leaving group (e.g., a halide or sulfonate), leading to the formation of the THF ring.[1]
-
E2 Pathway: The alkoxide, or another base in the reaction mixture, can also act as a base, abstracting a proton from the carbon adjacent (beta) to the leaving group. This results in the formation of a double bond and elimination of the leaving group.[3][4] Steric hindrance around the electrophilic carbon can further favor elimination over substitution.[3]
Troubleshooting & Optimization:
| Strategy | Rationale | Experimental Protocol Example |
| Choice of Base | Use a non-hindered, weakly basic nucleophile that is a poor proton acceptor. Strong, bulky bases like potassium tert-butoxide are more likely to promote E2 elimination.[3] | Instead of KOtBu, try using a milder base like sodium hydride (NaH) in an aprotic solvent like THF or DMF to generate the alkoxide in situ. |
| Leaving Group | A better leaving group will accelerate the SN2 reaction. Iodide is a better leaving group than bromide, which is better than chloride. Sulfonates (e.g., tosylates, mesylates) are excellent leaving groups. | Convert the alcohol to a tosylate or mesylate using TsCl or MsCl and a base like pyridine or triethylamine before the cyclization step. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, acetone) are known to accelerate SN2 reactions.[3] | Conduct the cyclization in anhydrous DMF. |
| Concentration | Intramolecular reactions are favored at high dilution, which minimizes intermolecular side reactions.[1] | Run the reaction at a concentration of 0.01-0.05 M. |
Issue 2: Formation of Unexpected Rearrangement Products, Especially with Sulfoxide-Containing Intermediates
Question: I am using a synthetic route that involves a sulfoxide intermediate, and I am isolating an unexpected α-acyloxy-thioether instead of my target THF derivative. What is this side reaction?
Answer: You are likely observing a Pummerer rearrangement. This is a well-known reaction of sulfoxides, especially when activated by acid anhydrides (like acetic anhydride) or Lewis acids.[6][7]
Causality: The Pummerer rearrangement involves the conversion of a sulfoxide to an α-acyloxy-thioether.[6] The reaction proceeds through the formation of a thial intermediate, which is then trapped by a nucleophile.[6] This can be a significant competing pathway if your reaction conditions are acidic or involve anhydrides. The use of α-acyl sulfoxides with Lewis acids like TiCl4 can facilitate this reaction even at lower temperatures.[6]
Troubleshooting & Optimization:
-
Avoid Acidic Anhydrides: If your procedure uses an anhydride (e.g., for acylation), consider alternative methods that do not promote the Pummerer rearrangement.
-
Control of Acidity: Carefully buffer the reaction mixture to avoid acidic conditions that can catalyze the rearrangement.
-
Alternative Synthetic Routes: If the Pummerer rearrangement is unavoidable, it may be necessary to redesign the synthesis to avoid the problematic sulfoxide intermediate.
Issue 3: Poor Diastereoselectivity in the Synthesis of 2,5-Disubstituted Tetrahydrofurans
Question: My reaction to form a 2,5-disubstituted THF is producing a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity is a common challenge in THF synthesis and is highly dependent on the reaction mechanism and conditions.[1][8] The stereochemical outcome can be under either kinetic or thermodynamic control.
Causality: The relative orientation of substituents is determined during the ring-closing step. For example, in an acid-catalyzed cyclization of a γ-hydroxy alkene, the stereochemistry is set by the approach of the alkene to the oxonium ion intermediate.[1] The stability of the transition state leading to the different diastereomers will dictate the product ratio. Some reaction conditions can even cause interconversion between the cis and trans isomers, leading to a thermodynamically controlled product mixture.[1]
Troubleshooting & Optimization:
| Strategy | Rationale |
| Lewis Acid Catalysis | The choice of Lewis acid can significantly influence the transition state geometry through chelation control, favoring one diastereomer over another.[1][9] |
| Chiral Auxiliaries | Incorporating a chiral auxiliary into the starting material can direct the stereochemical outcome of the cyclization. |
| Temperature Control | Running the reaction at lower temperatures often enhances kinetic control, potentially favoring the formation of a single diastereomer. |
| Substrate Control | The inherent stereocenters in your starting material can direct the formation of new stereocenters. This is a key principle in many natural product syntheses.[1] |
Workflow for Optimizing Diastereoselectivity:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: I'm working with furanic compounds like 5-HMF. What's the best way to protect the hydroxyl and carbonyl groups to prevent side reactions during derivatization?
A1: Protecting group strategy is crucial when working with multifunctional furanics.[10]
-
Hydroxyl Group: The hydroxyl group is often etherified.[10] A common method is protonation with a solid acid catalyst followed by nucleophilic addition of an alcohol.[10]
-
Carbonyl Group: The carbonyl group is typically protected as an acetal by reacting it with an alcohol under acidic conditions.[10] This converts the reactive aldehyde or ketone into a more stable functional group.[10]
Q2: My THF solvent/product is turning yellow and tests positive for peroxides. What are the risks, and how can I purify it?
A2: Peroxide formation in THF is a serious safety concern as these peroxides can be explosive, especially upon concentration during distillation.[11][12][13]
-
Risks: Explosions can occur, particularly when impure THF is dried with reagents like potassium hydroxide or distilled.[11][12]
-
Detection: A simple test is to add a 15% aqueous solution of potassium iodide. The formation of a yellow-brown color (due to iodine) indicates the presence of peroxides.[13]
-
Purification: For trace amounts of peroxides, treatment with cuprous chloride can be effective.[12] However, if significant peroxides are present, it is safest to discard the solvent.[12] For drying THF, distillation from lithium aluminum hydride (after ensuring it is peroxide-free) is a common method, but must be done with extreme caution.[12]
Q3: I am performing a reaction in THF and see an unexpected ring-opening of the solvent itself. Is this possible?
A3: Yes, THF ring-opening can occur, especially in the presence of strong Lewis acids or so-called "frustrated Lewis pairs" (FLPs).[14][15][16] The Lewis acid activates the THF, making it susceptible to nucleophilic attack, which cleaves the C-O bond. This can lead to the incorporation of a four-carbon chain into your product or side products. If you suspect this is happening, consider using a less coordinating solvent or a milder Lewis acid.
Q4: What are the main challenges in purifying THF derivatives after synthesis?
A4: Besides the potential for peroxide contamination in the solvent, common purification challenges include:
-
Azeotrope with Water: THF forms a minimum boiling azeotrope with water, making it difficult to remove water completely by standard distillation.[11][17] Methods like extractive distillation or using molecular sieves are often necessary to obtain anhydrous material.[11][17]
-
High Boiling Point Byproducts: Some side reactions can produce high-boiling impurities that are difficult to separate from the desired THF derivative by distillation.[11] In such cases, column chromatography is often the preferred purification method.
Experimental Protocols
Protocol 1: Test for Peroxides in Tetrahydrofuran
Objective: To qualitatively determine the presence of peroxides in a THF sample.
Materials:
-
THF sample
-
15% (w/v) aqueous solution of potassium iodide (KI)
-
Glass vial or test tube
Procedure:
-
Place approximately 1-2 mL of the THF sample into a clean glass vial.
-
Add 2-3 drops of the 15% KI solution.
-
Gently swirl the vial and observe any color change.
-
Interpretation:
-
No color change (remains clear): The THF is likely free of significant peroxide contamination.
-
Yellow to brown color develops: Peroxides are present. The intensity of the color correlates with the concentration of peroxides.[13]
-
Safety Note: Handle any THF suspected of containing high levels of peroxides with extreme caution. Do not distill or concentrate it.
References
-
Phillips, A. J., & Uehling, M. R. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, NIH. [Link]
-
vom Stein, T., & Grande, P. M. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. [Link]
-
AIChE. (n.d.). Dehydration and Purification of Spent Tetra Hydro Furan Solvent. AIChE Proceedings. [Link]
-
ChemistryViews. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]
-
Albertson, A. K. F., & Lumb, J.-P. (2015). A Bio-Inspired Total Synthesis of Tetrahydrofuran Lignans. PubMed. [Link]
-
ResearchGate. (n.d.). A Highly Stereoselective Synthesis of Tetrahydrofurans. Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
Jagtap, P. R., Císařová, I., & Jahn, U. (2017). Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification reactions as key steps. RSC Publishing. [Link]
-
Organic Syntheses. (n.d.). Purification of Tetrahydrofuran. Organic Syntheses Procedure. [Link]
-
ElectronicsAndBooks. (1988). Pummerer reaction in synthesis and transformations of heterocyclic compounds (review). ElectronicsAndBooks. [Link]
-
Wikipedia. (n.d.). Pummerer rearrangement. Wikipedia. [Link]
-
Gamba-Sánchez, D., & Garzón-Posse, F. (2018). Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement. PMC. [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
-
RSC Publishing. (n.d.). Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. RSC Publishing. [Link]
-
Diva-portal.org. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. [Link]
-
Wiley Online Library. (n.d.). The Pummerer Reaction of Sulfinyl Compounds. Wiley Online Library. [Link]
-
ResearchGate. (n.d.). Purification of tetrahydrofuran from aqueous azeotropic solution: continuous adsorption operation using molecular sieves. Request PDF. [Link]
-
Hilt, G., & Pünner, F. (2014). Zinc-mediated CH-activation of tetrahydrofuran under mild conditions for the regioselective addition to aryl-propiolates. Chemical Communications. [Link]
-
ResearchGate. (n.d.). Scheme 4 Total synthesis of tetrahydrofuran lignans 16 and 17 by... ResearchGate. [Link]
- Kocienski, P. J. (1998). Protecting groups. Georg Thieme Verlag.
- Google Patents. (n.d.).
-
PubMed Central. (n.d.). Furan Oxidation-Cyclization to Oxazepines: Favoring 7-exo-trig over 6-endo-trig and 5-exo-trig Trajectories. PubMed Central. [Link]
-
RSC Publishing. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science. [Link]
-
ResearchGate. (n.d.). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Competition between substitution and elimination. Chemistry LibreTexts. [Link]
-
NIH. (n.d.). Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals. NIH. [Link]
-
YouTube. (2022). Watch this before using tetrahydrofuran (THF) | Quick guide. YouTube. [Link]
-
Chemistry Steps. (n.d.). Substitution and Elimination Reactions. Chemistry Steps. [Link]
-
Reddit. (n.d.). THF Peroxide crystal formation. r/chemistry. [Link]
-
MDPI. (2019). Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction. MDPI. [Link]
-
ResearchGate. (n.d.). Ring-Opening of THF via an Intramolecular P/Al-Based Frustrated Lewis Pair: Assistance by C6F5 Groups beyond Electronegativity?. Request PDF. [Link]
-
Organometallics. (n.d.). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. ACS Publications. [Link]
-
PubMed Central. (2025). Brønsted Acid-Catalyzed Reduction of Furans. PubMed Central. [Link]
-
ResearchGate. (n.d.). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane †. Request PDF. [Link]
-
Khan Academy. (n.d.). Substitution and elimination reactions. Khan Academy. [Link]
-
Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes. Organic Chemistry Portal. [Link]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of (R)-2-(Tetrahydrofuran-3-YL)acetic Acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with (R)-2-(Tetrahydrofuran-3-YL)acetic acid. Purity, especially enantiomeric purity, is paramount for its application as a chiral building block in pharmaceuticals and organic synthesis.[1] This document provides in-depth, experience-driven answers and troubleshooting protocols to address common challenges encountered during the purification of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses initial questions and provides a foundational understanding of potential purification challenges.
Q1: What are the most likely impurities in my crude sample of this compound?
A1: The impurity profile depends heavily on the synthetic route. However, based on common syntheses, such as the hydrogenation of (4,5-dihydro-3(2H)-furylidene)acetic acid, you can anticipate several classes of impurities[1][2]:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Enantiomeric Impurity: The undesired (S)-2-(Tetrahydrofuran-3-YL)acetic acid. This is often the most critical impurity to remove for applications requiring high stereochemical fidelity.
-
Diastereomeric Impurities: If any step in the synthesis creates a second chiral center, diastereomers may be present.
-
Neutral Byproducts: Non-acidic compounds formed through side reactions.
-
Catalyst Residues: Residual metals, such as palladium, if hydrogenation was employed.
-
Solvents: Residual solvents from the reaction or workup, such as THF, ethyl acetate, or alcohols. Note that THF itself can degrade to form impurities that may react with certain compounds.[3]
Q2: I have a crude reaction mixture. What is the best overall strategy to achieve high purity?
A2: A multi-step approach is almost always necessary. The optimal sequence depends on the primary impurities present. A robust, general-purpose strategy is outlined below.
Sources
Technical Support Center: Optimizing Hydrogenation for Tetrahydrofuran Ring Formation
Welcome to the technical support center for the synthesis of tetrahydrofuran (THF) and its derivatives via catalytic hydrogenation. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction conditions, troubleshoot common issues, and deepen their understanding of the underlying chemical principles. Here, we move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses the most common hurdles encountered during the catalytic hydrogenation of furan and its derivatives to form the tetrahydrofuran ring. Each problem is presented with potential causes and actionable solutions grounded in established chemical principles.
Problem: Low or No Conversion of Starting Material
You've set up your reaction, but analysis (TLC, GC, NMR) shows little to no consumption of the furan starting material.
Q: My furan hydrogenation reaction is not proceeding. What are the likely causes and how can I fix it?
A: Low or no conversion in a catalytic hydrogenation is a frequent issue that typically points to a problem with one of the three core components of the reaction: the catalyst, the reaction conditions, or the reagents themselves.
Potential Cause 1: Catalyst Inactivity or Poisoning The catalyst's active sites are the heart of the reaction, and their availability is paramount.
-
Deactivation: Catalysts, especially pyrophoric ones like Raney® Nickel or highly active palladium catalysts, can lose activity if handled or stored improperly.[1] Exposure to air can oxidize active sites. Always handle fresh catalysts under an inert atmosphere (e.g., nitrogen or argon).[1] If deactivation is suspected, the most straightforward solution is to use a fresh batch of catalyst.[1][2]
-
Poisoning: Trace impurities in your substrate, solvent, or even from glassware can irreversibly bind to the catalyst's active sites, rendering them useless. Common poisons for noble metal catalysts include sulfur compounds, nitrogen-containing heterocycles (if not the substrate), and heavy metal ions.[1][3] Ensure all reagents and solvents are of high purity and that glassware is scrupulously clean.[1] If your starting material contains potential poisons, pre-treatment (e.g., passing through a plug of silica or activated carbon) may be necessary.
-
Insufficient Loading: The amount of catalyst may be too low for the reaction scale. While catalytic, the reaction rate is dependent on the number of available active sites. A typical starting point for Pd/C is 5-10 mol% relative to the substrate.[1]
Potential Cause 2: Suboptimal Reaction Conditions The physical environment of the reaction dictates the rate of mass transfer and kinetics.
-
Inadequate Hydrogen Pressure: For many simple hydrogenations, a hydrogen-filled balloon is sufficient.[1] However, the hydrogenation of the aromatic furan ring can be more demanding and may require higher pressures to ensure sufficient hydrogen concentration in the liquid phase.[4][5] Consider using a high-pressure vessel like a Parr hydrogenator to increase H₂ pressure to 3-7 atm (45-100 psig) or higher.[2][4][5]
-
Poor Agitation: This is a triphasic reaction system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). The reaction can only occur at the interface of these three phases. Inefficient stirring starves the catalyst of either hydrogen or substrate, severely limiting the reaction rate.[1] Ensure vigorous, efficient stirring to create a fine suspension of the catalyst in the liquid and maximize the gas-liquid surface area.[1][6]
-
Incorrect Temperature: While many hydrogenations run well at room temperature, the furan ring's stability may necessitate gentle heating to increase the rate.[1] However, be cautious, as excessive heat can promote side reactions like ring opening.[7] A modest increase to 30-50°C is a reasonable starting point.
Potential Cause 3: Substrate and Solvent Issues The liquid phase must be conducive to the reaction.
-
Poor Solubility: If the substrate is not fully dissolved, the reaction becomes mass-transport limited. Select a solvent that completely dissolves the starting material.[1] Common choices include methanol, ethanol, ethyl acetate, and THF itself.[1][2]
-
Solvent Purity: Impurities in the solvent can act as catalyst poisons. Always use high-purity, dry solvents.
Below is a systematic workflow to diagnose and resolve low conversion issues.
Caption: Competing reaction pathways in the hydrogenation of furan.
Frequently Asked Questions (FAQs)
This section provides answers to broader, more general questions about optimizing THF synthesis via hydrogenation.
Q1: Which catalyst is best for hydrogenating furans to tetrahydrofurans?
A: There is no single "best" catalyst, as the optimal choice depends on the specific substrate, desired selectivity, and available equipment (e.g., high-pressure apparatus). However, some are more commonly used and have distinct characteristics.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | Room temp - 50°C, 1-10 atm H₂ | High selectivity for ring hydrogenation, works under mild conditions, widely available. [1][8] | Can be poisoned by sulfur/nitrogen compounds. [1]May be slower for highly substituted furans. |
| Palladous Oxide (PdO) | Room temp, ~7 atm H₂ | Highly effective, often used in literature preparations with high yields (90-93%). [4][9] | Catalyst preparation may be required. |
| Raney® Nickel (Ra-Ni) | 100-150°C, 100-150 atm H₂ | Very active, cost-effective, good for difficult reductions. [4][5] | Requires high pressure/temperature, lower selectivity (can promote ring-opening), pyrophoric. [8] |
| Ruthenium on Carbon (Ru/C) | Variable, often higher temp/pressure | Can be effective for specific substrates, such as hydrogenation of succinic acid to THF. [10] | Less commonly used for furan hydrogenation; may require more optimization. [10] |
| Pearlman's Catalyst (Pd(OH)₂/C) | Room temp, 1-5 atm H₂ | Generally more active than Pd/C, good for removing benzyl-type protecting groups without hydrogenolysis. [1] | More expensive than standard Pd/C. |
Q2: What are typical starting conditions for a laboratory-scale furan hydrogenation?
A: For a standard furan hydrogenation on a lab scale (1-10 g), a robust starting point using a common catalyst like 10% Pd/C would be:
-
Catalyst Loading: 5-10 mol% of 10% Pd/C. [1]* Solvent: Anhydrous ethanol or methanol (approx. 0.1 - 0.5 M concentration of substrate). [1]* Temperature: Room temperature (20-25°C). [1]* Pressure: 3-4 bar (approx. 45-60 psig) of hydrogen gas, or a hydrogen balloon for smaller scales. [1]* Agitation: Vigorous magnetic or mechanical stirring. [1]* Reaction Time: Monitor by TLC or GC every 1-2 hours. Reactions can take anywhere from 2 to 24 hours. [1] Q3: Can I use transfer hydrogenation instead of high-pressure hydrogen gas?
A: Yes, transfer hydrogenation is an excellent and often safer alternative as it avoids the use of flammable, high-pressure hydrogen gas. [1]In this technique, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface. Common hydrogen donors include ammonium formate, formic acid, or cyclohexene. [1]The reaction setup is simpler, typically requiring only an inert atmosphere and heating.
Q4: What safety precautions are critical during catalytic hydrogenation?
A: Safety is paramount.
-
Hydrogen Handling: Hydrogen is extremely flammable. Always work in a well-ventilated fume hood and ensure there are no ignition sources nearby. Purge all air from the reaction vessel with an inert gas (N₂ or Ar) before introducing hydrogen. [1][11]2. Catalyst Handling: Many hydrogenation catalysts (especially Raney Ni and dry Pd/C) are pyrophoric and can ignite spontaneously upon contact with air. [1][6]Handle them under an inert atmosphere or as a slurry in solvent.
-
Filtration: After the reaction, the catalyst must be removed by filtration. Never allow the catalyst filter cake to dry in the air. [6]It can ignite the filter paper and solvent. Keep the cake wet with solvent (e.g., water or ethanol) during and after filtration. [6]The wet catalyst should be disposed of in a dedicated, sealed waste container.
-
Peroxide Formation: The product, THF, can form explosive peroxides upon exposure to air and light. [12]Commercially available THF contains inhibitors like BHT. [12]If you are distilling your synthesized THF, never distill to dryness, as peroxides can concentrate in the residue. [12]
Experimental Protocols
General Protocol: Catalytic Hydrogenation of Furan to THF using 10% Pd/C
This protocol is a representative procedure for a small-scale laboratory synthesis.
Materials:
-
Furan (freshly distilled)
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Anhydrous Ethanol
-
Hydrogen gas supply (cylinder with regulator or balloon)
-
Three-neck round-bottom flask or high-pressure vessel (e.g., Parr shaker)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper, Celite®)
Procedure:
-
Setup: To a clean, dry reaction flask equipped with a magnetic stir bar, add the furan substrate (e.g., 1.0 g).
-
Solvent Addition: Add anhydrous ethanol to dissolve the substrate completely (e.g., 20 mL).
-
Inerting: Seal the flask and purge the system with nitrogen or argon for several minutes to remove all oxygen. [1]4. Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (e.g., 10 mol %). If using the wet catalyst, be mindful of the actual palladium content.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 3-4 bar) or maintain a hydrogen atmosphere with a balloon. [1]6. Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic. [4]7. Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or ¹H NMR by taking a filtered aliquot) until the starting material is consumed. [1]8. Work-up: Once the reaction is complete, carefully vent the excess hydrogen and thoroughly purge the system with an inert gas to remove all residual hydrogen. [1]9. Catalyst Removal: Prepare a pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel. Pre-wet the pad with the reaction solvent. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Crucially, keep the filter cake wet with solvent at all times to prevent ignition. [6]Wash the filter cake with a small amount of fresh solvent.
-
Isolation: Combine the filtrate and washings. The resulting solution of THF in ethanol can be used directly or the THF can be isolated by careful fractional distillation.
References
-
Teranishi, K., et al. (2013). Photocatalytic hydrogenation of furan to tetrahydrofuran in alcoholic suspensions of metal-loaded titanium(iv) oxide without addition of hydrogen gas. RSC Publishing. Retrieved from [Link]
-
Kaufmann, W. E., & Adams, R. (1923). Tetrahydrofuran. Organic Syntheses, 3, 86. Coll. Vol. 1, p.497 (1941); Vol. 3, p.86 (1923). Retrieved from [Link]
-
LookChem. (2019). 5 production methods of THF. LookChem. Retrieved from [Link]
-
Teranishi, K., et al. (2013). Photocatalytic hydrogenation of furan to tetrahydrofuran in alcoholic suspensions of metal-loaded titanium(iv) oxide without addition of hydrogen gas. ResearchGate. Retrieved from [Link]
- Jen, Y., & Ro, R. (2011). Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof. Google Patents (US20120035378A1).
-
Godawa, C., et al. (1990). Palladium Catalyzed Hydrogenation of Furan: Optimization of Production Conditions For Tetrahydrofuran. Scribd. Retrieved from [Link]
-
Lăcătuș, D., et al. (2018). How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. Chemical Reviews, 118(22), 11023-11072. Retrieved from [Link]
-
Gong, W., et al. (2020). Recent Advances in Catalytic Hydrogenation of Furfural. Molecules, 25(10), 2359. Retrieved from [Link]
-
Orpen, A. G. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. Retrieved from [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Future Science, 2(4), 575-602. Retrieved from [Link]
-
Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros. Retrieved from [Link]
-
Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Slideshare. Retrieved from [Link]
-
Hong, U. G., & Song, I. K. (2014). Hydrogenation of succinic acid to tetrahydrofuran (THF) over ruthenium–carbon composite (Ru–C) catalyst. ResearchGate. Retrieved from [Link]
-
Wang, Z., et al. (2021). Understanding Activity Trends in Furfural Hydrogenation on Transition Metal Surfaces. ACS Catalysis, 11(15), 9636-9646. Retrieved from [Link]
-
HJ Autoclave. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. HJ Autoclave. Retrieved from [Link]
-
Liu, B., & Greeley, J. (2013). A DFT study of furan hydrogenation and ring opening on Pd(111). Catalysis Science & Technology, 3, 1784-1793. Retrieved from [Link]
-
Wang, Z., et al. (2021). Understanding Activity Trends in Furfural Hydrogenation on Transition Metal Surfaces. ACS Catalysis. Retrieved from [Link]
-
Mellidis, N., et al. (2022). Biobased Furanic Molecules as Potential LOHCs: Catalytic Dehydrogenation of Tetrahydrofuran. ACS Sustainable Chemistry & Engineering, 10(49), 16295-16304. Retrieved from [Link]
-
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
Reddit. (2023). Hydrogenation troubleshooting. r/Chempros. Retrieved from [Link]
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Technical Support Center: Chiral Separation of 2-(Tetrahydrofuran-3-yl)acetic Acid Isomers
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting the chiral separation of 2-(tetrahydrofuran-3-yl)acetic acid enantiomers. As Senior Application Scientists, we have compiled this information based on established chromatographic principles and extensive field experience to help you navigate the complexities of this specific separation.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the separation of this chiral carboxylic acid.
Q1: What are the primary chromatographic methods for resolving the enantiomers of 2-(tetrahydrofuran-3-yl)acetic acid?
A1: The most successful and widely adopted methods are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP).[1][] Gas Chromatography (GC) can also be used, but it typically requires prior derivatization of the carboxylic acid to a more volatile ester.[3][4] Given its efficiency and reduced solvent consumption, SFC is an increasingly popular technique for both analytical and preparative-scale chiral separations.[][5]
Q2: How do I select the appropriate Chiral Stationary Phase (CSP) for this acidic compound?
A2: The choice of CSP is the most critical factor in achieving separation.[1][6] For carboxylic acids, several types of CSPs have proven effective:
-
Polysaccharide-based CSPs: These are the most versatile and broadly successful. Columns with amylose or cellulose derivatives, such as Daicel's CHIRALPAK® and CHIRALCEL® series (e.g., CHIRALPAK IA, IB, IC), are excellent starting points.[7][8][9]
-
Anion-Exchanger CSPs: Columns like CHIRALPAK QN-AX and QD-AX are specifically designed for acidic compounds and operate on an ion-exchange mechanism, which can provide unique selectivity.[10]
-
Pirkle-type CSPs: Covalently bonded phases like the Regis Whelk-O® 1 are robust and can be effective for a wide range of compounds, including carboxylic acids.[11][12] Their covalent bonding allows for universal solvent compatibility, a distinct advantage over some coated polysaccharide phases.[13]
Q3: Why is an acidic additive required in the mobile phase?
A3: An acidic additive, such as formic acid (FA) or trifluoroacetic acid (TFA), is crucial for two primary reasons when separating acidic analytes:
-
Improved Peak Shape: It suppresses unwanted interactions between the acidic analyte and residual silanol groups on the silica support of the CSP, which are a common cause of peak tailing.[6]
-
Consistent Analyte Ionization: It ensures the carboxylic acid analyte is in a consistent, deprotonated (anionic) state, which is necessary for reproducible interactions with the CSP, particularly for anion-exchange type phases.[10][14][15] Typically, a concentration of 0.1% to 0.5% is sufficient.[14][15]
Q4: Can I use Supercritical Fluid Chromatography (SFC) for this separation?
A4: Absolutely. SFC is highly effective for the chiral separation of acidic compounds and offers advantages like faster analysis and reduced organic solvent usage.[][16] The mobile phase typically consists of supercritical CO₂ with an alcohol co-solvent (e.g., methanol, ethanol). An acidic additive is still necessary in the co-solvent to ensure good peak shape and selectivity.[10][17]
Troubleshooting Guide: Specific Experimental Issues
This section provides in-depth solutions to specific problems you may encounter during method development and analysis.
Problem Area 1: Poor or No Resolution
Q: I'm not seeing any separation between the enantiomers (a single peak) or the resolution is very poor (Rs < 1.5). What are my next steps?
A: This is the most common initial challenge. A systematic approach is required to find the right conditions for selectivity.
Probable Causes & Solutions:
-
Inappropriate CSP: The selected chiral stationary phase may not provide the necessary stereoselective interactions for your molecule.[6]
-
Suboptimal Mobile Phase: The choice of mobile phase and organic modifier dramatically influences chiral recognition.[19]
-
Solution: Perform a comprehensive mobile phase screening on a promising CSP. For polysaccharide columns, screen across different modes:
-
Normal Phase (NP): Heptane/Hexane with an alcohol modifier (e.g., Isopropanol, Ethanol).
-
Polar Organic Mode (PO): 100% alcohol (Methanol, Ethanol) or Acetonitrile.
-
Reversed Phase (RP): Acetonitrile/Water or Methanol/Water with buffers.
-
-
Remember to always include your acidic additive (e.g., 0.1% TFA or FA) in the polar component of your mobile phase.[14]
-
-
Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.[20][21] Its impact can be unpredictable; sometimes lower temperatures increase resolution by enhancing the stability of the transient diastereomeric complex, while other times the opposite is true.[22][23]
Troubleshooting Workflow: Achieving Baseline Resolution
Caption: A logical workflow for troubleshooting poor enantiomeric resolution.
Problem Area 2: Poor Peak Shape
Q: My peaks are exhibiting significant tailing. What is the cause and how can I fix it?
A: Peak tailing is typically caused by undesirable secondary interactions or column overload.[24]
Probable Causes & Solutions:
-
Secondary Silanol Interactions: The carboxylic acid analyte can interact with acidic silanol groups on the silica surface of the column, leading to tailing.[6]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing (or sometimes fronting on chiral columns).[24][26]
-
Solution: Reduce the sample concentration or injection volume. Perform a loadability study by injecting a series of decreasing concentrations to find the optimal mass-on-column that maintains good peak shape.
-
-
Column Contamination/Aging: Accumulation of strongly retained impurities at the column inlet can create active sites, causing tailing.[27][28]
-
Solution: If using an immobilized CSP (e.g., CHIRALPAK IA, IB), follow the manufacturer's instructions for column flushing with strong solvents like THF or DMF to wash away contaminants.[27] For coated columns, flushing with a strong, compatible solvent like 2-propanol may help.[27] If the problem persists, the column may need replacement.
-
Q: My peaks are fronting. What does this indicate?
A: Peak fronting is less common than tailing but usually points to specific issues.
Probable Causes & Solutions:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to broaden and front.[6][26]
-
Solution: Whenever possible, dissolve your sample in the mobile phase itself.[6] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
-
Concentration Overload: While often causing tailing, severe concentration overload can sometimes manifest as fronting.[26]
-
Solution: Dilute your sample and re-inject. This is a simple and effective diagnostic test.
-
Decision Tree: Correcting Poor Peak Shape
Caption: A decision tree for diagnosing and solving peak shape problems.
Problem Area 3: Method Instability
Q: My retention times are drifting between injections. How can I improve the method's stability?
A: Drifting retention times compromise the reliability and reproducibility of your analysis.
Probable Causes & Solutions:
-
Inadequate Column Equilibration: Chiral separations, especially with mobile phase additives, can require longer equilibration times than standard reversed-phase methods.
-
Solution: Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before starting your analytical run.[6] Monitor the baseline and retention times of a standard injection until they are stable.
-
-
Mobile Phase Instability: Volatile solvents (like hexane in normal phase) can evaporate over time, changing the mobile phase composition and affecting retention.
-
Solution: Prepare fresh mobile phase daily, keep solvent reservoirs tightly sealed, and ensure proper mixing if using a multi-solvent mobile phase.[6]
-
-
Temperature Fluctuations: Uncontrolled ambient temperature changes can affect retention times.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature. This is critical for achieving reproducible results.[6]
-
-
Additive Memory Effects: If a column was previously used with a different type of additive (e.g., a basic additive for a different analyte), residual amounts can leach out and affect the current separation.[25][27]
-
Solution: Dedicate specific columns for acidic, basic, and neutral methods to avoid cross-contamination.[15] If this is not possible, ensure a rigorous flushing and regeneration protocol is followed when switching between methods with different additive types.
-
Protocols & Data Tables
Experimental Protocol: Systematic Screening for Method Development
This protocol outlines a systematic approach to developing a chiral separation method for 2-(tetrahydrofuran-3-yl)acetic acid.
1. System Preparation & Suitability:
-
Install the selected chiral column (e.g., CHIRALPAK IA, 250 x 4.6 mm, 5 µm).
-
Prepare mobile phases as described in the screening table below. Ensure all solvents are HPLC grade and properly degassed.
-
Set the column temperature to 25°C and the flow rate to 1.0 mL/min.
-
Prepare a 1.0 mg/mL stock solution of racemic 2-(tetrahydrofuran-3-yl)acetic acid in ethanol or methanol. Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase.
2. Mobile Phase Screening:
-
Equilibrate the column with the first mobile phase condition for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
Calculate the retention factors (k'), selectivity (α), and resolution (Rs).
-
Proceed to the next mobile phase condition, ensuring thorough equilibration between each run.
3. Optimization:
-
Identify the condition that provides the best initial separation (highest selectivity).
-
Optimize this condition by systematically adjusting:
-
Modifier Percentage: Vary the alcohol percentage in normal phase or the organic percentage in reversed phase.
-
Temperature: Evaluate the effect of temperature (e.g., 15°C and 40°C) on resolution.
-
Flow Rate: A lower flow rate can sometimes improve resolution, but at the cost of longer analysis time.[6]
-
Data Tables for Method Development
Table 1: Recommended Chiral Stationary Phases (CSPs) for Screening
| CSP Type | Example Commercial Name | Primary Interaction Mechanism |
|---|---|---|
| Immobilized Amylose | CHIRALPAK® IA/IB/IC[9][29] | π-π interactions, H-bonding, steric inclusion |
| Immobilized Cellulose | CHIRALPAK® ID/IE/IF[9] | π-π interactions, H-bonding, steric inclusion |
| Pirkle-Type | Regis Whelk-O® 1[11][12] | π-π acceptor/donor interactions |
| Anion-Exchanger | CHIRALPAK® QN-AX[10] | Ion-exchange, H-bonding, dipole-dipole |
Table 2: Initial HPLC/SFC Screening Conditions
| Mode | Mobile Phase / Co-Solvent | Acidic Additive | Typical Starting Ratio |
|---|---|---|---|
| HPLC Normal Phase | Heptane / Ethanol (or IPA) | 0.1% TFA or FA in Alcohol | 90 / 10 (v/v) |
| HPLC Polar Organic | Methanol (or Ethanol) | 0.1% TFA or FA | 100% |
| HPLC Reversed Phase | Acetonitrile / Water | 0.1% Formic Acid | 50 / 50 (v/v) |
| SFC | CO₂ / Methanol (or Ethanol) | 0.5% Formic Acid in Alcohol | 80 / 20 (v/v) |
Note: TFA is a strong ion-pairing agent and can suppress MS signals; Formic Acid is generally preferred for LC-MS applications.[30]
References
- Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. (2025).
- Chiral Method Development Str
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. (2025). Benchchem.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral st
- Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. (2025). Benchchem.
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (n.d.).
- Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. (n.d.).
- Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. (n.d.).
- Enantiomer separation of acidic compounds. (n.d.). Daicel Chiral Technologies.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies.
- A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. (n.d.).
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies.
- HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex.
- Regis chiral and SFC columns. (n.d.). HPLC.
- Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis. (2012).
- Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (n.d.).
- Chiral separation of compound B, a racemic carboxylic acid. (n.d.).
- additives for chiral. (2017).
- Get to know Regis chiral chromatography columns. (n.d.). ASA (Shanghai) Industrial Co., Ltd..
- Regis Technologies. (n.d.). HPLC.
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
- Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.). Sigma-Aldrich.
- A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019). Agilent.
- Enantiomeric Purific
- Process for the purification of carboxylic acids. (2014).
- Diastereodivergent organocatalysis for the asymmetric synthesis of chiral annulated furans. (n.d.). The Royal Society of Chemistry.
- Method development with CHIRALPAK IA. (n.d.). HPLC.
- Chiral Columns. (n.d.).
- Acids: Derivatization for GC Analysis. (n.d.).
- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (n.d.). PMC - NIH.
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Stability issues of (R)-2-(Tetrahydrofuran-3-YL)acetic acid in solution
Welcome to the technical support center for (R)-2-(Tetrahydrofuran-3-YL)acetic acid (CAS: 201729-14-2). This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this chiral building block in solution. Here, we provide troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format to assist you in your experimental endeavors.
I. Understanding the Molecule: Core Characteristics
This compound is a chiral organic compound featuring a tetrahydrofuran (THF) ring and a carboxylic acid moiety.[1] The "R" designation specifies the stereochemistry at the carbon adjacent to the carboxylic acid, a critical factor for its biological interactions.[1] Its structure lends itself to diverse chemical transformations, making it a valuable component in medicinal chemistry and materials science.[1]
| Property | Value | Source |
| Molecular Formula | C6H10O3 | [2] |
| Molecular Weight | 130.14 g/mol | [2] |
| Predicted pKa | 4.58 ± 0.10 | [1] |
| Predicted Boiling Point | 271.4 ± 13.0 °C | [1] |
| Appearance | Colorless to yellow liquid | [1] |
II. Frequently Asked Questions (FAQs) on Solution Stability
Q1: What are the primary factors that can affect the stability of this compound in my experimental solutions?
A1: The stability of this compound in solution is primarily influenced by the following factors:
-
pH: The carboxylic acid group's ionization state is pH-dependent.[1] Extreme pH conditions (both highly acidic and highly basic) can potentially catalyze the degradation of the tetrahydrofuran ring.
-
Temperature: Elevated temperatures can accelerate degradation reactions. While the compound has a relatively high boiling point, prolonged exposure to heat in solution, especially in the presence of other reactive species, should be monitored.[1]
-
Oxidizing Agents and Light: The tetrahydrofuran moiety, like other ethers, is susceptible to oxidation, which can lead to the formation of peroxides, particularly in the presence of light and oxygen.[3][4][5] This can initiate ring-opening or other degradation pathways.
-
Solvent Choice: The choice of solvent can impact stability. Protic solvents may participate in reactions, while certain aprotic solvents might contain impurities that could promote degradation.
Q2: I suspect my stock solution of this compound has degraded. What are the likely degradation pathways?
A2: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can infer potential routes based on the chemistry of its functional groups—a tetrahydrofuran ring and a carboxylic acid.[6]
A probable degradation pathway involves the oxidation of the tetrahydrofuran ring, particularly at the carbon atoms adjacent to the ether oxygen.[7] This can lead to ring-opening and the formation of various oxidized species.
Caption: Potential oxidative degradation pathway.
Q3: How can I detect and quantify the degradation of this compound in my samples?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is a highly suitable technique.
-
Methodology: A reversed-phase HPLC method with UV detection would be a good starting point. Since the molecule has a chiral center, a chiral HPLC column may be necessary to separate the (R)-enantiomer from any potential enantiomeric impurities or degradation products that are also chiral.[8][9]
-
Detection: The carboxylic acid group does not have a strong chromophore, so detection at low UV wavelengths (e.g., 210 nm) is often necessary. Alternatively, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for more sensitive and specific detection and identification of degradation products.[10][11][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially after derivatization of the carboxylic acid to increase volatility.[10][13]
III. Troubleshooting Guide
This section provides a structured approach to resolving common stability-related issues.
Problem 1: Inconsistent results or loss of compound potency over time.
| Potential Cause | Troubleshooting Steps | Rationale |
| Solution Degradation | 1. Prepare fresh solutions: Always use freshly prepared solutions for critical experiments. 2. Analytical Check: Analyze older solutions by HPLC or LC-MS and compare the chromatograms to those of freshly prepared solutions to look for new peaks or a decrease in the main peak area. | This helps to determine if the issue is with the stored solution or another experimental variable. |
| Improper Storage | 1. Store in the dark: Use amber vials or wrap containers in aluminum foil to protect from light.[4][14] 2. Refrigerate or Freeze: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down potential degradation reactions.[8] 3. Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen.[5] | Minimizing exposure to light, heat, and oxygen helps prevent oxidative degradation and peroxide formation.[4][5][14] |
Problem 2: Appearance of unknown peaks in chromatograms.
| Potential Cause | Troubleshooting Steps | Rationale |
| Oxidative Degradation | 1. Use High-Purity Solvents: Ensure that solvents are of high purity and free from peroxides. 2. Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to solvents such as THF is a common practice to inhibit peroxide formation.[5] | Solvents, especially ethers like THF, can form peroxides over time, which can then react with the compound of interest.[3][4] |
| pH-Mediated Degradation | 1. Buffer Solutions: If working in aqueous media, use appropriate buffers to maintain a stable pH, ideally close to the compound's pKa or where it exhibits maximum stability.[15] 2. Avoid Extreme pH: Minimize exposure to strongly acidic or basic conditions unless required for a specific reaction. | Maintaining a stable pH prevents acid or base-catalyzed hydrolysis or rearrangement of the tetrahydrofuran ring. |
IV. Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
This protocol outlines a general method for preparing a stable stock solution of this compound.
Caption: Workflow for stock solution preparation.
Steps:
-
Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of a high-purity solvent (e.g., methanol, acetonitrile, or DMSO).
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Store the solution in a tightly sealed amber vial at a low temperature (e.g., -20°C). For extended storage, consider flushing the vial with an inert gas before sealing.
Protocol 2: Monitoring Solution Stability by HPLC
This protocol provides a basic framework for a stability study using HPLC.
Steps:
-
Prepare a stock solution of this compound at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial chromatogram and peak area of the parent compound.
-
Storage: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the chromatograms from each time point to the initial chromatogram. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, which may indicate degradation products.
-
-
Quantify Degradation: Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
V. Concluding Remarks
While this compound is a generally stable compound, understanding its potential degradation pathways and implementing proper handling and storage procedures are essential for obtaining reliable and reproducible experimental results. This guide provides a foundation for troubleshooting common stability issues. For further assistance, please consult the relevant literature or contact your chemical supplier for more specific guidance.
References
- This compound - Smolecule. (2023, August 15). Smolecule.
- Properties and Stability of Tetrahydrofuran. (2024, October 23). ECHEMI.
- ANALYTICAL METHOD SUMMARIES. (2021, May 24). Eurofins.
- What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. (2025, January 7). ChemSafetyPRO.
- Potential biotic and abiotic reactions involved in the degradation of... - ResearchGate. (n.d.).
- This compound - ChemicalBook. (n.d.). ChemicalBook.
- Tetrahydrofuran (THF) Storage and Handling. (n.d.). BASF.
- METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. (n.d.). Pennakem.
- Spectroscopic analysis for the structural elucidation of 2-(Tetrahydrofuran-2-yl)acetic acid isomers - Benchchem. (n.d.). Benchchem.
- This compound | 146255-25-6 - ChemicalBook. (n.d.). ChemicalBook.
- ANALYTICAL METHOD SUMMARIES - Eurofins. (2018, February 19). Eurofins.
- THF Stability - Chromatography Forum. (2006, October 24).
- (S)-2-(Tetrahydrofuran-3-YL)acetic acid - PubChem. (n.d.). PubChem.
- (R)-2-(Tetrahydrofuran-3-yl)acetic-acid – 92915 - GenoChem World. (n.d.). GenoChem World.
- INSTRUCTION MANUAL FOR CHIRALPAK® HSA - Daicel Chiral Technologies. (n.d.). Daicel Chiral Technologies.
- analytical methods. (n.d.).
- Assessing the stability of 2-(Tetrahydrofuran-2-yl)acetic acid under various reaction conditions - Benchchem. (n.d.). Benchchem.
- 1342003-05-7 | 2-(3-Hydroxytetrahydrofuran-3-yl)acetic acid | ChemScene. (n.d.). ChemScene.
- Operating Guidelines for ChromTech CHIRAL-AGP, CHIRAL-HSA, and CHIRAL-CBH HPLC Columns - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Tetrahydrofuran Degradation Pathway - Eawag-BBD. (1997, December 4). Eawag-BBD.
- The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres - PubMed. (2025, August 24). PubMed.
- Novel tetrahydrofuran (THF) degradation-associated genes and cooperation patterns of a THF-degrading microbial community as revealed by metagenomic | Request PDF - ResearchGate. (n.d.).
- Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? - ResearchGate. (2018, March 29).
- Protecting Your Chiral Columns for Optimal Performance. (2022). Daicel Chiral Technologies.
- INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-) - Daicel Chiral Technologies. (n.d.). Daicel Chiral Technologies.
- An In-depth Technical Guide to the Chemical Properties of 2-(Tetrahydrofuran-2-yl)acetic acid - Benchchem. (n.d.). Benchchem.
Sources
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- 3. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
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Technical Support Center: Scaling Up the Synthesis of (R)-2-(Tetrahydrofuran-3-YL)acetic acid
Welcome to the technical support center for the synthesis of (R)-2-(tetrahydrofuran-3-YL)acetic acid. This valuable chiral building block is integral to the development of numerous pharmaceuticals, and its successful, scalable synthesis is a critical step in the drug development pipeline.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this synthesis. We will delve into troubleshooting common issues and provide detailed, field-proven protocols to ensure a robust and reproducible process.
I. Frequently Asked Questions (FAQs)
General Synthesis & Strategy
Q1: What are the most common synthetic routes for preparing this compound?
A1: Several effective strategies exist, each with its own advantages and challenges. The most prevalent methods include:
-
Asymmetric Hydrogenation: This is a direct and highly efficient route. It typically involves the hydrogenation of a precursor like (4,5-dihydro-3(2H)-furylidene)acetic acid using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand.[1][2][3] This method can provide high enantioselectivity.
-
Enzymatic Kinetic Resolution (EKR): This approach involves the synthesis of a racemic mixture of an ester of 2-(tetrahydrofuran-3-yl)acetic acid. A lipase, such as Candida antarctica Lipase B (CALB), is then used to selectively hydrolyze one enantiomer, allowing for the separation of the desired (R)-acid from the unreacted (S)-ester.[4][5][6]
-
Chiral Pool Synthesis: This strategy begins with an enantiomerically pure starting material, such as a derivative of malic acid or a chiral lactone, and builds the target molecule through a series of stereocontrolled reactions.
Q2: How do I choose the best synthetic strategy for my scale-up needs?
A2: The optimal strategy depends on several factors:
-
Target Scale: For large-scale production (multi-kilogram), asymmetric hydrogenation is often preferred due to its high atom economy and throughput.
-
Cost of Goods (CoG): The cost of chiral catalysts for hydrogenation can be high. EKR may be more cost-effective at smaller to intermediate scales, especially if the enzyme can be recycled.
-
In-house Expertise and Equipment: Asymmetric hydrogenation requires specialized high-pressure reactors. EKR requires expertise in handling and optimizing enzymatic reactions.
-
Purity Requirements: All methods can achieve high enantiomeric purity, but the purification strategy will differ.
Troubleshooting Common Scale-Up Issues
Q3: My asymmetric hydrogenation is showing low enantioselectivity (ee) at a larger scale. What are the likely causes?
A3: A drop in enantioselectivity during scale-up of asymmetric hydrogenation is a common issue.[7] Consider the following:
-
Catalyst Loading and Purity: Ensure the catalyst-to-substrate ratio is maintained. Impurities in the substrate or solvent can poison the catalyst.
-
Hydrogen Pressure and Mixing: Inadequate mixing in a larger reactor can lead to poor hydrogen mass transfer, affecting the reaction kinetics and selectivity.[7] Ensure your reactor's agitation is sufficient to maintain a homogenous reaction mixture.
-
Temperature Control: Exothermic reactions can lead to localized "hot spots" in a large reactor, which can negatively impact selectivity.[7] Ensure your reactor's cooling system is adequate.
-
Solvent Purity: Trace amounts of water or other coordinating solvents can interfere with the chiral ligand-metal complex. Ensure you are using a dry, high-purity solvent.
Q4: My enzymatic resolution is stalling or showing poor conversion as I increase the batch size. What should I investigate?
A4: Scalability issues in enzymatic resolutions often stem from mass transfer limitations and enzyme inhibition.
-
Enzyme Immobilization and Activity: If using an immobilized enzyme, ensure the support is robust and doesn't break down with increased agitation, which can lead to fouling. Test the activity of the enzyme before each batch.
-
pH Control: The hydrolysis of the ester produces an acid, which will lower the pH of the reaction medium. This can inactivate the enzyme. Implement an automated pH control system (e.g., a pH-stat) to maintain the optimal pH for the lipase.
-
Product Inhibition: The alcohol co-product of the hydrolysis can inhibit the enzyme at higher concentrations. Consider in-situ product removal strategies if this is a significant issue.
-
Mixing and Mass Transfer: In a larger vessel, ensure adequate mixing to keep the enzyme suspended and to facilitate the interaction between the aqueous and organic phases (if using a biphasic system).
Q5: I'm observing the formation of significant impurities during the final purification steps. What are the common culprits?
A5: Impurity profiles can change during scale-up. Common sources include:
-
Side Reactions: Minor side reactions at the lab scale can become major contributors to impurities at a larger scale.[7] Re-evaluate the reaction conditions (temperature, reaction time) to minimize these.
-
Incomplete Reactions: Ensure the reaction has gone to completion before work-up.
-
Degradation During Work-up or Distillation: The product may be sensitive to prolonged exposure to heat or acidic/basic conditions during work-up and purification.
-
Leaching from Equipment: Ensure all materials of construction are compatible with the reagents and solvents used.
II. Troubleshooting Guides
Guide 1: Optimizing Asymmetric Hydrogenation
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Conversion | Inactive or poisoned catalyst | - Test a small sample of the catalyst on a bench scale to confirm activity.- Purify the substrate and solvent to remove potential catalyst poisons (e.g., sulfur, halides).- Degas the solvent and substrate thoroughly to remove oxygen. |
| Insufficient hydrogen pressure or mass transfer | - Ensure the reactor is properly sealed and maintaining the target pressure.- Increase the agitation speed to improve gas-liquid mixing.- Consider using a different solvent that has higher hydrogen solubility. | |
| Low Enantioselectivity (ee) | Non-optimal temperature | - Perform a Design of Experiments (DoE) to determine the optimal temperature for your specific catalyst and substrate.- Ensure uniform temperature control throughout the reactor. |
| Incorrect catalyst-to-ligand ratio | - Optimize the ratio of the metal precursor to the chiral ligand. | |
| Solvent effects | - Screen different solvents. Aprotic, non-coordinating solvents often give the best results. | |
| Difficult Catalyst Removal | Catalyst precipitation or adsorption | - Filter the reaction mixture through a pad of celite or a specialized carbon filter to remove the catalyst.- Consider using a catalyst that is more soluble in the reaction medium or an alternative solvent for easier filtration. |
Guide 2: Enhancing Enzymatic Kinetic Resolution
| Symptom | Potential Cause | Troubleshooting Steps |
| Slow Reaction Rate | Low enzyme activity | - Use a fresh batch of enzyme or test the activity of the current batch.- Optimize the pH and temperature for the specific lipase being used. |
| Poor substrate solubility | - Add a co-solvent to improve the solubility of the ester substrate.- Ensure vigorous mixing to create a fine emulsion if using a biphasic system. | |
| Low Enantioselectivity (E-value) | Non-optimal enzyme | - Screen different lipases to find one with higher selectivity for your substrate. |
| Incorrect acyl donor (for transesterification) | - If performing a transesterification, screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate).[8] | |
| Difficult Product Separation | Emulsion formation | - Allow the mixture to stand without agitation to allow for phase separation.- Add a small amount of brine to help break the emulsion.- Centrifugation can be effective for breaking stubborn emulsions. |
| Enzyme Deactivation | pH shift | - Implement a pH-stat to maintain the optimal pH.- Use a buffered aqueous phase. |
| High shear from agitation | - Use a lower agitation speed or a different impeller design that is less damaging to the immobilized enzyme. |
III. Experimental Protocols & Workflows
Protocol 1: Asymmetric Hydrogenation of (4,5-dihydro-3(2H)-furylidene)acetic acid
Objective: To synthesize this compound with high enantiomeric excess.
Materials:
-
(4,5-dihydro-3(2H)-furylidene)acetic acid
-
[Rh(COD)2]BF4 (or similar Rhodium precursor)
-
(R)-BINAP (or other suitable chiral phosphine ligand)
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
High-pressure reactor
Procedure:
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with [Rh(COD)2]BF4 and (R)-BINAP in a 1:1.1 molar ratio. Add anhydrous, degassed methanol and stir until a homogenous solution is formed.
-
Reaction Setup: Charge the high-pressure reactor with (4,5-dihydro-3(2H)-furylidene)acetic acid and anhydrous, degassed methanol.
-
Catalyst Addition: Transfer the catalyst solution to the reactor via cannula.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 bar) and begin stirring.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing by HPLC or GC.
-
Work-up: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by crystallization or chromatography to yield this compound.
Workflow: Logical Relationship for Asymmetric Hydrogenation Troubleshooting
Caption: Troubleshooting workflow for low enantioselectivity in asymmetric hydrogenation.
Protocol 2: Enzymatic Kinetic Resolution of (±)-Ethyl 2-(tetrahydrofuran-3-yl)acetate
Objective: To resolve racemic ethyl 2-(tetrahydrofuran-3-yl)acetate to obtain this compound.
Materials:
-
(±)-Ethyl 2-(tetrahydrofuran-3-yl)acetate
-
Immobilized Candida antarctica Lipase B (CALB)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Sodium hydroxide solution (e.g., 1 M) for pH control
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a jacketed reactor equipped with an overhead stirrer and a pH probe, add the phosphate buffer and the racemic ester.
-
Enzyme Addition: Add the immobilized CALB to the mixture.
-
Reaction: Begin stirring and maintain the temperature at a constant value (e.g., 30-40 °C). Monitor the pH and add NaOH solution as needed to maintain the setpoint.
-
Monitoring: Track the progress of the reaction by taking samples and analyzing the enantiomeric excess of the acid and the remaining ester by chiral HPLC or GC. The reaction is typically stopped at ~50% conversion.
-
Work-up: Once the desired conversion is reached, stop the agitation and filter off the immobilized enzyme. The enzyme can be washed and reused.
-
Extraction: Extract the aqueous phase with ethyl acetate to remove the unreacted (S)-ester.
-
Isolation: Acidify the aqueous phase to a low pH (e.g., pH 2) with a strong acid (e.g., HCl). Extract the (R)-acid into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by crystallization or distillation.
Workflow: Logic for EKR Scale-Up Challenges
Caption: Troubleshooting workflow for enzymatic kinetic resolution scale-up.
IV. Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Asymmetric Hydrogenation | Enzymatic Kinetic Resolution | Chiral Pool Synthesis |
| Typical ee | >95% | >99% (for both acid and ester) | >99% |
| Yield | High (typically >90%) | Theoretical max of 50% for the desired enantiomer | Variable, depends on the number of steps |
| Key Reagents | Chiral phosphine ligands, Rh or Ru catalysts | Lipases (e.g., CALB) | Chiral starting materials (e.g., malic acid derivatives) |
| Scale-Up Pros | High throughput, atom economical | Milder reaction conditions, reusable catalyst (enzyme) | Well-defined stereochemistry from the start |
| Scale-Up Cons | High pressure equipment, expensive catalysts, catalyst removal | Lower throughput (max 50% yield), pH control needed | Often longer synthetic route, availability of starting material |
V. References
-
ResearchGate. Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Available from: [Link]
-
National Institutes of Health (NIH). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Available from: [Link]
-
PubMed. Enantioselective syntheses and sensory properties of 2-methyl-tetrahydrofuran-3-thiol acetates. Available from: [Link]
-
ChemistryViews. (2014, June 30). Enantioselective Synthesis of Tetrahydrofuran Derivatives. Available from: [Link]
-
Royal Society of Chemistry. (2021, October 26). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Available from: [Link]
-
GenoChem World. (R)-2-(Tetrahydrofuran-3-yl)acetic-acid – 92915. Available from: [Link]
-
Global Events List. (2025, August 5). Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes. Available from: [Link]
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. Available from: [Link]
-
National Institutes of Health (NIH). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Available from: [Link]
-
RSC Publishing. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. Available from: [Link]
-
MDPI. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Available from: [Link]
-
HETEROCYCLES. (2008, June 12). CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROMATICS. Available from: [Link]
-
Google Patents. Tetrahydrofuran purification. Available from:
-
ResearchGate. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Available from: [Link]
-
National Institutes of Health (NIH). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. Available from: [Link]
-
MDPI. Efficient Production of Naringin Acetate with Different Acyl Donors via Enzymatic Transesterification by Lipases. Available from: [Link]
-
National Institutes of Health (NIH). (2025, January 3). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. Available from: [Link]
-
University of North Texas. (2023, December 20). Metal-Free Heterogeneous Asymmetric Hydrogenation of Olefins Promoted by Chiral Frustrated Lewis Pair Framework. Available from: [Link]
-
Arvix. Diversified upgrading of HMF via acetylation, aldol condensation, carboxymethylation, vinylation and reductive amination reactions. Available from: [Link]
-
ResearchGate. Laboratory-scale synthesis and scale-up challenges | Request PDF. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
Sources
- 1. Buy this compound | 146255-25-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solubility of (R)-2-(Tetrahydrofuran-3-YL)acetic acid for Reactions
Welcome to the technical support center for (R)-2-(Tetrahydrofuran-3-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for enhancing the solubility of this versatile building block in various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is an amphiphilic molecule, meaning it possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) properties.[1] The carboxylic acid group (-COOH) is polar and can form hydrogen bonds with water, contributing to its aqueous solubility.[1][2] Conversely, the tetrahydrofuran (THF) ring is a less polar, cyclic ether, which imparts solubility in many organic solvents.[1] This dual nature means its solubility can be influenced by the choice of solvent, pH, and temperature.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H10O3 | [1] |
| Molecular Weight | 130.14 g/mol | [1][3][4] |
| Predicted pKa | 4.58 ± 0.10 | [1] |
| Predicted Boiling Point | 271.4 ± 13.0 °C | [1][5] |
| Predicted Density | 1.162 ± 0.06 g/cm³ | [1][5] |
Troubleshooting Guide: Solubility Challenges in Reactions
This section addresses common issues encountered when this compound fails to dissolve adequately for a chemical reaction.
Issue 1: Poor solubility in a non-polar organic solvent for a coupling reaction.
Question: I am trying to perform an amide coupling reaction with this compound in a non-polar solvent like dichloromethane (DCM), but the starting material is not fully dissolving. What can I do?
Answer: This is a common challenge due to the polar carboxylic acid group. Here are several strategies to overcome this, explained with the underlying chemical principles:
Strategy 1: Co-Solvent System
-
The "Why": Introducing a small amount of a polar aprotic co-solvent can significantly enhance solubility without drastically changing the overall reaction medium. Co-solvents work by reducing the self-association of the primary solvent, thereby making it more accommodating to the solute.[]
-
Recommended Co-solvents:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)[]
-
Tetrahydrofuran (THF)[7]
-
-
Experimental Protocol:
-
Begin by suspending this compound in your primary solvent (e.g., DCM).
-
Add the co-solvent (e.g., DMF) dropwise while stirring until the solid dissolves.
-
Caution: Use the minimum amount of co-solvent necessary, as it can sometimes complicate purification.
-
Strategy 2: Salt Formation (Transient)
-
The "Why": Carboxylic acids can be converted into salts by reacting them with a base.[8] These ionic salts are often more soluble in polar organic solvents than the neutral acid. For coupling reactions, this can be done in situ.
-
Experimental Protocol (for EDC/HOBt coupling):
-
Dissolve the this compound and HOBt (1.2 equivalents) in an anhydrous solvent like DMF or DCM under an inert atmosphere.[7]
-
Cool the solution to 0 °C.
-
Add EDC (1.2 equivalents) and stir for 15-30 minutes.[7] This activates the carboxylic acid.
-
In a separate flask, dissolve your amine and a non-nucleophilic base like diisopropylethylamine (DIPEA).[7]
-
Slowly add the amine solution to the activated acid solution. The base will facilitate the reaction and help maintain solubility.
-
Workflow for Solubility Enhancement in Organic Solvents
Caption: Troubleshooting workflow for poor solubility in organic solvents.
Issue 2: Poor solubility in an aqueous medium.
Question: I need to dissolve this compound in water for an enzymatic reaction, but it's not dissolving well at a neutral pH. How can I improve its aqueous solubility?
Answer: The limited aqueous solubility at neutral pH is expected due to the hydrophobic tetrahydrofuran ring. The most effective method to increase water solubility is through pH adjustment to form a carboxylate salt.
Strategy: pH Adjustment for Aqueous Solubility
-
The "Why": this compound is a weak acid with a predicted pKa of around 4.58.[1] By increasing the pH of the aqueous solution to be above the pKa, the carboxylic acid group will deprotonate to form the highly water-soluble carboxylate anion.[9] Generally, for good solubility, the pH should be at least 1-2 units above the pKa.
-
Experimental Protocol:
-
Suspend the this compound in water.
-
Slowly add a dilute aqueous base, such as 1M sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding the base until the solid dissolves completely and the desired pH is reached (typically pH 6-7 for many enzymatic reactions, but check the tolerance of your enzyme).
-
Important: Be mindful that changing the pH can affect the stability and activity of other reactants, especially proteins or enzymes.[10]
-
Table 2: Recommended Bases for pH Adjustment
| Base | Concentration | Notes |
| Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Forms a highly soluble sodium salt. |
| Potassium Hydroxide (KOH) | 0.1 M - 1 M | Forms a highly soluble potassium salt. |
| Sodium Bicarbonate (NaHCO3) | Saturated solution | A weaker base, useful for more sensitive applications. Will produce CO2 gas.[8][9] |
Logical Relationship for Aqueous Solubility
Caption: pH adjustment to enhance aqueous solubility.
Advanced Topic: Impact of Solubility on Reaction Kinetics
It is crucial to understand that achieving solubility is not just about creating a clear solution; it directly impacts reaction kinetics.
-
Homogeneous vs. Heterogeneous Reactions: A reaction where all reactants are in the same phase (homogeneous) will typically proceed much faster and more efficiently than one where the reactants are in different phases (heterogeneous). Poor solubility leads to a heterogeneous system, limiting the reaction rate.[7]
-
Concentration Effects: The rate of a reaction is dependent on the concentration of the reactants. If your starting material is not fully dissolved, its effective concentration in the solution is lower than what you calculated, leading to slower reaction times and potentially incomplete conversion.
-
Side Reactions: In some cases, undissolved starting material can lead to localized high concentrations when it does dissolve, potentially promoting side reactions or decomposition.
By carefully selecting your solvent system and applying the techniques described above, you can ensure that your reactions with this compound are both efficient and reproducible.
References
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (n.d.). Available at: [Link]
-
The solubility of carboxylic acids can be greatly increased by: solubilization in a polar [Chemistry] - Gauth. (n.d.). Available at: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation) | SciTech Connect - OSTI.GOV. (1991, November 1). Available at: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV. (1991, October 31). Available at: [Link]
-
Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids - YouTube. (2021, April 10). Available at: [Link]
-
Reactions of Carboxylic Acids - Chemistry LibreTexts. (2023, January 22). Available at: [Link]
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI. (2019, March 9). Available at: [Link]
-
Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions - PubMed. (n.d.). Available at: [Link]
-
What is the standard pH of carboxylic acids? - Quora. (2021, August 11). Available at: [Link]
-
What pH for Complete Reprotonation of an Acid? : r/chemhelp - Reddit. (2019, October 4). Available at: [Link]
-
Kinetics of the nitrate-mediated photooxidation of monocarboxylic acids in the aqueous phase - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D2EM00458E. (2023, January 26). Available at: [Link]
-
Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - MDPI. (n.d.). Available at: [Link]
-
How does the solubility of carboxylic acids in water decrease with increase in molecular mass? - Quora. (2016, October 12). Available at: [Link]
-
pH Adjustment and Neutralization, the basics. (n.d.). Available at: [Link]
-
CompoundingToday.com | pH Adjusting Database. (n.d.). Available at: [Link]
-
15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization - Chemistry LibreTexts. (2022, October 27). Available at: [Link]
-
(R)-2-(Tetrahydrofuran-3-yl)acetic-acid – 92915 - GenoChem World. (n.d.). Available at: [Link]
-
Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions. (n.d.). Available at: [Link]
-
(S)-2-(Tetrahydrofuran-3-YL)acetic acid - PubChem. (n.d.). Available at: [Link]
-
Tetrahydrofuran - Wikipedia. (n.d.). Available at: [Link]
-
Assessing Hydrolytic Activity of Surfactant-Based Nanozymes: Methodological and Kinetic Considerations - MDPI. (n.d.). Available at: [Link]
-
Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri - Taylor & Francis eBooks. (n.d.). Available at: [Link]
Sources
- 1. Buy this compound | 146255-25-6 [smolecule.com]
- 2. quora.com [quora.com]
- 3. (S)-2-(Tetrahydrofuran-3-YL)acetic acid | C6H10O3 | CID 14962793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. This compound CAS#: 146255-25-6 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Kinetics of the nitrate-mediated photooxidation of monocarboxylic acids in the aqueous phase - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D2EM00458E [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of (R)-2-(Tetrahydrofuran-3-YL)acetic acid
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation and chiral purity assessment of building blocks like (R)-2-(tetrahydrofuran-3-yl)acetic acid is paramount. This guide provides an in-depth comparison of analytical techniques for the characterization of this chiral molecule, with a primary focus on interpreting its ¹H NMR spectrum. While a publicly available experimental spectrum for this specific enantiomer is not readily accessible, we will construct a detailed theoretical analysis based on established principles and data from analogous structures. This will be compared against alternative and complementary analytical methodologies to provide a holistic guide for its characterization.
The Central Role of ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural verification of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule.
Predicted ¹H NMR Spectrum of this compound
Based on the analysis of structurally similar compounds, such as 2-(tetrahydrofuran-2-yl)acetic acid and other substituted tetrahydrofurans, a predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like CDCl₃ would exhibit the following key features[1]:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. |
| H5 (THF Ring, -O-CH₂) | ~3.6 - 3.9 | Multiplet | These protons are adjacent to the ether oxygen, leading to a downfield shift. |
| H2 (THF Ring, -O-CH₂) | ~3.6 - 3.9 | Multiplet | Similar to H5 protons. |
| H3 (THF Ring, -CH-) | ~2.5 - 2.8 | Multiplet | This methine proton is coupled to the adjacent methylene protons of the ring and the acetic acid moiety. |
| Acetic Acid (-CH₂-COOH) | ~2.4 - 2.7 | Multiplet (likely a doublet of doublets) | These are diastereotopic protons due to the adjacent chiral center, and will exhibit complex splitting. |
| H4 (THF Ring, -CH₂-) | ~1.8 - 2.2 | Multiplet | These protons are on the opposite side of the ring from the substituents and are expected to be the most upfield of the ring protons. |
Causality Behind Spectral Predictions:
-
Electronegativity: The oxygen atom in the tetrahydrofuran ring strongly deshields the adjacent protons (H2 and H5), causing them to resonate at a lower field (higher ppm) compared to the other ring protons.
-
Chirality: The chiral center at C3 renders the two protons of the acetic acid methylene group diastereotopic. This means they are in chemically non-equivalent environments and will have different chemical shifts and will couple to each other, resulting in a more complex splitting pattern than a simple triplet.
-
Spin-Spin Coupling: The protons on adjacent carbons will split each other's signals, leading to the observed multiplicities (e.g., doublets, triplets, multiplets). The exact coupling constants (J-values) would provide valuable information about the dihedral angles between the coupled protons, which can help to infer the conformation of the tetrahydrofuran ring.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
To obtain a high-quality ¹H NMR spectrum for structural confirmation, the following protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion and resolution).[1]
-
Acquisition Parameters:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Comparative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, it cannot distinguish between enantiomers in an achiral environment.[1] Therefore, complementary techniques are essential for a complete characterization, particularly for confirming enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers.[2][3]
Principle: This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral acids.
-
Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.
-
Sample Preparation: Prepare a dilute solution of the analyte in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector. The two enantiomers should appear as distinct peaks with different retention times. Enantiomeric excess (% ee) can be calculated from the relative peak areas.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[4]
Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula.
Expected Mass Spectrum:
-
Electrospray Ionization (ESI) in Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻ at an m/z of approximately 129.[1]
-
Electron Ionization (EI): The molecular ion [M]⁺• would be observed at an m/z of 130. Characteristic fragmentation patterns may include the loss of the carboxyl group (-COOH) or cleavage of the tetrahydrofuran ring.[1]
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Spectrum:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (-COOH) | ~175 - 180 |
| C2 & C5 (THF Ring, -O-CH₂) | ~67 - 72 |
| C3 (THF Ring, -CH-) | ~40 - 45 |
| Acetic Acid (-CH₂-COOH) | ~38 - 43 |
| C4 (THF Ring, -CH₂-) | ~30 - 35 |
Logical Workflow for Comprehensive Analysis
The following workflow illustrates the logical progression of experiments for a thorough characterization of this compound.
Caption: A logical workflow for the comprehensive analysis of this compound.
Conclusion
The structural and chiral integrity of this compound is best confirmed through a multi-technique approach. While a detailed interpretation of the ¹H NMR spectrum provides the foundational structural information, it is the synergistic use of chiral HPLC for enantiomeric purity and mass spectrometry for molecular weight confirmation that provides a complete and trustworthy characterization. This guide provides the theoretical basis and practical considerations for researchers to confidently analyze this important chiral building block.
References
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link]
-
The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Link]
-
Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. [Link]
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Li, W., et al. (2017). Enantioselective Synthesis of Chiral Multicyclic γ-Lactones via Dynamic Kinetic Resolution of Racemic γ-Keto Carboxylic Acids. Organic Letters, 19(18), 4872-4875. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042). [Link]
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NMRS.io. 13C | THF-d8 | NMR Chemical Shifts. [Link]
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Al-Hadedi, A. A. M., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Precursors. ACS Omega, 6(17), 11475-11488. [Link]
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Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. [Link]
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Seidel, A., et al. (2018). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Chemical Research in Toxicology, 31(8), 762-772. [Link]
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Wang, Y., et al. (2017). Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leaving group. Organic & Biomolecular Chemistry, 15(4), 836-840. [Link]
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Ismail, O. H., et al. (2023). Recent trends in analytical chiral high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 235, 115654. [Link]
-
The Benicewicz Group. The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. [Link]
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Introduction: The Role of (R)-2-(Tetrahydrofuran-3-YL)acetic Acid in Modern Drug Development
An In-Depth Technical Guide to the ¹³C NMR Analysis of (R)-2-(Tetrahydrofuran-3-YL)acetic Acid: A Comparative Approach
This compound is a valuable chiral building block in the synthesis of complex pharmaceutical agents. Its stereochemically defined structure, featuring a tetrahydrofuran (THF) ring and a carboxylic acid moiety, makes it a key component in molecules designed for high-potency and target-specific interactions. In the rigorous landscape of drug development and manufacturing, unambiguous structural verification is not merely a regulatory requirement but a cornerstone of safety and efficacy.
Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a definitive method for elucidating the carbon framework of organic molecules. It provides a unique fingerprint of a compound's structure, offering precise information on the number of non-equivalent carbon atoms, their hybridization state, and their local electronic environment. This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound, offers a comparison with alternative analytical methods, and presents a detailed experimental protocol grounded in established scientific principles.
Part 1: Deconstructing the ¹³C NMR Spectrum - Predicted Chemical Shifts
Due to the specific stereochemistry and substitution pattern, each carbon atom in this compound has a distinct electronic environment, resulting in a unique resonance in the ¹³C NMR spectrum. In a standard achiral NMR solvent, the (R) and (S) enantiomers are indistinguishable and will produce identical spectra.[1] The expected chemical shifts are predicted based on established values for tetrahydrofuran derivatives and aliphatic carboxylic acids.[2][3][4]
The carbonyl carbon of the carboxylic acid is significantly deshielded by the two adjacent oxygen atoms, causing it to appear far downfield.[5] The carbons of the THF ring are influenced by the electronegative ring oxygen and the alkyl substituent.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (Carboxyl) | 175 - 185 | Typical range for saturated aliphatic carboxylic acids. The high deshielding is due to the double bond and two electronegative oxygen atoms.[3] |
| C5 (THF ring, -O-CH₂) | 67 - 70 | Alpha to the ether oxygen, resulting in a downfield shift characteristic of tetrahydrofuran's C2/C5 positions.[6] |
| C2 (THF ring, -O-CH₂) | 67 - 70 | Similar environment to C5, though minor differences may arise due to the influence of the substituent at C3. |
| C3 (THF ring, -CH-) | 38 - 43 | Methine carbon bearing the acetic acid side chain. Its position is influenced by both the ring oxygen and the substituent. |
| CH₂ (Acetic Acid) | 35 - 40 | Methylene carbon adjacent to the carboxyl group. |
| C4 (THF ring, -CH₂-) | 30 - 35 | Beta to the ether oxygen, resulting in a more upfield position compared to C2 and C5. |
Note: Predicted values are based on analysis of similar structures and standard chemical shift theory. Actual experimental values may vary depending on solvent and concentration.
Part 2: A Validated Experimental Protocol for Data Acquisition
The integrity of NMR data hinges on a meticulously executed experimental protocol. The following procedure is designed to yield a high-resolution, high-signal-to-noise ¹³C NMR spectrum suitable for unambiguous structural confirmation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 15-25 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common starting point, but DMSO-d₆ may be preferred if solubility is an issue or to avoid exchange of the acidic proton.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
-
Spectrometer Setup & Calibration:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral dispersion and sensitivity.[1]
-
Tune and match the ¹³C probe to the specific sample.
-
Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal of the solvent as a reference.
-
-
Acquisition Parameters (Proton-Decoupled ¹³C Experiment):
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems) is typically sufficient.
-
Acquisition Time (AQ): Set to ~1.0-1.5 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2-5 seconds is crucial. The quaternary carbonyl carbon has a longer relaxation time, and an adequate delay ensures its signal is not attenuated, allowing for more accurate integration if needed.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a significant number of scans (e.g., 1024 to 4096) is required to achieve a satisfactory signal-to-noise ratio.
-
Spectral Width (SW): Set a spectral width of approximately 220-250 ppm to encompass the entire expected range of carbon chemical shifts, from aliphatic carbons to the downfield carbonyl carbon.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Workflow Diagram for ¹³C NMR Analysis
Caption: Workflow for structural elucidation via ¹³C NMR.
Part 3: Comparative Analysis with Alternative Techniques
While ¹³C NMR is powerful, a multi-faceted analytical approach provides the most robust characterization. This is particularly true in drug development, where orthogonal methods are used to build a comprehensive quality profile.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR | Carbon skeleton, number of non-equivalent carbons, hybridization. | Definitive structural information. Non-destructive. | Low sensitivity, requires more sample and longer acquisition times. Cannot distinguish enantiomers in an achiral solvent.[7] |
| ¹H NMR | Proton environment, connectivity (via coupling), stereochemistry (in some cases). | High sensitivity, fast acquisition. Provides complementary structural data. | Complex spectra due to overlapping signals. The acidic proton signal can be broad and may exchange with trace water.[4] |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns. | Extremely high sensitivity, requires very little sample. | Provides limited connectivity information; isomers often cannot be distinguished. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, and inexpensive. | Provides no detailed information on the carbon skeleton. Characteristic broad O-H and strong C=O stretches confirm the carboxylic acid moiety.[3] |
| Chiral HPLC | Separation and quantification of enantiomers. | The only common method to determine enantiomeric purity (e.g., (R) vs. (S) isomer). | Provides no structural information beyond separating the isomers. |
Synergistic Power: A Combined Approach
The most trustworthy validation comes from the synergy of these techniques.
-
MS confirms the correct molecular weight (130.14 g/mol ).[8]
-
IR confirms the presence of the key carboxylic acid functional group.
-
¹H and ¹³C NMR together provide a complete map of the molecule's covalent structure.
-
Chiral HPLC confirms the stereochemical identity, ensuring the sample is the desired (R)-enantiomer and not the (S)-enantiomer or a racemic mixture.
This integrated analytical strategy forms a self-validating system, ensuring the identity, purity, and stereochemical integrity of this compound, meeting the exacting standards of the pharmaceutical industry.
References
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ResearchGate. 13C nuclear magnetic resonance chemical shifts of naturally occurring tetrahydrofuran lignans. Available from: [Link]
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ResearchGate. Synthesis and NMR spectra of tetrahydrofuran-2-13C. Available from: [Link]
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Royal Society of Chemistry. 13C NMR as a general tool for the assignment of absolute configuration. Available from: [Link]
-
NMRS.io. 13C | THF-d8 | NMR Chemical Shifts. Available from: [Link]
-
SpectraBase. Tetrahydrofuran - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Available from: [Link]
-
Wiley Online Library. Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. Available from: [Link]
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ACS Publications. 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Available from: [Link]
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ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
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NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
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SpringerLink. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Available from: [Link]
-
University of Alberta. 3 13C NMR 100 MHz Acetic Acid-d4. Available from: [Link]
-
PubChem. (S)-2-(Tetrahydrofuran-3-YL)acetic acid. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
-
Chemistry Stack Exchange. Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. Available from: [Link]
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Part 1: Choosing the Right Ionization Technique—A Comparative Analysis
An In-Depth Comparative Guide to the Mass Spectrometry of (R)-2-(Tetrahydrofuran-3-YL)acetic acid
This compound is a chiral organic compound featuring a saturated five-membered cyclic ether (tetrahydrofuran) and a carboxylic acid moiety[1]. Its structure presents a unique analytical challenge, requiring careful consideration of the ionization method to achieve desired outcomes, whether for structural elucidation, quantification, or impurity profiling.
The selection of an ionization source is the most critical decision in the mass spectrometric analysis of this molecule. The choice fundamentally dictates the nature of the resulting mass spectrum, influencing molecular ion stability and the extent of fragmentation. We will compare the two most relevant techniques: the "hard" Electron Ionization (EI) and the "soft" Electrospray Ionization (ESI).
Electron Ionization (EI): The Power of Fragmentation
Typically coupled with Gas Chromatography (GC-MS), Electron Ionization is a high-energy technique where molecules in the gas phase are bombarded with 70 eV electrons[2][3]. This process is highly effective for structural characterization of small, volatile molecules due to the reproducible and extensive fragmentation patterns it generates[4][5].
Expected Behavior of this compound:
-
Molecular Ion (M•+): The molecular ion peak at m/z 130 is expected to be present but may be weak or even absent, a common characteristic for aliphatic ethers and acids which tend to fragment readily[6][7].
-
Key Fragmentation Pathways: The structure contains two primary functionalities that will direct fragmentation: the tetrahydrofuran ring and the carboxylic acid group.
-
Alpha (α)-Cleavage: The bond between the ring and the acetic acid side chain is a likely point of cleavage. Loss of the carboxymethyl radical (•CH₂COOH, 59 Da) would yield a stable, resonance-stabilized tetrahydrofuran cation at m/z 71 . This is a common fragmentation pathway for 2-alkyl-tetrahydrofurans[8].
-
Carboxylic Acid Fragmentation: Cleavage of bonds adjacent to the carbonyl group is highly favorable. The loss of the hydroxyl radical (•OH, 17 Da) would result in an acylium ion at m/z 113 . More significantly, the loss of the entire carboxyl group (•COOH, 45 Da) would produce a fragment at m/z 85 [7].
-
Ring Opening: The tetrahydrofuran ring itself can undergo cleavage. A characteristic fragmentation of cyclic ethers involves the loss of an alkyl radical from the ring, leading to a stable oxonium ion[8][9].
-
The diagram below illustrates the most probable EI fragmentation pathways.
Caption: Predicted Electron Ionization (EI) fragmentation of the target analyte.
Electrospray Ionization (ESI): Preserving the Molecular Ion
ESI is a soft ionization technique perfectly suited for polar molecules like carboxylic acids and is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS)[4][5]. It imparts minimal energy during the ionization process, resulting in little to no fragmentation and a strong signal for the intact molecule.
Expected Behavior of this compound:
-
Ionization Mode: The presence of the carboxylic acid group, with a predicted pKa of ~4.58, makes this molecule ideal for negative ion mode ESI [1]. In this mode, it will readily lose a proton to form the deprotonated molecule, [M-H]⁻.
-
Primary Ion: A very strong base peak is expected at m/z 129 corresponding to the [M-H]⁻ ion. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 131 or adducts like the sodium adduct [M+Na]⁺ at m/z 153 may be observed, but typically with lower sensitivity.
-
In-Source Fragmentation: By increasing the cone voltage in the ion source, some controlled fragmentation can be induced. A common loss for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da), which would produce a fragment at m/z 85 .
-
Tandem Mass Spectrometry (MS/MS): For definitive structural confirmation, collision-induced dissociation (CID) of the precursor ion (m/z 129) can be performed. This controlled fragmentation provides predictable product ions, ideal for quantification methods like Multiple Reaction Monitoring (MRM).
The following diagram outlines a typical LC-MS/MS workflow using ESI.
Caption: Workflow for LC-ESI-MS/MS analysis of this compound.
Part 2: Performance Comparison Summary
The choice between EI and ESI depends entirely on the analytical goal. One is not universally better than the other; they are complementary tools for comprehensive characterization.
| Feature | GC-MS with Electron Ionization (EI) | LC-MS with Electrospray Ionization (ESI) |
| Primary Application | Structural Elucidation, Identification of Unknowns | Quantification, Purity Analysis, Molecular Weight Confirmation |
| Molecular Ion (m/z 130) | Weak to absent | Not observed (forms [M-H]⁻ or [M+H]⁺) |
| Primary Ion Observed | m/z 130 (M•+) | m/z 129 ([M-H]⁻) (Negative Mode) |
| Fragmentation | Extensive, spontaneous, provides structural fingerprint | Minimal (soft ionization), controlled via MS/MS |
| Key Fragments | m/z 71, 85, 113 | m/z 85 (from MS/MS of m/z 129 via loss of CO₂) |
| Sensitivity | Moderate to Good | Excellent, especially in negative ion mode |
| Sample Volatility | Required . Derivatization may be necessary. | Not required. Ideal for polar, non-volatile samples. |
| Chiral Analysis | Requires chiral GC column. | Requires chiral LC column or pre-column derivatization. |
Part 3: The Challenge of Chiral Analysis
Mass spectrometry itself is an achiral technique; it measures mass-to-charge ratio and cannot distinguish between enantiomers like the (R) and (S) forms of our analyte[10]. To perform chiral analysis, MS must be coupled with a chiral separation method.
-
LC-MS: This is the most common approach. A chiral stationary phase (CSP) column is used in the HPLC system to separate the (R) and (S) enantiomers before they enter the mass spectrometer. The MS then acts as a highly specific detector, confirming the identity of each eluting peak.
-
Chiral Derivatization: An alternative is to react the sample with a chiral derivatizing agent[11][12]. This converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard (achiral) LC column and distinguished by their mass spectra, particularly their MS/MS fragmentation patterns[13].
Part 4: Experimental Protocols
The following protocols provide a starting point for methodology development. Optimization is always recommended for specific matrices and instrumentation.
Protocol 1: GC-MS Analysis via Electron Ionization
This protocol is designed for structural confirmation. Due to the polarity of the carboxylic acid, derivatization is included to improve chromatographic peak shape and volatility.
-
Sample Preparation (Silylation):
-
Evaporate 100 µL of sample solution (in a volatile solvent like methanol or acetonitrile) to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of a non-polar solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection. The molecule is now derivatized (MW will increase by 72 for each silyl group).
-
-
GC-MS Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temp 60°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Protocol 2: LC-MS/MS Analysis via Electrospray Ionization
This protocol is optimized for sensitive quantification in negative ion mode.
-
Sample Preparation:
-
Dilute the sample to an appropriate concentration (e.g., 1-100 ng/mL) using the initial mobile phase composition (95:5 Water:Methanol with 0.1% formic acid).
-
Vortex to mix.
-
Filter through a 0.22 µm syringe filter if particulates are present.
-
-
LC-MS/MS Parameters:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad™ 6500+ or equivalent.
-
Ion Source: Turbo V™ with Electrospray Ionization (ESI) probe.
-
Polarity: Negative.
-
IonSpray Voltage: -4500 V.
-
Source Temperature: 550°C.
-
Curtain Gas: 35 psi.
-
MRM Transition: Precursor Ion (Q1): m/z 129 -> Product Ion (Q3): m/z 85 (Collision Energy to be optimized, typically -15 to -25 V).
-
References
-
Belgacem, M., et al. (2011). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health. [Link][8]
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Huang, B., et al. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids. Talanta. [Link][13]
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Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. [Link][2]
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog. [Link][4]
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ACS Publications. (1968). The mass spectra of some cyclic ethers. Organic Mass Spectrometry. [Link][14]
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Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Chemistry LibreTexts. [Link][3]
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PharmaCores. (2025). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). PharmaCores. [Link][5]
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Wikipedia. (n.d.). Mass spectral interpretation. Wikipedia. [Link][9]
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Labcompare. (2009). Mass Spectrometry Ionization Sources. Labcompare. [Link][15]
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Semantic Scholar. (2015). Synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS. Semantic Scholar. [Link][12]
-
PubChem. (n.d.). (S)-2-(Tetrahydrofuran-3-YL)acetic acid. PubChem. [Link][16]
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University SlideShare. (n.d.). Mass Spectrometry: Fragmentation. SlideShare. [Link][6]
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Royal Society of Chemistry. (1977). Chemistry of crown ethers: the mass spectra of macrocyclic polyethers. Journal of the Chemical Society, Perkin Transactions 2. [Link][17]
-
ResearchGate. (2025). Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids. ResearchGate. [Link][18]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][7]
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GenoChem World. (n.d.). (R)-2-(Tetrahydrofuran-3-yl)acetic-acid – 92915. GenoChem World. [Link][20]
-
ChemBK. (2024). 2-(Tetrahydrofuran-2-yl)acetic acid. ChemBK. [Link][21]
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. MDPI. [Link][22]
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National Institutes of Health. (n.d.). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. PMC. [Link][23]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link][24]
-
The Benicewicz Group. (2005). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. Wiley Online Library. [Link][25]
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A Comparative Guide to the Infrared Spectroscopy of (R)-2-(Tetrahydrofuran-3-YL)acetic acid
This guide provides an in-depth analysis of the infrared (IR) spectrum of (R)-2-(Tetrahydrofuran-3-YL)acetic acid, a key chiral building block in the synthesis of various pharmaceutical compounds. Understanding the vibrational characteristics of this molecule is paramount for its identification, purity assessment, and the study of its intermolecular interactions. This document will objectively compare its spectral features with those of its constituent moieties, tetrahydrofuran and acetic acid, supported by experimental data and established spectroscopic principles.
Introduction: The Significance of Spectroscopic Characterization
This compound is a bifunctional molecule incorporating a saturated heterocyclic ether (tetrahydrofuran) and a carboxylic acid. This unique combination of functional groups gives rise to a characteristic infrared spectrum that serves as a molecular fingerprint. A thorough analysis of this spectrum allows researchers to confirm the presence of key structural features and to distinguish it from related compounds. In the context of drug development, where structural integrity is non-negotiable, IR spectroscopy offers a rapid and reliable method for quality control.
Theoretical Vibrational Mode Analysis
The infrared spectrum of this compound is dominated by the vibrational modes of its carboxylic acid and tetrahydrofuran ring systems. The key expected absorptions are:
-
O-H Stretch (Carboxylic Acid): A very broad and intense absorption band is anticipated in the region of 3500-2500 cm⁻¹. This broadening is a hallmark of the extensive hydrogen bonding between carboxylic acid molecules, which exist as dimers in the solid state.[1][2]
-
C-H Stretch (Aliphatic): Absorptions corresponding to the C-H stretching vibrations of the tetrahydrofuran ring and the acetic acid methylene group are expected in the 3000-2850 cm⁻¹ region.[1]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band characteristic of the carbonyl group in a saturated carboxylic acid is predicted to appear between 1730-1700 cm⁻¹.[1][3]
-
C-O-C Stretch (Ether): The asymmetric stretching of the C-O-C bond in the tetrahydrofuran ring will give rise to a strong absorption, typically in the 1100-1070 cm⁻¹ range.[4]
-
C-O Stretch (Carboxylic Acid): The stretching vibration of the C-O single bond in the carboxylic acid group is expected to produce a band in the 1320-1210 cm⁻¹ region.[2][5]
-
O-H Bend (Carboxylic Acid): Out-of-plane bending of the O-H group is anticipated to cause a broad absorption around 960-900 cm⁻¹.[1][2]
Comparative Spectral Analysis
To fully appreciate the unique spectral features of this compound, it is instructive to compare its spectrum with those of its parent compounds: tetrahydrofuran and acetic acid.
This compound vs. Tetrahydrofuran
The most significant difference is the presence of the strong, broad O-H stretching band and the intense C=O stretching band in the spectrum of the target molecule, which are absent in the spectrum of tetrahydrofuran.[6] Conversely, the characteristic C-O-C stretching of the tetrahydrofuran ring is retained in the substituted acetic acid.
This compound vs. Acetic Acid
While both molecules exhibit the characteristic broad O-H stretch and the C=O stretch of a carboxylic acid, the spectrum of this compound is distinguished by the presence of the strong C-O-C ether stretch from the tetrahydrofuran ring.[7][8] Additionally, the C-H stretching region will be more complex due to the additional methylene groups of the tetrahydrofuran ring.
Data Summary
The following table summarizes the key infrared absorption frequencies for this compound and its reference compounds.
| Vibrational Mode | This compound (Expected, cm⁻¹)[1] | Tetrahydrofuran (Experimental, cm⁻¹)[4][6] | Acetic Acid (Experimental, cm⁻¹)[7][8] |
| O-H Stretch | 3500-2500 (very broad, strong) | - | ~3000 (very broad, strong) |
| C-H Stretch | 3000-2850 (medium) | 2977, 2859 (strong) | ~2940 (medium) |
| C=O Stretch | 1730-1700 (strong, sharp) | - | ~1710 (strong, sharp) |
| C-O-C Stretch | ~1080 (strong) | ~1070 (strong) | - |
| C-O Stretch | 1320-1210 (medium) | - | ~1290 (strong) |
| O-H Bend | 960-900 (broad, medium) | - | ~930 (broad, medium) |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines the steps for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of solid this compound using the KBr pellet method.[9][10] This technique is chosen for its ability to produce sharp, well-resolved spectra of solid samples.
Materials and Equipment
-
This compound
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR spectrometer
Step-by-Step Procedure
-
Sample Preparation:
-
Weigh approximately 1-2 mg of this compound.
-
Weigh approximately 100-200 mg of dry KBr.[9]
-
Combine the sample and KBr in the agate mortar.
-
-
Grinding and Mixing:
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This ensures even distribution of the sample within the KBr matrix.[9]
-
-
Pellet Formation:
-
Transfer a portion of the powder into the pellet die.
-
Place the die in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[11]
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Record the spectrum in the 4000-400 cm⁻¹ range.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the IR spectroscopic analysis.
Conclusion
The infrared spectrum of this compound is a powerful tool for its structural characterization. The key diagnostic bands include the broad O-H stretch, the sharp C=O stretch, and the strong C-O-C stretch. By comparing the spectrum to those of tetrahydrofuran and acetic acid, the unique contributions of each functional group to the overall spectrum can be clearly discerned. The experimental protocol provided herein offers a reliable method for obtaining high-quality data suitable for rigorous analysis in a research or industrial setting.
References
-
Infrared spectroscopy of acetic acid and formic acid aerosols: pure and compound acid/ice particles - RSC Publishing. Available at: [Link]
-
Acetic acid - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
Tetrahydrofuran - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
Geometric structure and vibrational spectrum of tetrahydrofuran | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]
-
How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis - YouTube. Available at: [Link]
-
IR: carboxylic acids. Available at: [Link]
-
KBr Pellet Method - Shimadzu. Available at: [Link]
-
COMPUTATIONAL STUDIES ON STRUCTURE AND VIBRATIONAL SPECTRA OF O-CHLOROPHENOL AND TETRAHYDROFURAN - IJRPC. Available at: [Link]
-
Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC - NIH. Available at: [Link]
-
Hydrogen bonding state of THF-H 2 O solution analyzed by 2D Raman-COS spectroscopy. Available at: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]
-
FT-IR spectrum of the acetic acid | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
KBr Pellet Preparation for FTIR Analysis - YouTube. Available at: [Link]
-
Low Temperature Raman Spectroscopy of Tetrahydrofuran: Phonon Spectra Compared to Matrix Isolation Spectra in Air - FULIR. Available at: [Link]
-
Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR. Available at: [Link]
-
2.4: Functional Groups - Chemistry LibreTexts. Available at: [Link]
-
The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Available at: [Link]
-
Correlation between C O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
-
What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. Available at: [Link]
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A Comparative Guide to the Spectroscopic Analysis of (R)- and (S)-2-(tetrahydrofuran-3-yl)acetic acid
Introduction: The Critical Role of Chirality in Drug Development
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it can be the very determinant of therapeutic efficacy and toxicological profile. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit markedly different pharmacological activities. The tetrahydrofuran motif is a key structural component in numerous pharmaceuticals, including antiviral and anticancer agents.[1][2] Consequently, the enantioselective synthesis and analysis of chiral building blocks like 2-(tetrahydrofuran-3-yl)acetic acid are of paramount importance in the development of new chemical entities. This guide provides an in-depth comparison of the spectroscopic methodologies used to characterize and differentiate the (R)- and (S)-enantiomers of 2-(tetrahydrofuran-3-yl)acetic acid, offering both theoretical insights and practical experimental guidance for researchers in the field.
The Challenge of Spectroscopic Equivalence in Achiral Environments
Under standard spectroscopic conditions, enantiomers are indistinguishable. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) rely on the interaction of molecules with electromagnetic radiation or their fragmentation patterns, which are identical for both enantiomers in an achiral environment. Therefore, the ¹H NMR, ¹³C NMR, IR, and MS spectra of (R)- and (S)-2-(tetrahydrofuran-3-yl)acetic acid will be identical.
Expected Spectroscopic Data in an Achiral Medium
The following tables summarize the expected spectroscopic data for both (R)- and (S)-2-(tetrahydrofuran-3-yl)acetic acid based on their shared molecular structure.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| COOH | 10.0 - 12.0 | broad s |
| CH₂ (acetic acid) | ~2.5 | m |
| H3 (THF ring) | ~2.5-2.7 | m |
| H2, H5 (THF ring) | ~3.6-4.0 | m |
| H4 (THF ring) | ~1.8-2.2 | m |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (acid) | ~175-180 |
| C3 (THF ring) | ~40-45 |
| CH₂ (acetic acid) | ~35-40 |
| C2, C5 (THF ring) | ~65-70 |
| C4 (THF ring) | ~30-35 |
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (carboxylic acid) | 2500-3300 | Broad |
| C=O (carboxylic acid) | 1700-1725 | Strong |
| C-O (ether) | 1050-1150 | Strong |
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 130 | [M]⁺ |
| 113 | [M - OH]⁺ |
| 85 | [M - COOH]⁺ |
Chiroptical Spectroscopy: Differentiating the Indistinguishable
To distinguish between the (R) and (S) enantiomers, one must employ chiroptical techniques that interact differently with the two mirror-image forms. This guide will focus on two powerful methods: Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.
Vibrational Circular Dichroism (VCD): A Direct Probe of Chirality
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3][4] For a given vibrational mode, one enantiomer will preferentially absorb one handedness of circularly polarized light, while the other enantiomer will preferentially absorb the opposite. This results in VCD spectra that are mirror images of each other, with peaks of equal magnitude but opposite sign, while their standard IR spectra remain identical.
Illustrative VCD and IR Spectra
(Insert illustrative image of mirror-image VCD spectra and identical IR spectra of a chiral γ-lactone here)
Caption: Representative VCD (top) and IR (bottom) spectra of the (R) and (S) enantiomers of a chiral γ-lactone. Note the mirror-image relationship in the VCD spectra and the identical nature of the IR spectra.
Experimental Protocol: VCD Spectroscopy
The following protocol outlines the general steps for acquiring VCD spectra.
Diagram 1: VCD Spectroscopy Workflow
Caption: Workflow for VCD spectroscopic analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the enantiomerically pure (R)- or (S)-2-(tetrahydrofuran-3-yl)acetic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to achieve a concentration of roughly 0.1 M. The use of a deuterated solvent is crucial to avoid interference from solvent absorption bands in the spectral regions of interest.[6]
-
Instrumentation: Utilize a VCD spectrometer, which consists of an FTIR spectrometer coupled with a photoelastic modulator (PEM) to generate circularly polarized light.[4]
-
Data Acquisition: Record the VCD and IR spectra simultaneously. A typical experiment involves acquiring data at a resolution of 4-8 cm⁻¹ for a period of 2-4 hours to ensure a high signal-to-noise ratio, as the VCD signal is significantly weaker than the IR absorption.[7]
-
Data Processing: To obtain a clean VCD spectrum, perform baseline correction and artifact suppression. This is best achieved by subtracting the spectrum of the racemic mixture or, ideally, the spectrum of the opposite enantiomer recorded under identical conditions.[7]
-
Analysis: The VCD spectrum of the (R)-enantiomer should be a mirror image of the (S)-enantiomer's spectrum. For the assignment of the absolute configuration, the experimental spectrum is compared to a theoretically predicted spectrum generated through Density Functional Theory (DFT) calculations.[5]
NMR Spectroscopy with Chiral Auxiliaries: Creating a Diastereomeric Difference
Another powerful technique for differentiating enantiomers is NMR spectroscopy in the presence of a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral shift reagent (CSR).[8] These enantiomerically pure compounds interact with the (R)- and (S)-enantiomers of the analyte to form transient diastereomeric complexes. These diastereomers have different physical properties and, therefore, exhibit distinct NMR spectra, leading to the separation of signals for the two enantiomers.
Illustrative ¹H NMR Spectra with a Chiral Solvating Agent
The following is a representative example of how the ¹H NMR spectrum of a racemic carboxylic acid changes upon the addition of a chiral solvating agent.
(Insert illustrative image of ¹H NMR spectra of a racemic carboxylic acid with and without a chiral solvating agent, showing the splitting of a key signal.)
Caption: ¹H NMR spectra of a racemic carboxylic acid (bottom) and the same sample after the addition of a chiral solvating agent (top). The singlet for the α-proton in the racemic mixture splits into two distinct signals for the diastereomeric complexes, allowing for quantification of the enantiomeric ratio.
Experimental Protocol: NMR with a Chiral Solvating Agent
Diagram 2: NMR with Chiral Auxiliary Workflow
Caption: Workflow for NMR analysis with a chiral solvating agent.
Step-by-Step Methodology:
-
Sample Preparation: In an NMR tube, dissolve 5-10 mg of the racemic or enantiomerically enriched 2-(tetrahydrofuran-3-yl)acetic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add one molar equivalent of an appropriate chiral solvating agent, such as (S)-(-)-α-methylbenzylamine or a chiral lanthanide shift reagent like Eu(hfc)₃.[9][10]
-
Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher) to achieve better spectral resolution.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. The number of scans should be sufficient to obtain a good signal-to-noise ratio, which is crucial for accurate integration of the separated signals.
-
Data Processing: Process the acquired Free Induction Decay (FID) using standard NMR software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Examine the spectrum for signals that have split into two distinct peaks. Protons closest to the chiral center are most likely to show the largest chemical shift difference (ΔΔδ). Integrate the areas of the two separated peaks to determine the enantiomeric ratio of the sample.
Conclusion: A Multi-faceted Approach to Chiral Analysis
The spectroscopic comparison of (R)- and (S)-2-(tetrahydrofuran-3-yl)acetic acid highlights a fundamental principle in stereochemistry: while enantiomers exhibit identical properties in an achiral environment, their differentiation is achievable through the use of chiral-sensitive techniques. Vibrational Circular Dichroism offers a direct and unambiguous determination of absolute configuration through the mirror-image nature of the spectra of enantiomers. NMR spectroscopy with chiral auxiliaries provides a robust and often more accessible method for determining enantiomeric purity by inducing the formation of distinguishable diastereomeric complexes. The choice of technique will depend on the specific research question, available instrumentation, and the nature of the sample. A thorough understanding of these advanced spectroscopic methods is indispensable for modern drug discovery and development, ensuring the stereochemical integrity of chiral pharmaceutical compounds.
References
-
Sánchez Valera, M., Casas Jaraíces, R., Montejo, M., & Rodríguez Ortega, P. G. (2021). Vibrational Circular Dichroism study of chiral food additives: γ-valero- and γ-caprolactone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 247, 119140. [Link]
-
Yoon, J., & Lee, S. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules, 25(9), 2145. [Link]
-
Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved from [Link]
-
Toda, F., & Tanaka, K. (2003). A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. The Journal of Organic Chemistry, 68(19), 7449–7451. [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 15(5), 18-22. [Link]
-
MIT OpenCourseWare. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. Retrieved from [Link]
-
Wilson, W. K., Scallen, T. J., & Morrow, C. U. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research, 23(4), 645-652. [Link]
-
Sánchez Valera, M., et al. (2020). Vibrational Circular Dichroism study of chiral food additives: γ-valero- and γ-caprolactone. [Link]
-
Wikipedia. (2023). Vibrational circular dichroism. [Link]
-
Bruker. (n.d.). Vibrational circular dichroism (VCD). [Link]
-
ResearchGate. (2012). Determination of the Enantiomeric Purity by 1h NMR with Eu(tfc)3 of β-Hetarylalanine Derivatives. Correlation Of the Enantiomeric Shift Difference with Absolute Configuration. [Link]
-
Wilson, W. K., Scallen, T. J., & Morrow, C. J. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of lipid research, 23(4), 645–652. [Link]
-
ResearchGate. (2015). Atropisomerism in bi-1,2,3-triazoles: Detection by 1H NMR using chiral shift reagents and torsional barriers calculations. [Link]
-
PubChem. (n.d.). (R)-(-)-alpha-methoxyphenylacetic acid. [Link]
-
NIST. (n.d.). (R)-(-)-α-Methoxyphenylacetic acid. [Link]
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Fernández-Peña, L., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine drugs, 20(2), 120. [Link]
-
R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]
-
PubMed. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]
-
Kellenbach, E.R., Dukor, R.K., & Nafie, L.A. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 15(5), 18-22. [Link]
-
ResearchGate. (2017). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. [Link]
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PubMed Central. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. [Link]
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A Senior Application Scientist's Guide to Determining Enantiomeric Excess of (R)-2-(Tetrahydrofuran-3-YL)acetic acid
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is often the very essence of its biological activity and safety profile. The compound (R)-2-(tetrahydrofuran-3-yl)acetic acid is a key chiral building block where the specific arrangement of atoms around its stereocenter dictates its utility in synthesis. Consequently, the precise determination of its enantiomeric excess (ee) is a critical quality control parameter. This guide provides an in-depth comparison of the primary analytical methodologies for this purpose, grounded in both theoretical principles and practical, field-proven insights. We will explore the nuances of chiral chromatography—both liquid and gas—and the elegance of spectroscopic determination via Nuclear Magnetic Resonance (NMR).
The Analytical Imperative: Why Enantiomeric Purity Matters
The two enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. For a building block like this compound, its enantiopurity directly impacts the stereochemical integrity of the final active pharmaceutical ingredient (API). An impure starting material can lead to the formation of diastereomeric impurities in subsequent steps or, more critically, the presence of an undesired enantiomer in the final drug product. Regulatory bodies rightly place stringent demands on the stereochemical purity of new chemical entities, making robust and reliable analytical methods for ee determination indispensable.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most widely adopted technique for enantiomeric excess determination due to its versatility, robustness, and broad applicability.[1][2] The fundamental principle lies in the differential interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
The Causality Behind the Separation
The magic of chiral HPLC happens within the column. CSPs are typically composed of a chiral selector molecule immobilized onto a silica support. For carboxylic acids like our analyte, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective.[3] The separation mechanism is a complex interplay of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector. The (R)- and (S)-enantiomers, having different three-dimensional structures, will form transient diastereomeric complexes with the CSP that have different association constants, resulting in their temporal separation as they traverse the column.
Experimental Protocol: Chiral HPLC-UV Analysis
Objective: To separate the enantiomers of 2-(tetrahydrofuran-3-yl)acetic acid and quantify the enantiomeric excess using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC System with a quaternary or binary pump
-
UV-Vis or Diode Array Detector (DAD)
-
Chiral Column: Chiralpak® IB or a similar amylose-based CSP (250 mm x 4.6 mm ID, 5 µm particle size)
Reagents and Mobile Phase:
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
Mobile Phase: A typical starting point is a mixture of n-Hexane and IPA (e.g., 90:10 v/v) with 0.1% TFA. The acid modifier (TFA) is crucial for protonating the carboxylic acid analyte, which sharpens peak shape and improves resolution.[3]
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the analyte in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (Carboxylic acids typically have low UV absorbance; detection at lower wavelengths is necessary).[4]
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks.
-
Quantification: The enantiomeric excess is calculated from the peak areas (A) of the R- and S-enantiomers using the following formula: ee (%) = [(A_R - A_S) / (A_R + A_S)] * 100
Method 2: Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is another powerful separation technique, particularly suited for volatile and thermally stable compounds.[5] For non-volatile analytes like carboxylic acids, derivatization is a mandatory prerequisite to increase their volatility.
The Causality Behind the Separation
The principle is analogous to chiral HPLC, but in the gas phase. The analyte, now a volatile derivative, is partitioned between the inert carrier gas (mobile phase) and a chiral stationary phase coated on the inside of a capillary column. Cyclodextrin-based CSPs are very common in chiral GC.[6][7] The enantiomers of the derivatized analyte will have different affinities for the chiral stationary phase, leading to different elution times. The choice of derivatizing agent is critical; it must produce a single, stable derivative for each enantiomer without causing racemization.
Experimental Protocol: Chiral GC-FID Analysis
Objective: To separate the enantiomers of 2-(tetrahydrofuran-3-yl)acetic acid after derivatization to their methyl esters.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Autosampler
-
Chiral GC Column: CP-Chirasil-DEX CB or similar cyclodextrin-based column (25 m x 0.25 mm ID, 0.25 µm film thickness)[3][7]
Reagents:
-
Methanol (Anhydrous)
-
Thionyl Chloride or HCl (catalyst for esterification)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Derivatization (Methyl Esterification):
-
Dissolve ~10 mg of the analyte in 1 mL of anhydrous methanol.
-
Carefully add a catalytic amount of thionyl chloride or a few drops of concentrated HCl.
-
Heat the mixture at reflux for 2-4 hours.
-
Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the methyl ester into DCM.
-
Dry the organic layer over anhydrous sodium sulfate and dilute to a suitable concentration for GC analysis.
-
-
Chromatographic Conditions:
-
Carrier Gas: Hydrogen or Helium
-
Injector Temperature: 230 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 60 °C, hold for 1 min, then ramp to 200 °C at 2 °C/min.[5]
-
Split Ratio: 50:1
-
-
Analysis and Quantification: Inject the derivatized sample. The enantiomeric excess is calculated from the peak areas of the two enantiomeric esters, analogous to the HPLC method.
Method 3: NMR Spectroscopy with Chiral Solvating Agents
Unlike chromatographic techniques that physically separate enantiomers, NMR spectroscopy offers a method to distinguish them in the same solution.[8] In an achiral solvent, the NMR spectra of two enantiomers are identical.[9] However, by introducing a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which have distinct NMR spectra.
The Causality Behind the Distinction
A CSA forms weak, non-covalent complexes with both enantiomers of the analyte. Because the CSA is itself chiral, it creates a different chemical environment for the (R)- and (S)-enantiomers of the analyte. This diastereomeric interaction breaks the magnetic equivalence of corresponding protons in the two enantiomers, leading to separate signals (chemical shift non-equivalence) in the ¹H NMR spectrum.[8] The integration of these now-resolved signals allows for direct quantification of the enantiomeric ratio.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of 2-(tetrahydrofuran-3-yl)acetic acid by resolving the signals of the two enantiomers in the ¹H NMR spectrum.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher for better resolution)
-
High-quality NMR tubes
Reagents:
-
Deuterated Solvent (e.g., CDCl₃ or Benzene-d₆)
-
Chiral Solvating Agent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral amine like (R)-1-phenylethylamine. The choice of CSA is empirical and depends on the analyte's functional groups.
Procedure:
-
Sample Preparation:
-
Dissolve ~5-10 mg of the analyte in ~0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same tube, add the CSA in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition.
-
-
Spectral Analysis:
-
Monitor the spectrum for the splitting of a well-resolved proton signal of the analyte (e.g., the proton on the carbon bearing the acetic acid group).
-
Once sufficient resolution is achieved between the signals corresponding to the two enantiomers, carefully integrate both peaks.
-
-
Quantification: The enantiomeric excess is calculated directly from the integral values (I) of the resolved signals: ee (%) = [(I_major - I_minor) / (I_major + I_minor)] * 100
Comparative Analysis: Choosing the Right Tool for the Job
The selection of an analytical method is a strategic decision based on a balance of performance, sample throughput, and available resources.
| Parameter | Chiral HPLC | Chiral GC | NMR with CSA |
| Principle | Physical separation on a chiral stationary phase | Physical separation of volatile derivatives on a chiral stationary phase | In-situ spectroscopic distinction via diastereomeric complexation |
| Derivatization | Not usually required | Mandatory for carboxylic acids | Not required |
| Analysis Time | Moderate (15-30 min per sample) | Moderate (20-40 min per sample, plus derivatization time) | Fast (5-15 min per sample) |
| Sensitivity (LOD/LOQ) | High (µg/mL to ng/mL) | Very High (pg/mL to ng/mL) | Low (requires mg of sample) |
| Method Development | Can be complex; requires screening of columns and mobile phases | Complex; requires optimization of both derivatization and GC conditions | Can be rapid; requires screening of CSAs and solvents |
| Key Advantage | Direct analysis, high robustness, well-established | Excellent resolution and sensitivity | No physical separation, fast, non-destructive |
| Key Limitation | Higher solvent consumption | Sample must be volatile and thermally stable; derivatization adds a step | Low sensitivity, potential for peak overlap, cost of CSA |
Conclusion and Recommendation
For routine quality control in a drug development setting, Chiral HPLC is often the method of choice for determining the enantiomeric excess of this compound. Its direct analysis capability, high sensitivity, and established robustness make it ideal for generating reliable and defensible data.[1][2]
Chiral GC serves as an excellent orthogonal method. While the mandatory derivatization step adds complexity, the technique offers exceptional resolving power and sensitivity, making it a valuable tool for method validation or for analyzing trace-level enantiomeric impurities.[5][7]
NMR spectroscopy with a chiral solvating agent is a powerful technique for rapid screening and mechanistic studies.[8][10] Its primary limitation is sensitivity, but for process chemistry support where sample concentration is not a limiting factor, it provides the fastest turnaround time without the need for method development on a chromatographic system.
Ultimately, a comprehensive analytical strategy may involve using HPLC as the primary release method, with GC or NMR serving as a secondary, confirmatory technique to ensure the stereochemical integrity of this critical chiral building block.
References
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Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications, 4, 2188. Available at: [Link]
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Ghanem, A., & Aboul-Enein, H. Y. (2004). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. National Institutes of Health. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Separation of 2-(Tetrahydrofuran-2-yl)acetic acid Enantiomers. BenchChem.
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Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]
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Li, G., & Wang, Z. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-4. Available at: [Link]
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Miyake, Y., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(20), 5247-5253. Available at: [Link]
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Chen, J., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4155-4161. Available at: [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
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Celades, I., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH. Available at: [Link]
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Byers, J. A., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. Available at: [Link]
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Byers, J. A., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]
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A Comparative Guide to Chiral HPLC Methods for Separating 2-(Tetrahydrofuran-3-yl)acetic Acid Enantiomers
Introduction
In the landscape of pharmaceutical development and chemical research, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify individual enantiomers is not merely an analytical challenge but a regulatory necessity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 2-(tetrahydrofuran-3-yl)acetic acid, a key chiral building block in the synthesis of various active pharmaceutical ingredients.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of chiral separation strategies, supported by experimental insights and comparative data. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and provide a framework for developing robust and reliable chiral separation methods.
The Challenge of Chiral Separation for 2-(Tetrahydrofuran-3-yl)acetic Acid
The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral chromatography overcomes this by introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times, enabling their separation.[1][2]
For acidic compounds like 2-(tetrahydrofuran-3-yl)acetic acid, the presence of the carboxylic acid moiety offers a key handle for chiral recognition. The selection of an appropriate CSP and mobile phase is critical to exploit these interactions for effective separation.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The success of a chiral HPLC separation is predominantly determined by the choice of the CSP. For acidic compounds, several types of CSPs have proven effective. Here, we compare the most promising candidates for the separation of 2-(tetrahydrofuran-3-yl)acetic acid enantiomers.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used and versatile for a broad range of chiral compounds, including carboxylic acids.[2] These CSPs, such as the popular Daicel CHIRALPAK® and CHIRALCEL® series, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are crucial for chiral recognition.[2]
Mechanism of Separation: The helical structure of the polysaccharide derivatives creates chiral grooves and cavities. The enantiomers of the analyte can enter these cavities and interact with the carbamate groups of the chiral selector. The stability of the transient diastereomeric complexes formed between each enantiomer and the CSP differs, leading to different retention times. For carboxylic acids, the acidic proton can play a significant role in hydrogen bonding with the CSP.
Recommended Columns and Starting Conditions:
| Chiral Stationary Phase (CSP) | Selector Type | Recommended Mobile Phase (Normal Phase) | Flow Rate (mL/min) | Detection | Expected Performance & Rationale |
| CHIRALPAK® AD-H / IA / IB / IC | Amylose tris(3,5-dimethylphenylcarbamate) and derivatives | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v) | 0.5 - 1.0 | UV (210-220 nm) | High probability of success. Amylose-based phases are well-documented for resolving a wide array of chiral acids. The addition of a small amount of acid like TFA to the mobile phase is crucial for improving peak shape and resolution by suppressing the ionization of the analyte's carboxylic acid group.[3] |
| CHIRALCEL® OD-H / OJ-H | Cellulose tris(3,5-dimethylphenylcarbamate) and derivatives | n-Hexane / Ethanol / Acetic Acid (e.g., 80:20:0.1, v/v/v) | 0.5 - 1.0 | UV (210-220 nm) | Good alternative to amylose phases. Cellulose-based CSPs can offer complementary selectivity. The choice between different polysaccharide columns is often empirical, and screening several is recommended. |
Anion-Exchange Type CSPs
Weak anion-exchange (AX) type CSPs are specifically designed for the enantioseparation of chiral acids.[4][5] Columns like CHIRALPAK® QN-AX and QD-AX utilize quinine and quinidine derivatives as chiral selectors, respectively.[4]
Mechanism of Separation: The separation mechanism is based on the ionic interaction between the deprotonated carboxylic acid of the analyte and the protonated tertiary amine of the chiral selector. This primary ionic interaction is supplemented by other interactions such as hydrogen bonding, π-π stacking, and steric repulsion, which contribute to the chiral recognition.[4]
Recommended Columns and Starting Conditions:
| Chiral Stationary Phase (CSP) | Selector Type | Recommended Mobile Phase (Polar Organic) | Flow Rate (mL/min) | Detection | Expected Performance & Rationale |
| CHIRALPAK® QN-AX / QD-AX | Quinine / Quinidine derivatives | Methanol / Acetic Acid / Ammonium Acetate (e.g., 100:0.3:0.15, v/v/w) | 0.5 - 1.0 | UV (210-220 nm) | Excellent choice for acidic compounds. These columns often provide high enantioselectivity and resolution. The mobile phase composition, particularly the concentration of acid and salt, is a critical parameter for optimizing retention and resolution.[4][6] |
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a systematic approach to developing a chiral HPLC method for separating the enantiomers of 2-(tetrahydrofuran-3-yl)acetic acid.
Workflow for Chiral Method Development
Caption: A systematic workflow for chiral HPLC method development.
Detailed Experimental Protocol (Example using a Polysaccharide-Based CSP)
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral column: CHIRALPAK® IA-3 (3 µm, 4.6 x 150 mm)
-
Racemic standard of 2-(tetrahydrofuran-3-yl)acetic acid
-
HPLC-grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA)
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: n-Hexane:IPA:TFA (90:10:0.1, v/v/v)
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Prepare a stock solution of racemic 2-(tetrahydrofuran-3-yl)acetic acid at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Procedure:
-
Equilibrate the CHIRALPAK® IA-3 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the separation of the two enantiomeric peaks.
-
Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for the enantiomers.
5. Optimization Strategy:
-
Mobile Phase Composition: If the resolution is poor, systematically vary the ratio of n-Hexane to IPA. Increasing the percentage of IPA will generally decrease retention times. The concentration of TFA can also be adjusted (e.g., from 0.05% to 0.2%) to improve peak shape.
-
Flow Rate: Lowering the flow rate (e.g., to 0.5 mL/min) can sometimes improve resolution, though it will increase the analysis time.[7]
-
Temperature: Decreasing the column temperature (e.g., to 15 °C) often enhances chiral selectivity and improves resolution.[7]
Logical Framework for Method Selection
The choice between different chiral HPLC methods is guided by a logical decision-making process that considers the properties of the analyte and the goals of the analysis.
Caption: Decision tree for selecting a chiral HPLC method.
Conclusion
The enantioselective separation of 2-(tetrahydrofuran-3-yl)acetic acid is readily achievable using modern chiral HPLC techniques. Both polysaccharide-based and anion-exchange chiral stationary phases offer viable and robust solutions. Polysaccharide-based CSPs, operated in normal phase mode with an acidic modifier, represent a versatile and often successful initial approach. For more challenging separations or for orthogonal method development, anion-exchange CSPs in polar organic mode provide a highly selective alternative.
A systematic approach to method development, involving the screening of a small, diverse set of chiral columns followed by methodical optimization of the mobile phase and other chromatographic parameters, is the most efficient path to achieving a baseline separation. The principles and protocols outlined in this guide provide a solid foundation for researchers to successfully tackle the chiral separation of 2-(tetrahydrofuran-3-yl)acetic acid and other structurally related chiral carboxylic acids.
References
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
-
National Institutes of Health. (2021). A Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose tris-[(S)-α-Methylbenzylcarbamate] for the HPLC Enantiomer Separation of α-Lipoic Acid and Its Reduced Form. Retrieved from [Link]
-
Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue. Retrieved from [Link]
-
ResearchGate. (2025). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Retrieved from [Link]
-
Hichrom. (n.d.). Daicel CHIRALPAK IC-3 HPLC Analytical Column, 3 um, ID 2.1 mm x L 150 mm. Retrieved from [Link]
-
ResearchGate. (2012). Enantiomer separation of acidic compounds Using Daicel CHIRALPAK QN-AX and QD-AX columns and the Agilent 1260 Infinity Analytical SFC System. Retrieved from [Link]
-
Analytics-Shop. (n.d.). Chiral HPLC Columns by DAICEL. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
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National Institutes of Health. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
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HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]
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Taylor & Francis Online. (2009). HPLC ENANTIOMERIC SEPARATION OF AROMATIC AMINES USING CROWN ETHER TETRACARBOXYLIC ACID. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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ScienceDirect. (2018). Enantioselective Synthesis of Chiral Multicyclic γ-Lactones via Dynamic Kinetic Resolution of Racemic γ-Keto Carboxylic Acids. Retrieved from [Link]
-
MDPI. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
-
Springer. (2025). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Retrieved from [Link]
-
ResearchGate. (2015). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Retrieved from [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
-
National Institutes of Health. (2021). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Retrieved from [Link]
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A Scientist's Guide to Stereoselectivity: Comparing the Biological Activity of (R) and (S) Enantiomers
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is not a trivial detail; it is a critical determinant of its biological function. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profound differences in their interaction with the inherently chiral environment of the body. This guide provides an in-depth exploration of the stereoselectivity of biological systems, comparing the activities of (R) and (S) enantiomers and detailing the experimental methodologies used to elucidate these differences.
The Principle of Chiral Recognition: Why Enantiomers Behave Differently
The differential action of enantiomers is rooted in the stereospecificity of biological macromolecules, such as proteins, enzymes, and receptors. These biological targets are themselves chiral, constructed from L-amino acids and D-sugars. Consequently, the interaction between a chiral drug and its target is a diastereomeric one, leading to different binding affinities and downstream effects.
This concept is often explained by the Easson-Stedman hypothesis , which posits that for a chiral molecule to exhibit a significantly different biological effect compared to its enantiomer, it must engage with its receptor at a minimum of three distinct points. If one enantiomer can achieve this three-point interaction, its mirror image, with one of the interaction points spatially inverted, will be unable to bind as effectively, resulting in a difference in biological activity.
This stereoselectivity is not merely a scientific curiosity; it has profound implications for drug efficacy and safety. One enantiomer may be responsible for the desired therapeutic effect (the eutomer ), while the other may be inactive, less active, or, in the worst-case scenario, contribute to undesirable or toxic effects (the distomer ).
Purity analysis of synthetic (R)-2-(Tetrahydrofuran-3-YL)acetic acid
The comprehensive purity analysis of a chiral compound like this compound cannot be accomplished with a single technique. A scientifically sound, defensible purity profile is constructed by integrating orthogonal data from chiral chromatography, standard chromatography, spectroscopy, and thermal analysis. Each method provides a unique and critical piece of the puzzle. Chiral HPLC is indispensable for determining enantiomeric purity, while NMR and MS confirm identity and elucidate the structure of unknown chemical impurities. This integrated, evidence-based approach ensures the quality and safety of the material, forming the bedrock of a successful drug development program and satisfying global regulatory standards. [12][13]
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ICH. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [2005-11]. Available from: [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [2024-04-24]. Available from: [Link]
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GenoChem World. (R)-2-(Tetrahydrofuran-3-yl)acetic-acid – 92915. GenoChem World. Available from: [Link]
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National Institutes of Health. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. Available from: [Link]
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The Royal Society of Chemistry. Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leavin. RSC Publishing. Available from: [Link]
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NETZSCH. Simultaneous Thermal Analyzer (STA/TGA-DSC). NETZSCH-Gerätebau GmbH. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (R)-2-(Tetrahydrofuran-3-YL)acetic Acid
Prepared by the Senior Application Scientist, Chemical Safety & Compliance Division
This document provides an in-depth, procedural guide for the safe and compliant disposal of (R)-2-(Tetrahydrofuran-3-YL)acetic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide clear, actionable intelligence, ensuring that institutional protocols are grounded in established safety principles and regulatory compliance. The procedures outlined herein are based on a synthesis of regulatory guidelines, chemical safety literature, and practical laboratory experience.
Hazard Profile & Core Safety Considerations
Understanding the intrinsic hazards of this compound is fundamental to managing its disposal. A specific Safety Data Sheet (SDS) for this exact compound is not always available, therefore, a risk assessment must be conducted based on its constituent functional groups: a carboxylic acid and a tetrahydrofuran (THF) ring .
The primary hazards are extrapolated from data on the structurally similar (S)-enantiomer and related compounds.[1][2]
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [2] |
Expert Insights:
-
Corrosivity: The carboxylic acid moiety makes the compound acidic and potentially corrosive, particularly to metals. This dictates the choice of appropriate waste containers.[3][4]
-
Peroxide Formation Potential: The tetrahydrofuran (THF) structure is known to form explosive peroxides upon exposure to air and light over time.[5] While the risk is likely lower than with pure THF, it is a critical long-term storage consideration for waste containers. Opened containers of the chemical designated for waste should be disposed of promptly.[6][7]
Based on these characteristics, this compound and any materials contaminated with it must be classified and handled as hazardous waste .[7]
The Disposal Workflow: A Step-by-Step Protocol
The overriding principle for chemical waste is that no procedure should begin without a clear plan for the disposal of all generated waste streams.[8] The following protocol outlines a self-validating system for the safe disposal of this compound.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure a complete PPE ensemble is worn. This is your primary defense against direct exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[1]
-
Body Protection: A lab coat.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.
-
Designate a "Carboxylic Acid Waste" stream.
-
DO NOT mix with the following:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): A violent acid-base neutralization reaction can occur, generating heat and potentially splashing corrosive material.[9]
-
Strong Oxidizers (e.g., nitric acid, peroxides): Can lead to an exothermic and potentially explosive reaction.
-
Incompatible Solvents: Keep halogenated and non-halogenated solvent wastes separate to aid in final disposal treatment.[8]
-
Step 3: Containerization
The choice of container is critical for safe storage and transport.
-
Material: Use only chemically compatible containers, such as borosilicate glass or high-density polyethylene (HDPE). Never use metal containers , as the acidic nature of the waste will cause corrosion.[3][4]
-
Condition: The container must be in good condition, with a secure, leak-proof screw cap.
-
Headspace: Fill containers to no more than 90% capacity.[4] This allows for vapor expansion and reduces the risk of spills.
-
Exterior: Keep the outside of the waste container clean and dry.
Step 4: Labeling
Accurate labeling is a regulatory requirement and essential for safety.[6] The container must be labeled at the moment the first drop of waste is added.
-
Use an official "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[4][10]
-
The label must clearly state:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" . Do not use abbreviations.
-
An accurate estimation of the concentration and the solvent used (if in solution).
-
The date accumulation started.
-
Step 5: Storage in a Designated Satellite Accumulation Area (SAA)
Waste must be stored correctly at or near the point of generation.[6]
-
Location: The SAA must be under the direct control of laboratory personnel.[4]
-
Segregation: Store the container in a designated area for corrosive/acidic waste, away from incompatible materials.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[3][10]
-
Container Closure: Keep the waste container securely capped at all times, except when adding waste.[6][8][10]
Step 6: Arranging for Professional Disposal
Contact your institution's EHS or equivalent department to schedule a pickup. Laboratory personnel should not attempt to transport, treat, or dispose of the chemical waste themselves.[4][6]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Management of Contaminated Materials and Spills
-
Contaminated Solids: Any solid waste, such as absorbent pads from a spill, contaminated gloves, or weighing paper, must be disposed of as hazardous waste.[4][7] Place these items in a sealed, labeled bag or container and manage them alongside the liquid waste.
-
"Empty" Containers: A container that held this compound is not truly empty until properly decontaminated. Under federal regulations, it must be triple-rinsed with a suitable solvent (e.g., water or methanol).[7][8] Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste. [8] After triple-rinsing, deface or remove the original label, and the container may be discarded in the regular trash or recycled, per institutional policy.[7]
Prohibited Disposal Methods
To ensure safety, environmental protection, and regulatory compliance, the following disposal methods are strictly forbidden:
-
Sewer/Drain Disposal: Never pour this compound down the drain.[10][11] This can damage plumbing and ecosystems.
-
Evaporation: Do not allow the chemical to evaporate in a fume hood as a means of disposal.[7][10] This releases pollutants into the atmosphere.
-
Regular Trash Disposal: Un-rinsed containers or contaminated materials must never be placed in the regular trash.[10]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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ACETIC ACID Safety Data Sheet. Ohio.gov. [Link]
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(S)-2-(Tetrahydrofuran-3-YL)acetic acid Safety & Hazards. PubChem. [Link]
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Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
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How to Dispose of Acetic Acid. Lab Alley. [Link]
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How Do You Properly Dispose Of Acetic Acid? Chemistry For Everyone - YouTube. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
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A Researcher's Guide to the Safe Handling of (R)-2-(Tetrahydrofuran-3-YL)acetic acid
An In-Depth Technical Guide to Laboratory Safety and Chemical Handling
For professionals engaged in pharmaceutical research and drug development, the meticulous and safe handling of chemical reagents is a foundational pillar of scientific integrity and personal safety. This guide offers a comprehensive operational plan for the safe handling, use, and disposal of (R)-2-(Tetrahydrofuran-3-YL)acetic acid, a key building block in various synthetic pathways. By providing in-depth technical insights and procedural guidance, this document aims to be an essential resource for ensuring a safe and efficient laboratory environment.
The information herein is synthesized from established safety data for structurally similar compounds, including its S-enantiomer and the parent compound, Tetrahydrofuran (THF), to provide a robust safety framework in the absence of a dedicated Safety Data Sheet (SDS) for this specific enantiomer.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified as an irritant. A thorough understanding of its potential hazards is the first step in mitigating risks.
Primary Hazards:
-
Skin Irritation: Direct contact can cause skin irritation, leading to redness and discomfort.[1][2][3]
-
Serious Eye Irritation: The compound is a serious eye irritant, and contact can result in significant eye damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[1][3]
-
Harmful if Swallowed: Ingestion of the compound can be harmful and may lead to gastrointestinal irritation.[2][3]
Based on the parent molecule, Tetrahydrofuran, it is also prudent to consider the potential for peroxide formation, especially if the compound has been stored for extended periods or exposed to air and light.[4][5][6]
Hazard Summary Table:
| Hazard Class | GHS Classification | Signal Word |
| Skin Corrosion/Irritation | Skin Irrit. 2 | Warning |
| Serious Eye Damage/Eye Irritation | Eye Irrit. 2A | Warning |
| Specific target organ toxicity, single exposure | STOT SE 3 | Warning |
| Acute toxicity, oral | Harmful if swallowed | Warning |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to prevent exposure. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection:
-
Hand Protection:
-
Gloves: Due to the potential for skin irritation, appropriate chemical-resistant gloves must be worn. Given the properties of the related compound THF, which can permeate standard nitrile gloves quickly, it is advisable to use gloves with higher resistance, such as Butyl or Viton™.[4] Always inspect gloves for any signs of degradation before use and change them immediately if they become contaminated.
-
-
Respiratory Protection:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Respirator: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7]
-
-
Protective Clothing:
-
Lab Coat: A long-sleeved lab coat should be worn to protect the skin and personal clothing.[7]
-
Closed-toe Shoes: Always wear closed-toe shoes in the laboratory.
-
Safe Handling and Storage: Procedural Best Practices
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[7]
-
Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
-
Ignition Sources: Keep the compound away from open flames, hot surfaces, and other sources of ignition.[7] Use only non-sparking tools when handling.[7]
-
Static Discharge: Take precautionary measures against static discharges.[7]
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[7]
-
Temperature: Store in a cool location, away from direct heat.[8]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[8]
Spill Management and Disposal Plan: Preparedness and Compliance
Prompt and correct response to a spill is critical to minimize exposure and environmental contamination.
Spill Response Workflow:
Caption: A stepwise workflow for the safe management of a chemical spill.
Disposal:
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[7] Do not dispose of down the drain.[4]
First Aid Measures: Immediate Actions in Case of Exposure
In the event of an exposure, immediate and appropriate first aid is crucial.
-
Inhalation: If inhaled, move the victim to fresh air and keep them at rest in a position comfortable for breathing.[7] Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of water for at least 15 minutes.[7] Remove contaminated clothing and wash it before reuse.[7][8] If irritation persists, seek medical attention.
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7]
-
Ingestion: If swallowed, rinse the mouth with water.[7] Do NOT induce vomiting.[7] Call a poison center or doctor immediately for treatment advice.[7]
References
- Safety Data Sheet.
- Tetrahydrofuran (THF) - University of Michigan-Dearborn.
- Safety Data Sheet - Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Tetrahydrofuran - Safety Data Sheet - Carl ROTH.
- (S)-2-(Tetrahydrofuran-3-YL)acetic acid - PubChem.
- Tetrahydrofuran (THF) Storage and Handling.
- An In-Depth Technical Guide to the Safe Handling of 2-(Tetrahydrofuran-2-yl)acetic Acid - Benchchem.
- (TETRAHYDRO-FURAN-3-YL)-ACETIC ACID | 138498-97-2 - ChemicalBook.
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- 3. (TETRAHYDRO-FURAN-3-YL)-ACETIC ACID | 138498-97-2 [amp.chemicalbook.com]
- 4. umdearborn.edu [umdearborn.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.ymaws.com [cdn.ymaws.com]
- 7. uwm.edu [uwm.edu]
- 8. fishersci.ca [fishersci.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
